2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTYGZUUBGUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628604 | |
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161333-96-6 | |
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delineates a plausible and robust synthetic pathway, grounded in established chemical principles, starting from commercially available precursors. It offers a detailed examination of the key reaction steps, including the formation of the pivotal intermediate, ethyl 3-aminopyridine-4-carboxylate, and its subsequent cyclocondensation to construct the desired pyridopyrimidinone core. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing them with the necessary theoretical framework and practical protocols to synthesize this target molecule.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The fusion of a pyridine and a pyrimidine ring creates a unique electronic and structural architecture that allows for diverse functionalization and interaction with various biological targets. The title compound, this compound, represents a specific analogue within this class, and its synthesis is of interest for the exploration of new chemical space in drug discovery programs. This guide will detail a logical and experimentally sound approach to its preparation.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of this compound (I) suggests a primary disconnection at the N1-C2 and C4-N3 bonds of the pyrimidinone ring. This leads back to a key ortho-functionalized pyridine intermediate, ethyl 3-aminopyridine-4-carboxylate (II), and a C2 synthon that can provide the 2-ethyl group. A practical and efficient C2 synthon for this transformation is propionamidine (III) or a suitable equivalent like ethyl propionimidate.
The overall synthetic strategy is therefore a two-stage process:
-
Synthesis of the Key Precursor: Preparation of ethyl 3-aminopyridine-4-carboxylate (II).
-
Cyclocondensation: Construction of the pyridopyrimidinone ring by reacting the precursor (II) with a suitable C2-building block to install the 2-ethyl substituent and form the final product (I).
Caption: Retrosynthetic approach for this compound.
Synthesis of Key Intermediate: Ethyl 3-aminopyridine-4-carboxylate
The successful synthesis of the target molecule hinges on the availability and purity of the starting material, ethyl 3-aminopyridine-4-carboxylate. While this compound is commercially available, its synthesis from more common starting materials is a valuable undertaking for many research laboratories. A common route involves the Hofmann rearrangement of isonicotinamide, followed by esterification.
Synthesis of 3-Aminopyridine-4-carboxylic Acid
The initial step is the conversion of isonicotinic acid to 3-aminopyridine-4-carboxylic acid. This can be achieved through a multi-step sequence involving amidation, nitration, reduction, and finally, Hofmann rearrangement of the corresponding amide. A more direct approach, however, involves the direct amination of a suitably activated pyridine derivative.
Esterification to Ethyl 3-aminopyridine-4-carboxylate
The carboxylic acid is then esterified to yield the desired ethyl ester. A standard Fischer esterification using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is a reliable method.
Experimental Protocol: Synthesis of Ethyl 3-aminopyridine-4-carboxylate
-
To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 3-aminopyridine-4-carboxylate.
Cyclocondensation to form this compound
The final and key step in the synthesis is the construction of the pyrimidinone ring. This is achieved through the cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with a reagent that provides the N-C-N fragment with the desired ethyl substituent at the C2 position. The use of propionamidine hydrochloride is a direct and efficient method.
One-Pot Synthesis of Pyridopyrimidinone Derivatives: A Technical Guide for Drug Discovery
Abstract
Pyridopyrimidinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications in oncology, virology, and anti-inflammatory therapies.[1] This guide provides an in-depth exploration of the one-pot synthesis of pyridopyrimidinone derivatives, a strategic approach that aligns with the principles of green chemistry by enhancing efficiency and minimizing waste.[2] We will delve into the mechanistic underpinnings of various multicomponent reactions (MCRs), critically evaluate different catalytic systems, and provide detailed, field-tested protocols for the synthesis of these valuable heterocyclic compounds. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage efficient synthetic methodologies for the rapid generation of diverse chemical libraries.
Introduction: The Strategic Value of Pyridopyrimidinones and One-Pot Synthesis
The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine nucleus, a privileged scaffold in drug discovery.[3] These bicyclic heterocycles are bioisosteres of quinoxalines and are associated with a wide array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The therapeutic potential of pyridopyrimidinone derivatives has driven significant research into their synthesis.
Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures that are often time-consuming, labor-intensive, and generate considerable waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative.[2] MCRs allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates, reducing solvent and energy consumption, and improving overall efficiency.[4][5] This approach is particularly advantageous for the synthesis of pyridopyrimidinone derivatives, enabling the creation of diverse libraries of compounds for high-throughput screening.
Core Principles of One-Pot Pyridopyrimidinone Synthesis: A Mechanistic Perspective
The one-pot synthesis of pyridopyrimidinones typically proceeds through a cascade of reactions, most commonly involving an aminopyrimidine derivative, an aldehyde, and an active methylene compound. The general mechanistic pathway can be dissected into several key steps:
-
Knoevenagel Condensation: The reaction is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base or a Lewis acid.[4] This step generates a highly electrophilic intermediate.
-
Michael Addition: The aminopyrimidine then acts as a nucleophile, attacking the activated double bond of the Knoevenagel adduct via a Michael addition.[6]
-
Intramolecular Cyclization and Dehydration/Aromatization: Subsequent intramolecular cyclization, followed by dehydration and often aromatization, leads to the formation of the final pyridopyrimidinone ring system.[6]
The choice of catalyst and reaction conditions plays a crucial role in promoting this reaction cascade efficiently and selectively.
Catalytic Systems in One-Pot Pyridopyrimidinone Synthesis: A Comparative Analysis
A variety of catalysts have been successfully employed in the one-pot synthesis of pyridopyrimidinone derivatives. The selection of an appropriate catalyst is critical for achieving high yields, short reaction times, and mild reaction conditions.
Lewis Acid Catalysis
Lewis acids are effective in activating the carbonyl group of the aldehyde, thereby facilitating the initial Knoevenagel condensation.
-
Bismuth(III) Triflate (Bi(OTf)3): This catalyst has proven to be highly efficient for the three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives from 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile.[7] It is a green and reusable catalyst that promotes the reaction under mild conditions.[7]
Brønsted Acid Catalysis
Brønsted acids can also catalyze the initial condensation step and subsequent cyclization.
-
p-Toluene Sulfonic Acid (PTSA): PTSA has been utilized as a cost-effective and environmentally benign catalyst for the synthesis of benzopyrano-pyrimidine derivatives.[8] The reaction proceeds via protonation of the carbonyl group, enhancing its electrophilicity.[8]
Iodine-Mediated Synthesis
Molecular iodine has emerged as a versatile metal-free catalyst for various organic transformations, including the synthesis of pyrimidine-linked imidazopyridines.[9] This method involves a one-pot C-H oxidation followed by the formation of C-C and C-N bonds.[9]
Nanocatalysis
The use of nanocatalysts offers several advantages, such as high surface area, enhanced catalytic activity, and ease of recovery and reusability.
-
Nano-MgO: This basic nanocatalyst has been effectively used for the synthesis of pyrido[2,3-d]pyrimidines in water, highlighting its green credentials.[6] The Lewis basic and acid sites on the nano-MgO surface are believed to activate the substrates.[6]
-
Magnetic Nanoparticles: Functionalized magnetic nanoparticles, such as Fe3O4@SiO2@(CH2)3S–SO3H, have been employed for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.[6] The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet.
Ionic Liquid Catalysis
Ionic liquids can act as both solvents and catalysts, offering benefits such as thermal stability and recyclability.
-
DABCO-based Ionic Liquid: A novel DABCO-based ionic liquid has been reported as an efficient catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, resulting in high yields and short reaction times.[10]
Experimental Protocols and Workflow
This section provides detailed, step-by-step methodologies for representative one-pot syntheses of pyridopyrimidinone derivatives.
General Workflow for One-Pot Synthesis
The following diagram illustrates a typical workflow for the one-pot synthesis of pyridopyrimidinone derivatives.
Caption: General experimental workflow for one-pot pyridopyrimidinone synthesis.
Protocol 1: Bismuth(III) Triflate-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines[8]
This protocol describes the synthesis of 7-amino-5-(substituted-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile derivatives.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Substituted aromatic aldehyde
-
Malononitrile
-
Bismuth(III) triflate (Bi(OTf)3)
-
Ethanol
Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and Bi(OTf)3 (10 mol%) in ethanol (10 mL) is stirred at 80°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Nano-MgO Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines in Water[7]
This protocol exemplifies a green chemistry approach to the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
6-Aminouracil (or its N,N-dimethyl derivative)
-
Aromatic aldehyde
-
Malononitrile
-
Nano-MgO
-
Water
Procedure:
-
A mixture of the 6-aminouracil derivative (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and nano-MgO in water is heated under reflux.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is filtered.
-
The product is washed with water and then recrystallized to afford the pure pyridopyrimidinone.
Mechanistic Illustration
The following diagram illustrates the plausible reaction mechanism for the nano-MgO catalyzed synthesis of pyrido[2,3-d]pyrimidines.
Caption: Plausible mechanism for the one-pot synthesis of pyrido[2,3-d]pyrimidines.
Data Summary: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the one-pot synthesis of pyridopyrimidinone derivatives.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Bi(OTf)3 (10 mol%) | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | Ethanol | 80 | 15-45 min | 85-95 | [7] |
| Nano-MgO | 6-Aminouracil derivatives, Arylaldehydes, Malononitrile | Water | Reflux | 2-4 h | 88-96 | [6] |
| Iodine (catalytic) | Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | DMSO | 120 | 12 h | 60-85 | [9] |
| DABCO-based Ionic Liquid | Not specified | Not specified | Not specified | Short | High | [10] |
| p-Toluene Sulphonic Acid (10 mol%) | Salicylaldehyde derivatives, Piperidine/Morpholine, Malononitrile | Ethanol | 80 | 1-2 h | High | [8] |
Conclusion and Future Outlook
The one-pot synthesis of pyridopyrimidinone derivatives represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. A diverse range of catalytic systems, from simple Lewis acids to sophisticated nanocatalysts, have been developed, each offering distinct advantages. The trend towards greener reaction conditions, such as the use of water as a solvent and reusable catalysts, is particularly noteworthy.[6] Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to generate greater molecular diversity, and the application of flow chemistry for the continuous production of these valuable compounds. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutic agents.
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Foreword: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core
An In-depth Technical Guide to the Characterization of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that can effectively modulate biological targets is paramount. Among these, the pyrido[3,4-d]pyrimidine framework has emerged as a privileged structure, particularly in the development of protein kinase inhibitors.[1] Its intrinsic ability to mimic the purine core of ATP allows it to function as a competitive inhibitor in the highly conserved ATP-binding pocket of kinases, enzymes frequently dysregulated in cancer and inflammatory diseases.[2][3]
This guide focuses on a specific, synthetically accessible derivative: This compound . We will provide a comprehensive characterization, from its logical synthesis to its detailed spectroscopic profile and potential for chemical diversification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this high-value chemical entity.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one | [2] |
| CAS Number | 161333-96-6 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Melting Point | Experimental determination required | - |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and chlorinated solvents (Predicted) | [4] |
Proposed Synthesis: A Logic-Driven Approach
While multiple routes to the pyrido[3,4-d]pyrimidine core exist, a robust and common strategy involves the cyclization of a functionalized pyridine precursor. The following proposed synthesis is based on established chemical principles for constructing such fused heterocyclic systems.[5]
The key starting material is a 3-amino-4-pyridinecarboxylic acid derivative. The synthesis proceeds by first forming an amide with propionyl chloride (to introduce the ethyl group precursor) followed by ring-closing condensation with a nitrogen source like formamide or by intramolecular cyclization promoted by a dehydrating agent.
Caption: Derivatization strategy via the 4-chloro intermediate.
The most powerful handle for derivatization is the C4-oxo group. Its conversion to a 4-chloro leaving group opens the door to a vast array of nucleophilic aromatic substitution reactions, allowing for the systematic exploration of the chemical space around the core scaffold. [5]
Experimental Protocol: C4-Chlorination
-
Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in phosphoryl chloride (POCl₃) (10 vol).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethyl-4-chloropyrido[3,4-d]pyrimidine can be purified by column chromatography on silica gel.
Application in Kinase Inhibitor Design
The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base in ATP. This structural mimicry allows it to bind to the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. [2][3]The C2-ethyl group occupies a hydrophobic pocket, while the C4 position, once derivatized, can be modified to interact with solvent-exposed regions, enabling the fine-tuning of potency and selectivity.
Caption: Pharmacophore model for pyrido[3,4-d]pyrimidine kinase inhibitors.
Conclusion
This compound is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery. Its logical synthesis, predictable spectroscopic profile, and, most importantly, its capacity for controlled chemical modification make it an invaluable tool for medicinal chemists. A thorough understanding of its characterization, as outlined in this guide, is the first and most critical step in unlocking its full therapeutic potential.
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Navigating the Spectroscopic Landscape of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one: A Technical Guide to its 1H and 13C NMR Signatures
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors.[1] The title compound, this compound (CAS No. 161333-96-6), serves as a key building block for the synthesis of novel therapeutic agents. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the integrity of synthesized compounds and for understanding their structure-activity relationships (SAR).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the ethyl group, and the N-H proton of the pyrimidinone ring. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, as well as the anisotropic effects of the aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.8 - 9.0 | d | ~5-6 |
| H-7 | ~7.6 - 7.8 | d | ~5-6 |
| H-8 | ~8.4 - 8.6 | s | - |
| -CH₂- (Ethyl) | ~2.7 - 2.9 | q | ~7.5 |
| -CH₃ (Ethyl) | ~1.2 - 1.4 | t | ~7.5 |
| N1-H | ~11.0 - 12.5 | br s | - |
Causality of Predicted Shifts:
-
Aromatic Protons (H-5, H-7, H-8): The protons on the pyridine ring are expected in the downfield region (δ > 7.5 ppm) due to the deshielding effect of the aromatic ring current and the adjacent nitrogen atoms. H-5 is predicted to be the most downfield signal due to its proximity to the electron-withdrawing pyrimidinone ring and the lone pair of the pyridine nitrogen. The coupling between H-5 and H-7 is anticipated to be a typical ortho-coupling for a pyridine ring. H-8 is expected to be a singlet, as it lacks adjacent protons for coupling.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom and are therefore predicted to be deshielded relative to a typical aliphatic methylene group, appearing as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.
-
N-H Proton: The proton attached to the nitrogen in the pyrimidinone ring is expected to be a broad singlet in the far downfield region of the spectrum.[1] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. This proton is also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-4 | ~163 - 167 |
| C-4a | ~118 - 122 |
| C-5 | ~150 - 154 |
| C-7 | ~120 - 124 |
| C-8 | ~145 - 149 |
| C-8a | ~140 - 144 |
| -CH₂- (Ethyl) | ~28 - 32 |
| -CH₃ (Ethyl) | ~12 - 15 |
Rationale for Predicted Shifts:
-
Carbonyl and Iminoyl Carbons (C-4 and C-2): The carbonyl carbon (C-4) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. The C-2 carbon, part of an iminoyl-like functionality within the pyrimidinone ring, will also be significantly deshielded.
-
Aromatic and Heteroaromatic Carbons (C-4a, C-5, C-7, C-8, C-8a): The carbons of the fused pyridine and pyrimidine rings will appear in the aromatic region of the spectrum. The exact chemical shifts are influenced by the positions of the nitrogen atoms and the carbonyl group.
-
Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons will appear in the upfield region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the pyrimidinone ring.
Experimental Protocol for NMR Data Acquisition and Processing
For researchers who have synthesized this compound, the following is a field-proven, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR data.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent solvating power for many heterocyclic compounds and its ability to facilitate the observation of exchangeable protons like N-H. Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange more rapidly.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Key Concepts
To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: A streamlined workflow for the acquisition and processing of NMR data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided chemical shift and coupling constant predictions, based on established principles and data from analogous structures, offer a valuable resource for researchers working with this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained. As a self-validating system, the comparison of experimentally acquired data with the predictions herein will serve as a robust confirmation of the successful synthesis of the target molecule.
References
Sources
Introduction: The Rising Prominence of Pyridopyrimidinones in Drug Discovery
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Novel Pyridopyrimidinones
Pyridopyrimidinones represent a class of fused heterocyclic compounds that have garnered significant attention within medicinal chemistry. Their structural resemblance to endogenous purines makes them a privileged scaffold for designing molecules that can interact with a wide array of biological targets.[1] Consequently, they are foundational to the development of novel therapeutics, particularly in oncology and kinase inhibition.[1][2] As new analogues are synthesized in the quest for enhanced efficacy and selectivity, the need for robust, unambiguous analytical techniques for their structural characterization and quantification becomes paramount.
Mass spectrometry (MS) has emerged as the indispensable analytical cornerstone in this endeavor.[3][4] Its unparalleled sensitivity, speed, and specificity make it the premier tool for confirming molecular weight, elucidating chemical structures, and quantifying compounds in complex biological matrices.[3][5][6] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, workflows, and interpretative strategies for the mass spectrometric analysis of novel pyridopyrimidinones, designed to empower researchers in drug development to leverage this technology with confidence.
Part 1: Foundational Principles—Ionization of Pyridopyrimidinones
The journey from a solution-phase molecule to a gas-phase ion is the critical first step in any mass spectrometry experiment. For pyridopyrimidinones, which are typically polar, nitrogen-rich heterocyclic compounds, the choice of ionization technique is dictated by the need to generate intact molecular ions with high efficiency and minimal in-source fragmentation.
Electrospray Ionization (ESI): The Method of Choice
Electrospray ionization (ESI) is the most suitable and widely used "soft ionization" technique for this class of molecules.[5][7]
-
Causality of Choice: Pyridopyrimidinones contain multiple nitrogen atoms which are basic sites (proton acceptors). ESI, particularly in positive ion mode, is exceptionally effective because it involves the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, ultimately leading to the desorption of protonated molecules, typically as [M+H]⁺ ions. The addition of a small amount of acid (e.g., 0.1% formic acid) to the solvent is a standard practice that enhances protonation and, therefore, ionization efficiency.[8]
-
Trustworthiness of the Protocol: The gentleness of the ESI process ensures that the generated ion directly reflects the molecular weight of the neutral compound. This high-fidelity ionization is crucial for the initial confirmation of a successful synthesis and for providing the precursor ion for subsequent fragmentation analysis (MS/MS).
The process can be visualized as a logical flow from the liquid phase to the gas-phase ions ready for mass analysis.
Caption: Workflow of Electrospray Ionization (ESI) for Pyridopyrimidinones.
Part 2: The Core Workflow—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of novel compounds, especially from synthesis reaction mixtures or biological samples, direct infusion into the mass spectrometer is insufficient. Chromatographic separation is essential to resolve the target analyte from impurities, isomers, and matrix components. The coupling of Liquid Chromatography (LC) with tandem mass spectrometry (MS/MS) is the gold standard for both qualitative and quantitative analysis.[9][10]
An LC-MS/MS workflow is a self-validating system. The retention time from the LC provides one dimension of identification, while the precursor ion mass (MS1) and its specific fragment ion masses (MS2) provide two additional, highly selective dimensions of confirmation.
Caption: Generalized fragmentation pathways for a pyridopyrimidinone core.
Part 4: Quantitative Data Presentation
In drug development, quantifying the novel compound in various assays (e.g., metabolic stability, plasma pharmacokinetics) is a critical objective. [4]LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the benchmark for quantification due to its exceptional selectivity and sensitivity. [10]In MRM, the mass spectrometer is set to specifically monitor a transition from a precursor ion to a specific product ion for the analyte. The resulting data is typically summarized in a clear, tabular format.
Table 1: Example Quantitative LC-MS/MS Data for Pyridopyrimidinone Analogs
| Compound ID | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Concentration (ng/mL) |
| PPY-001 | 3.45 | 350.15 | 278.10 | 105.2 |
| PPY-002 | 3.88 | 364.17 | 292.12 | 48.6 |
| PPY-003 | 4.12 | 384.13 | 278.10 | 12.1 |
| PPY-004 | 3.51 | 398.14 | 326.09 | 253.8 |
Part 5: Detailed Experimental Protocol: LC-MS/MS Analysis
This section provides a representative step-by-step protocol. It is a self-validating system because it includes system suitability checks and quality controls to ensure data integrity.
Objective: To confirm the identity and determine the purity of a novel pyridopyrimidinone derivative post-synthesis.
1. Materials and Reagents:
-
Reference Standard: Novel pyridopyrimidinone, >98% purity.
-
Solvents: LC-MS grade acetonitrile (ACN) and water.
-
Additive: Optima LC-MS grade formic acid (FA).
-
Vials: 2 mL amber glass autosampler vials with caps.
2. Instrument and Conditions:
-
LC System: Agilent 1200 series or equivalent. [8]* Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [8]* Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
3. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in DMSO.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 ACN:Water mixture.
-
For reaction mixture analysis, dilute the sample 1:1000 in 50:50 ACN:Water.
-
Transfer final solutions to autosampler vials.
4. LC Gradient Method:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
5. Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas (CUR): 30 psi.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 50 psi.
-
Full Scan (MS1): Scan range m/z 100-600 to find the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion of the target compound and ramp collision energy (e.g., 10-40 eV) to find characteristic fragment ions.
6. Data Analysis:
-
Process the data using the instrument's proprietary software (e.g., Analyst®, MassHunter).
-
Confirm the identity of the target compound by matching the retention time and the MS/MS fragmentation pattern with the reference standard.
-
Integrate the peak area of the [M+H]⁺ ion in the total ion chromatogram (TIC) to assess purity relative to other detected components.
Conclusion
The mass spectrometric analysis of novel pyridopyrimidinones is a multi-faceted process that relies on the strategic application of modern analytical techniques. By leveraging the power of LC-MS/MS, researchers can move seamlessly from initial hit identification to detailed structural confirmation and robust quantification. A thorough understanding of the principles of ionization, the logic of the analytical workflow, and the interpretation of fragmentation data is essential for accelerating the drug discovery and development pipeline. [3]This guide provides the foundational knowledge and practical protocols to empower scientists to effectively characterize these promising therapeutic candidates.
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Ali, T. E., El-Shafiy, H. F., & Mohamed, G. G. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. Available at: [Link]
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Kádár, Z., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]
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Jarrar, Y., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]
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Jarrar, Y., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]
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Kádár, Z., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]
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Plumb, R. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. Available at: [Link]
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Kubica, P., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(18), 5484. Available at: [Link]
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Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]
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Bantscheff, M. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available at: [Link]
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Sangeetika, A., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Pelagia Research Library. Available at: [Link]
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Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
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Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Michnowicz, J. (2002). Mass spectrometry in drug discovery and development. Nature Reviews Drug Discovery, 1(8), 651. Available at: [Link]
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Galeano Garcia, P. L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Biomolecules, 9(8), 328. Available at: [Link]
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De Vrieze, M., et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]
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Scherer, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(10), 1792-1801. Available at: [Link]
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Patel, R., et al. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]
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Bodnar, P. M., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6729-6734. Available at: [Link]
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Ceballos-Picot, I., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 55. Available at: [Link]
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The Pyridopyrimidine Scaffold: A Privileged Structure in Oncology for In Vitro Anticancer Activity
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Pyridopyrimidines in Cancer Research
The landscape of anticancer drug discovery is in a constant state of evolution, driven by the need for more selective and effective therapeutic agents to combat the complexities of cancer.[1] Within this dynamic field, the pyridopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable versatility in binding to a multitude of biological targets.[2][3] This bicyclic heterocyclic system, formed by the fusion of pyridine and pyrimidine rings, is a bioisostere of the natural purine scaffold, allowing it to interact with ATP-binding sites in various enzymes, particularly kinases.[2][4] The inherent drug-like properties and synthetic tractability of pyridopyrimidines have positioned them as a focal point for medicinal chemists and cancer biologists.[5][6] This technical guide provides an in-depth exploration of the in vitro anticancer activity of pyridopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols for their evaluation.
Mechanisms of Anticancer Action: A Multi-pronged Attack
The anticancer prowess of pyridopyrimidine scaffolds stems from their ability to modulate a diverse array of cellular processes critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action observed in vitro include kinase inhibition, induction of cell cycle arrest, and triggering of apoptosis.[7]
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyridopyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases implicated in oncogenesis.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[8] Mutations and overexpression of EGFR are common in several cancers, making it a prime therapeutic target.[9] Novel pyridopyrimidine compounds have been designed as irreversible EGFR tyrosine kinase inhibitors (TKIs) to overcome acquired resistance, such as the T790M mutation.[10] For example, a series of 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidines demonstrated potent inhibitory activity against both wild-type and mutant EGFR, leading to the suppression of EGFR phosphorylation and induction of apoptosis in non-small cell lung cancer cell lines.[10][11]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[12] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating nanomolar IC50 values.[13][14] These compounds effectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro.[12]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[15] Pyridopyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest.[15][16] For instance, some derivatives act as dual inhibitors of CDK4/cyclin D1 and EGFR, inducing cell cycle arrest at the G0/G1 phase.[17][18]
-
Other Kinase Targets: The versatility of the pyridopyrimidine scaffold extends to other important cancer-related kinases, including Src family kinases, PIM-1 kinase, and PI3K/mTOR.[19][20][21][22] Inhibition of these kinases disrupts various signaling pathways involved in cell growth, survival, and apoptosis.
Signaling Pathway of Pyridopyrimidine-based Kinase Inhibitors
Caption: Pyridopyrimidines inhibit key kinases in oncogenic signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
Beyond kinase inhibition, pyridopyrimidine derivatives can directly influence the cell cycle machinery and apoptotic pathways.
-
Cell Cycle Arrest: Several studies have demonstrated that pyridopyrimidines can induce cell cycle arrest at different phases.[15][19] For example, some compounds cause a G1 phase arrest by inhibiting CDK4/6, while others can induce an S-phase or G2/M phase block.[17][18][19][20] This arrest prevents cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyridopyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[21][23][24] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[23][25] Flow cytometry analysis using Annexin V/PI staining is a standard method to quantify apoptotic cell death.[21] For instance, one study reported that a pyridopyrimidine derivative increased the total apoptosis in MCF-7 breast cancer cells by over 58-fold compared to the control.[21]
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical workflow for assessing the anticancer activity of pyridopyrimidines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyridopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[26][27] Understanding the SAR is crucial for the rational design of more effective and selective inhibitors.
-
Substitutions at C2, C4, and C7: Modifications at these positions have been shown to significantly influence biological activity. For instance, the presence of a carbonyl group at C-2 of the pyrido[2,3-d]pyrimidine scaffold can enhance anticancer activity.[28]
-
Role of Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at different positions of the pyridopyrimidine core can modulate the compound's affinity for its target and its pharmacokinetic properties.[17][18] For example, the cyclization of the pyridopyrimidine ring with a pyrazole ring has resulted in derivatives with potent anticancer effects.[17][18]
-
Impact of Specific Functional Groups: The addition of specific functional groups, such as a fluorine substituent, has been shown to enhance the in vitro antitumor activity of some pyridopyrimidine derivatives.[29][30]
Key Experimental Protocols for In Vitro Evaluation
A robust in vitro evaluation is the cornerstone of preclinical drug discovery. The following are standard protocols used to assess the anticancer activity of pyridopyrimidine compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[31]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[31]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24-48 hours.[32]
-
Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine compounds (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[32]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assessment (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[31]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[31]
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridopyrimidine compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[31]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[31]
Cell Cycle Analysis
Flow cytometry is also used to determine the effect of a compound on the cell cycle distribution.
Principle: A fluorescent dye, such as propidium iodide (PI), intercalates into the DNA of the cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the pyridopyrimidine compound for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[31]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridopyrimidine derivatives against various human cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25h | HCC827 (Lung) | 0.025 | [10] |
| Compound 25h | H1975 (Lung) | 0.49 | [10] |
| Derivative 5 | HeLa (Cervical) | 9.27 | [17][18] |
| Derivative 5 | MCF-7 (Breast) | 7.69 | [17][18] |
| Derivative 5 | HepG-2 (Liver) | 5.91 | [17][18] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [21] |
| Compound 4 | HepG2 (Liver) | 1.13 | [21] |
| Compound 11 | HepG2 (Liver) | 0.99 | [21] |
| Thienopyrimidine 21b | - | 0.0334 (VEGFR-2) | [12][14] |
| Thienopyrimidine 21e | - | 0.021 (VEGFR-2) | [12][14] |
Conclusion and Future Directions
The pyridopyrimidine scaffold has unequivocally established its significance in the realm of anticancer drug discovery. Its ability to target a multitude of key oncogenic pathways, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics.[1][5] The in vitro studies highlighted in this guide underscore the diverse mechanisms by which these compounds exert their anticancer effects, from potent kinase inhibition to the induction of cell cycle arrest and apoptosis.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing pyridopyrimidine derivatives with higher selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing novel compounds that can circumvent known resistance mechanisms, such as secondary mutations in target kinases.[10]
-
Combination Therapies: Exploring the synergistic effects of pyridopyrimidine-based agents with existing chemotherapies or other targeted drugs.
-
Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D spheroids and organoids, to better predict in vivo efficacy.
The continued exploration of the chemical space around the pyridopyrimidine nucleus, guided by a deep understanding of its SAR and biological mechanisms, holds immense promise for the discovery of the next generation of effective and safe anticancer agents.
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An In-Depth Technical Guide to the Antimicrobial and Antifungal Screening of Pyridopyrimidinone Compounds
Introduction: The Therapeutic Promise of Pyridopyrimidinones
Pyridopyrimidinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their fused ring system is a key structural feature found in various biologically active molecules, including those with anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][3][4][5] The urgent need for novel antimicrobial agents, driven by the global challenge of drug resistance, positions pyridopyrimidinone derivatives as a promising scaffold for the development of new therapeutics.[6]
This guide provides a comprehensive technical overview of the essential in vitro screening methodologies employed to evaluate the antimicrobial and antifungal potential of novel pyridopyrimidinone compounds. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles, rationale for experimental choices, and the interpretation of results, thereby empowering researchers in their drug discovery endeavors.[7][8]
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of screening any new compound library, including pyridopyrimidinone derivatives, involves determining their fundamental ability to inhibit microbial growth. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is a cornerstone metric in antimicrobial susceptibility testing.[9] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10] This quantitative measure allows for a direct comparison of the potency of different compounds and informs the selection of candidates for further development.[9][11] It is crucial to understand that the MIC value for one antimicrobial cannot be directly compared to that of another without considering their respective established breakpoints.[10][12]
Broth Microdilution Method: The Gold Standard for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[9][13] Its advantages include the ability to test multiple compounds against various microbial strains simultaneously in a high-throughput format, providing quantitative and reproducible results.[9]
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Compound Stock Solutions : Dissolve the pyridopyrimidinone compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to twice the highest desired test concentration.[14]
-
Inoculum Preparation : From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[15] This standardized inoculum is critical for result reproducibility.
-
Plate Preparation and Serial Dilution : Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14] Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to the tenth column.[14]
-
Inoculation : Dilute the standardized microbial suspension to the final required concentration and add a specific volume (e.g., 5 µL) to each well, except for the sterility control wells.[14]
-
Controls : Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation : Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[16][17]
-
Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[9] This can be assessed visually or with a plate reader. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints, though for novel compounds, these breakpoints are not yet defined.[10][12][18]
Agar Well Diffusion Method: A Qualitative Screening Tool
The agar well diffusion method is a simpler, qualitative technique often used for preliminary screening.[6][19] It provides a visual indication of antimicrobial activity through the formation of an inhibition zone.
Caption: Workflow for the agar well diffusion assay.
-
Plate Preparation : Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria). Inoculate the molten agar with a standardized microbial suspension and pour it into sterile Petri dishes.[6]
-
Well Creation : Once the agar has solidified, use a sterile cork borer (typically 6-8 mm in diameter) to create wells in the agar.[6][17]
-
Compound Application : Pipette a fixed volume (e.g., 100 µL) of the pyridopyrimidinone compound solution at a known concentration into each well.[6]
-
Controls : Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.[16]
-
Incubation : Incubate the plates under suitable conditions.[16][17]
-
Result Interpretation : The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well.[11] A larger zone of inhibition generally indicates greater antimicrobial activity.
Part 2: Specialized Antifungal Susceptibility Testing
Fungal pathogens present unique challenges in susceptibility testing due to their slower growth rates and different cellular structures compared to bacteria.[20] Standardized methods from organizations like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are available for many clinically relevant fungi.[20][21]
Broth Microdilution for Yeasts and Molds
The broth microdilution method, similar to that used for bacteria, is also the reference method for determining the MIC of antifungal agents against yeasts (e.g., Candida species) and filamentous fungi (e.g., Aspergillus species).[20][22]
Key Modifications for Antifungal Testing:
-
Medium : RPMI-1640 medium is commonly used for antifungal susceptibility testing.
-
Inoculum Preparation : The preparation of a standardized inoculum of fungal spores or conidia is a critical step.
-
Incubation : Incubation times are generally longer, ranging from 24-48 hours for yeasts and up to 96 hours for some molds.[20]
-
Endpoint Reading : For some antifungal agents like azoles, the endpoint is not complete growth inhibition but a significant reduction (e.g., 50%) in turbidity compared to the growth control.[20]
Agar-Based Screening for Antifungal Activity
Agar-based methods can be adapted for high-throughput screening of antifungal compounds. For instance, agar plates containing serial dilutions of the pyridopyrimidinone compounds can be inoculated with fungal spores. Growth inhibition at different concentrations can then be visually assessed.[22] EUCAST has developed standardized agar screening methods for detecting azole resistance in Aspergillus.[21][22]
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these screening assays are crucial for guiding the next steps in the drug development process.
Summarizing and Comparing Antimicrobial Activity
The MIC values obtained should be tabulated to allow for easy comparison of the activity of different pyridopyrimidinone derivatives against a panel of bacterial and fungal strains.
Table 1: Hypothetical MIC Data for Pyridopyrimidinone Compounds (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus fumigatus (Mold) |
| PPY-001 | 8 | 64 | 16 | >128 |
| PPY-002 | 4 | 32 | 8 | 64 |
| PPY-003 | >128 | >128 | >128 | >128 |
| Control Abx | 1 | 2 | N/A | N/A |
| Control Afx | N/A | N/A | 0.5 | 1 |
Control Abx: Standard Antibiotic; Control Afx: Standard Antifungal; N/A: Not Applicable
Elucidating Structure-Activity Relationships (SAR)
By correlating the chemical structures of the pyridopyrimidinone derivatives with their corresponding antimicrobial activities, researchers can identify key structural features that are essential for potency and selectivity.[23][24][25] This SAR analysis is fundamental for the rational design and optimization of lead compounds to enhance their efficacy and drug-like properties.
Conclusion: A Pathway to Novel Antimicrobials
The systematic screening of pyridopyrimidinone compounds using robust and standardized antimicrobial and antifungal assays is a critical first step in the journey of drug discovery.[7][26] The methodologies outlined in this guide, from the quantitative determination of MICs to the qualitative assessment of inhibition zones, provide the necessary framework for identifying promising lead candidates. A thorough understanding of these techniques, coupled with careful data analysis and SAR studies, will pave the way for the development of the next generation of antimicrobial agents to combat the growing threat of infectious diseases.
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Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship of 2-Substituted Pyridopyrimidines
Foreword: The Pyridopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyridopyrimidine nucleus, a fusion of pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow it to mimic the purine core of ATP, making it an ideal template for designing competitive inhibitors of a wide array of enzymes, particularly protein kinases.[1][2] The versatility of this heterocyclic system has led to the development of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of 2-substituted pyridopyrimidines, offering researchers and drug development professionals a comprehensive understanding of how modifications at this critical position influence biological activity. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Crucial Role of the 2-Position in Modulating Biological Activity
The C-2 position of the pyridopyrimidine core is a key vector for chemical modification, profoundly impacting a compound's potency, selectivity, and pharmacokinetic properties. Strategic substitution at this position can lead to enhanced interactions with the target protein, often within the ATP-binding pocket of kinases.
Kinase Inhibition: A Primary Focus of 2-Substituted Pyridopyrimidines
A significant body of research on 2-substituted pyridopyrimidines has focused on their development as protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridopyrimidine scaffold serves as an excellent starting point for designing ATP-competitive kinase inhibitors.
One notable area of investigation is the development of dual PI3K/mTOR inhibitors.[6] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[7] Studies have shown that 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidines and their pyrido[2,3-d]pyrimidine analogs can exhibit potent, dual inhibition of PI3Kα and mTOR, with IC50 values often in the nanomolar range.[6]
The nature of the substituent at the 2-position is critical for achieving high potency. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the C-2 substituent was a 3-hydroxyphenyl group and the C-4 was a morpholine, modifications at the C-7 position were explored to enhance PI3K/mTOR inhibition.[7] This highlights the interplay between different substitution points on the pyridopyrimidine core in defining the overall activity profile.
Furthermore, 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones have emerged as a potent class of broadly active tyrosine kinase (TK) inhibitors, targeting receptor TKs like PDGFr, FGFr, and EGFr, as well as non-receptor TKs such as c-Src.[8] The SAR studies in this series revealed that variations at the C-2 position significantly influenced the potency and selectivity against this panel of kinases.[8]
General SAR Trends at the 2-Position
While the optimal substituent at the C-2 position is highly dependent on the specific biological target, some general trends can be observed from the literature:
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other heteroaromatic rings at the 2-position is a common strategy. These groups can engage in various interactions with the target protein, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The substitution pattern on these rings further refines the activity.
-
Amino Substituents: 2-Amino-pyridopyrimidines are a prevalent motif. The amino group can act as a hydrogen bond donor, and further substitution on this nitrogen allows for the introduction of diverse chemical functionalities to probe the binding pocket.[8]
-
Flexibility and Conformation: The linkage between the pyridopyrimidine core and the 2-substituent can influence the molecule's overall conformation. The choice of a rigid or flexible linker can be critical for optimal binding.
To illustrate the logical relationship in SAR exploration, consider the following diagram:
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The Pyrido[3,4-d]pyrimidine Core: A Privileged Scaffold for the Discovery of Novel Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in modern oncology.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and metastasis.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and tolerability compared to conventional chemotherapy.[2][3] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds have proven particularly fruitful. This guide provides an in-depth technical exploration of the pyrido[3,4-d]pyrimidine core, a promising scaffold for the development of a new generation of kinase inhibitors. We will delve into the medicinal chemistry, biological evaluation, and future potential of this versatile heterocyclic system, offering field-proven insights for researchers and drug development professionals.
The Central Role of Kinase Inhibition in Oncology
Protein kinases orchestrate a complex network of intracellular signaling pathways that govern fundamental cellular processes.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, thereby modulating their activity.[1] In cancer, mutations or overexpression of kinases can lead to constitutive signaling, driving uncontrolled cell growth and survival.[2]
The clinical success of pioneering kinase inhibitors like Imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), validated the therapeutic strategy of targeting specific oncogenic kinases.[1] This success spurred the development of numerous other kinase inhibitors, many of which are now standard-of-care for various malignancies.[2][4] These targeted therapies work by competing with ATP for binding at the kinase's catalytic site, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.[2]
The Pyrido[3,4-d]pyrimidine Scaffold: A Rising Star in Kinase Inhibition
The pyrido[3,4-d]pyrimidine scaffold belongs to a class of fused pyrimidine heterocycles that have garnered significant interest in medicinal chemistry.[5] Its structure is an isostere of the adenine ring of ATP, allowing molecules incorporating this core to effectively mimic the binding of ATP within the kinase active site.[6] This inherent ATP-competitive nature makes the pyrido[3,4-d]pyrimidine scaffold a "privileged" structure for the design of kinase inhibitors.
While related scaffolds like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines have been more extensively explored, the pyrido[3,4-d]pyrimidine core offers unique structural and electronic properties that can be exploited for the development of highly potent and selective inhibitors.[7][8]
Medicinal Chemistry: Synthesizing and Optimizing Pyrido[3,4-d]pyrimidine Inhibitors
The successful development of a kinase inhibitor program hinges on the ability to efficiently synthesize and optimize lead compounds. This section will detail the key synthetic strategies for constructing the pyrido[3,4-d]pyrimidine core and discuss the structure-activity relationships (SAR) that guide the optimization process.
General Synthetic Strategies
A common and versatile approach to the pyrido[3,4-d]pyrimidine core involves the construction of a substituted pyridine ring followed by cyclization to form the fused pyrimidine ring. A representative synthetic route begins with a substituted 2-aminopyridine derivative, which undergoes a series of reactions to introduce the necessary functionalities for pyrimidine ring formation.[5]
A crucial intermediate in many synthetic schemes is a 4-chloro-substituted pyrido[3,4-d]pyrimidine. This intermediate allows for the introduction of various substituents at the C4 position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the chemical space and optimization of biological activity.[5]
Structure-Activity Relationship (SAR) Studies: A Case Study on MPS1 Inhibitors
A prime example of the successful application of the pyrido[3,4-d]pyrimidine scaffold is in the discovery of potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the mitotic checkpoint. The following table summarizes the SAR of a series of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors, highlighting how subtle structural modifications can significantly impact potency.
| Compound | R1 | R2 | MPS1 IC50 (μM) |
| 1 | H | Phenyl | >10 |
| 2 | H | 4-(1-methyl-1H-pyrazol-4-yl)aniline | 0.604 |
| 3 | Cyclopropylmethoxy | 4-(1-methyl-1H-pyrazol-4-yl)aniline | 0.008 |
Data synthesized from multiple sources for illustrative purposes.
The SAR data reveals several key insights:
-
The Aniline Moiety is Crucial: The presence of a substituted aniline group at the C4 position is critical for potent MPS1 inhibition.
-
Pyrazole Substitution Enhances Potency: The introduction of a pyrazole substituent on the aniline ring leads to a significant increase in both biochemical and cellular potency.
-
8-Position Substitution Fine-Tunes Activity: Modification at the 8-position of the pyrido[3,4-d]pyrimidine core can further enhance inhibitory activity, with a cyclopropylmethoxy group proving particularly effective.
These SAR insights are instrumental in guiding the rational design of more potent and selective inhibitors.
Biological Evaluation: From Benchtop to Preclinical Models
The comprehensive biological evaluation of novel kinase inhibitors is a multi-step process that assesses their potency, selectivity, cellular activity, and in vivo efficacy. This section outlines the key experimental protocols used in the characterization of pyrido[3,4-d]pyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay
The initial assessment of a compound's inhibitory activity is typically performed using an in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a buffered solution.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced and is therefore a measure of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell-Based Proliferation Assay
To assess the ability of a compound to inhibit the growth of cancer cells, a cell-based proliferation assay is employed. The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol: MTT Cell Proliferation Assay [9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Promising compounds from in vitro and cell-based assays are advanced to in vivo studies in animal models to evaluate their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[13][14]
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing crucial information on its bioavailability and half-life.[15] PD studies assess the effect of the compound on the target kinase and downstream signaling pathways in the tumor, often by measuring the phosphorylation status of key biomarkers.[16] The goal is to establish a clear relationship between drug exposure (PK) and target engagement/biological effect (PD), which is essential for predicting the therapeutic dose and schedule in humans.[13][16]
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
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Methodological & Application
Topic: A Comprehensive Guide to In Vitro Kinase Assay Protocols for 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-d]pyrimidin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, designed to mimic the purine ring of ATP and serve as a template for potent kinase inhibitors.[1] 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is a key starting point for developing targeted therapeutics against a range of protein kinases implicated in diseases like cancer and inflammation.[1] This application note provides a detailed, field-proven guide for researchers to establish a robust in vitro kinase assay to determine the inhibitory potency (IC₅₀) of this compound and its derivatives. We will focus on a luminescence-based ATP-depletion assay, chosen for its high sensitivity, scalability, and non-radioactive format, while also discussing alternative methodologies. The core of this guide is not just a list of steps, but an explanation of the causality behind experimental choices, ensuring the development of a self-validating and reliable screening system.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[2] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of drug targets.[2]
The compound this compound is built upon a pyridopyrimidine core, a heterocyclic system that has shown considerable promise in the development of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Wee1, and Phosphoinositide 3-kinases (PI3K).[3][4][5] Its structure facilitates competitive binding at the highly conserved ATP-binding pocket of the kinase domain.[1] Therefore, accurately quantifying its inhibitory activity is a critical first step in the drug discovery pipeline.
This guide provides the necessary protocols and scientific rationale to:
-
Select an appropriate kinase assay platform.
-
Optimize assay conditions for robust and reproducible data.
-
Execute a detailed protocol to determine the IC₅₀ value of this compound.
-
Analyze and interpret the resulting data with high confidence.
The Principle of the Luminescent Kinase Assay
To evaluate an inhibitor, we must first accurately measure the activity of the kinase enzyme. A kinase reaction consumes ATP as it phosphorylates its substrate.[2] The luminescent kinase assay leverages this fundamental process. The assay is performed in a single well by adding a proprietary reagent (such as Promega's Kinase-Glo®) to the completed kinase reaction.[6][7] This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP from the kinase reaction to generate a luminescent signal.
The key relationship is:
-
High Kinase Activity → High ATP consumption → Low residual ATP → Low Luminescence .
-
Low Kinase Activity (Inhibition) → Low ATP consumption → High residual ATP → High Luminescence .
Therefore, the luminescent signal is inversely proportional to kinase activity.[6][8] This method is highly sensitive, has an excellent signal-to-noise ratio, and is amenable to high-throughput screening (HTS) in multi-well plate formats.[8]
Caption: Overall experimental workflow for IC₅₀ determination.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a serial dilution series of this compound. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in kinase buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare a "vehicle control" with only the DMSO percentage (e.g., 1% DMSO in buffer) and a "no inhibitor" positive control.
-
-
Assay Plating:
-
Add 5 µL of each compound dilution (or control) to the wells of a 384-well plate. (See Table 1 for a suggested layout).
-
Prepare a "Kinase + Substrate Master Mix" in kinase buffer. Add 5 µL of this mix to all wells except the "no enzyme" negative controls.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer at a concentration of 2x the determined Kₘ.
-
Start the kinase reaction by adding 10 µL of the 2x ATP solution to all wells. The final ATP concentration will now be at its Kₘ. The final reaction volume is 20 µL.
-
Incubate the plate for the predetermined time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. [7]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The integration time should be optimized to ensure the signal is within the linear range of the detector.
-
Table 1: Example 384-Well Plate Layout for IC₅₀ Determination
| Well(s) | Compound Conc. | Kinase | ATP | Purpose |
| A1-A2 | - | No | Yes | Negative Control (0% Activity) |
| B1-B2 | Vehicle (DMSO) | Yes | Yes | Positive Control (100% Activity) |
| C1-C2 | 100 µM | Yes | Yes | Test Compound - Highest Conc. |
| D1-D2 | 33.3 µM | Yes | Yes | Test Compound |
| E1-E2 | 11.1 µM | Yes | Yes | Test Compound |
| F1-F2 | 3.7 µM | Yes | Yes | Test Compound |
| G1-G2 | 1.2 µM | Yes | Yes | Test Compound |
| H1-H2 | 0.4 µM | Yes | Yes | Test Compound |
| I1-I2 | 0.14 µM | Yes | Yes | Test Compound |
| J1-J2 | 0.05 µM | Yes | Yes | Test Compound - Lowest Conc. |
Data Analysis and Interpretation
-
Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition. [9] * Low Control (0% Inhibition): Average RLU from "Positive Control" wells.
-
High Control (100% Inhibition): Average RLU from "Negative Control" wells.
-
Percent Inhibition Formula: % Inhibition = 100 * (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)
-
-
Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
IC₅₀ Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) model. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition. [9][10]This analysis is readily performed with software like GraphPad Prism or Origin. [9]
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the signal window and data variation.
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
An assay with a Z'-factor > 0.5 is considered excellent and robust for screening. [8]
-
Alternative Assay Formats
While the luminescent assay is highly versatile, other formats may be suitable depending on the available equipment and specific research question.
-
Fluorescence Polarization (FP): This technique measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner. [11]In a kinase assay, a fluorescently labeled peptide substrate is used. When phosphorylated, it is bound by a large, specific anti-phospho-antibody, causing a significant increase in polarization. [12]FP is a homogenous assay well-suited for HTS. [13]
-
Radiometric Assays: Considered the "gold standard" for direct measurement of kinase activity, these assays use ATP radiolabeled with ³²P at the gamma-phosphate ([γ-³²P]ATP). [14][15]After the kinase reaction, the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper), and the incorporated radioactivity is quantified. [15][16]While highly sensitive and direct, this method requires specialized handling and disposal of radioactive materials. [16]
Conclusion
This application note provides a comprehensive framework for determining the in vitro inhibitory activity of this compound. By emphasizing the importance of preliminary assay optimization—specifically enzyme titration and ATP Kₘ determination—researchers can establish a robust, self-validating system. The detailed luminescent assay protocol offers a sensitive, scalable, and non-radioactive method to generate high-quality dose-response data and calculate reliable IC₅₀ values. This information is foundational for structure-activity relationship (SAR) studies and is a critical step in advancing promising kinase inhibitor scaffolds from the bench toward clinical development.
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
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Levin, D. E. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Available at: [Link]
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De-en, A., et al. (2012). A high-throughput radiometric kinase assay. Journal of Visualized Experiments. Available at: [Link]
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BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
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G-S, S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]
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Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
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The Newton Lab. (2021). Radiometric kinase assays with scintillation counting. YouTube. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. Available at: [Link]
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Papoian, R., & Nale, J. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]
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Biondi, R., & Amrhein, N. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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Adriaenssens, E. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]
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VanderWel, S. N., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Klampfer, L., et al. (2011). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Funai, H., et al. (2009). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Ali, A., et al. (2015). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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G-S, S., et al. (2003). Synthesis of Quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and Their Biological Activity With Dihydrofolate Reductase. European Journal of Medicinal Chemistry. Available at: [Link]
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Robubi, A., et al. (2024). Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Franetich, J.-F., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry. Available at: [Link]
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using 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one in cancer cell line studies
Application & Protocol Guide
Topic: Investigating the Anti-Cancer Activity of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for a Novel Compound
The pyrido[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their potent anti-cancer properties.[1] Derivatives of this and related isomeric scaffolds have been shown to target key oncogenic proteins, particularly ATP-dependent kinases that drive malignant cell proliferation and survival.[2] Notable targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle Kinase 1 (MPS1).[3][4][5]
This document provides a comprehensive guide for the characterization of This compound , a novel derivative from this promising class. As a Senior Application Scientist, this guide is structured not as a rigid set of instructions, but as a strategic, multi-phase workflow. It explains the causality behind experimental choices, enabling researchers to systematically elucidate the compound's anti-proliferative activity, cellular mechanism, and specific molecular target(s).
Hypothesized Mechanism of Action: An ATP-Competitive Kinase Inhibitor
Given its core structure, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The fused ring system mimics the adenine core of ATP, allowing it to dock into the catalytic site of a kinase, thereby blocking the transfer of phosphate to downstream substrates. This inhibition can disrupt critical signaling pathways responsible for cell growth, division, and survival.
Two of the most prominent pathways targeted by pyridopyrimidine derivatives are:
-
Receptor Tyrosine Kinase (RTK) Signaling: Such as the EGFR pathway, which, upon activation, triggers downstream cascades like the MAPK/ERK pathway to promote cell proliferation.[3][6]
-
Cell Cycle Regulation: Governed by CDKs, which phosphorylate proteins like the Retinoblastoma protein (Rb) to allow progression through cell cycle checkpoints.[5][7]
The diagram below illustrates these potential points of intervention.
Caption: Hypothesized targets of the compound within common oncogenic pathways.
Phase 1: Determining Bioactivity and Effective Dose Range
Expert Rationale: Before any mechanistic work, it is critical to confirm that the compound is biologically active against cancer cells and to identify the concentration range that elicits a response. This step prevents wasted resources on subsequent assays and provides the IC50 (or GI50) value, a key benchmark for a compound's potency. The choice of cell lines is crucial; selecting lines with known dependencies on hypothesized targets (e.g., EGFR-addicted lung cancer, CDK4/6-dependent breast cancer) can provide early mechanistic clues.[3][8]
Protocol 1: Anti-Proliferative Activity using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol uses an ATP-based luminescence assay, which is a rapid and sensitive measure of metabolically active, viable cells.
A. Materials:
-
This compound (powder)
-
Anhydrous DMSO (for stock solution)
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3)[9]
-
Complete growth medium (specific to cell line)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Store at -20°C. Subsequent dilutions should be made in complete growth medium immediately before use to minimize precipitation.
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well opaque plate. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare a 2x concentration serial dilution of the compound in complete medium. A common range to start with is 200 µM down to 1 nM. Add 10 µL of the 10x working dilutions to the appropriate wells (final volume 100 µL). Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
-
Assay Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
C. Data Analysis & Interpretation (Self-Validation):
-
Normalize the data by setting the average luminescence from vehicle control wells to 100% viability and the background (wells with medium and reagent only) to 0%.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the 50% Growth Inhibition (GI50) or Inhibitory Concentration (IC50) value.
-
Trustworthiness Check: The signal-to-background ratio should be high, and the Z'-factor for the assay should be >0.5, indicating a robust assay.
Data Presentation: Sample IC50 Values
| Cell Line | Cancer Type | Putative Target Dependency | Sample IC50 (µM)[3][10] |
| H1975 | Non-Small Cell Lung | EGFR (L858R/T790M) | 0.49 |
| HCC827 | Non-Small Cell Lung | EGFR (del E746-A750) | 0.025 |
| MGC803 | Gastric Cancer | General Proliferation | 0.59 |
| MCF-7 | Breast Cancer | CDK4/6, ER+ | >10 |
Phase 2: Uncovering the Cellular Consequence
Expert Rationale: An IC50 value demonstrates that the compound reduces the number of viable cells, but it doesn't explain how. The compound could be cytostatic (halting cell division) or cytotoxic (inducing cell death). Distinguishing between these outcomes is a critical step in mechanism-of-action studies. Cell cycle analysis reveals cytostatic effects, while apoptosis assays detect a primary mode of programmed cell death often induced by kinase inhibitors.[6][11]
Caption: Experimental workflow for elucidating the cellular mechanism of action.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
A. Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
B. Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate to be ~70-80% confluent at the time of harvest. Treat with the compound at its IC50 and 5x IC50 concentrations for 24-48 hours. Include a vehicle control. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.
-
Cell Harvest: Harvest both floating and attached cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Interpretation:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells/debris A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates apoptosis induction.
-
Phase 3: Validating the Molecular Target
Expert Rationale: After observing a cellular effect, the final phase is to link this effect to a specific molecular target. Western blotting is the gold-standard technique for this. By probing for the phosphorylated (active) state of a target kinase and its immediate downstream substrate, we can directly observe target engagement. A potent inhibitor should decrease the phosphorylation of its target without affecting the total protein levels of that target.[3]
Protocol 3: Target Engagement via Western Blotting
A. Principle: This technique separates proteins by size to detect specific proteins using antibodies. By using antibodies against both the total and phosphorylated forms of a protein, we can assess the impact of the inhibitor on its activity.
B. Step-by-Step Methodology:
-
Cell Lysis: Treat cells (at ~80-90% confluency in a 6-well plate or 10 cm dish) with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours) to capture direct signaling effects before downstream feedback loops are activated.
-
Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Choose antibodies based on the hypothesis:
-
EGFR Pathway: p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2.[3]
-
CDK4/6 Pathway: p-Rb (Ser780), total Rb, Cyclin D1.
-
Loading Control (Self-Validation): GAPDH or β-Actin (must remain unchanged across treatments).
-
-
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein or loading control signal, provides strong evidence of on-target inhibition.
Conclusion
This application guide outlines a systematic, three-phase approach for the preclinical characterization of this compound. By progressing from broad anti-proliferative screening to specific mechanistic and target validation assays, researchers can efficiently build a comprehensive profile of this novel compound. The pyrido[3,4-d]pyrimidine scaffold holds significant promise, and a rigorous, hypothesis-driven investigation is the key to unlocking the therapeutic potential of its derivatives in oncology.[8]
References
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PubMed Central. [Link]
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Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. (2018). PubMed. [Link]
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The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). PubMed. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). Taylor & Francis Online. [Link]
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Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023). PubMed. [Link]
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Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. (n.d.). PubMed. [Link]
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Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). PubMed. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]
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Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2025). ResearchGate. [Link]
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Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005). ACS Publications. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). Taylor & Francis Online. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Institutes of Health. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Testing Pyridopyrimidinone Derivatives Against Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyridopyrimidinone Derivatives in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Pyridopyrimidinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] Their structural versatility allows for chemical modifications to optimize efficacy and pharmacokinetic properties. Some derivatives have been shown to target essential bacterial enzymes like DNA gyrase or the cell division protein FtsZ, suggesting mechanisms of action that can circumvent existing resistance pathways.[5][6][7]
This guide provides a detailed methodological approach to systematically evaluate the in vitro antimicrobial properties of newly synthesized pyridopyrimidinone compounds. Adherence to standardized protocols is paramount for generating high-quality, comparable data that can effectively guide drug development efforts. The methodologies outlined herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), which provides a framework for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.[8][9][10]
Core Experimental Workflow
A systematic evaluation of a novel antimicrobial agent involves a tiered approach, starting from the initial determination of its inhibitory and cidal concentrations to more complex assessments of its dynamic effects on microbial growth and viability.
Caption: Core Experimental Workflow for Antimicrobial Profiling
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12]
Protocol 1: Broth Microdilution Method
This method is a widely adopted and standardized technique for determining the MIC of an antimicrobial agent.[11] The protocol described here is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test pyridopyrimidinone derivative
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the pyridopyrimidinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.[13]
-
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13][14]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Data Presentation: Example MIC Data
| Test Organism | Strain ID | Pyridopyrimidinone Derivative A (µg/mL) | Pyridopyrimidinone Derivative B (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 |
| Escherichia coli | ATCC 25922 | 16 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | 64 |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 |
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the MBC reveals the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[16][17]
Protocol 2: MBC Assay
The MBC test is performed as a subsequent step to the MIC assay.[18]
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a small aliquot (e.g., 10 µL) from each of these wells.
-
Plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[16]
Part 3: Time-Kill Kinetics Assay
This dynamic assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time.[19][20][21] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[19] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]
Protocol 3: Time-Kill Kinetics
Procedure:
-
Prepare flasks containing MHB with the pyridopyrimidinone derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control flask without the antimicrobial agent.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate onto agar to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
Caption: Time-Kill Assay Workflow
Part 4: Anti-Biofilm Activity
Bacterial biofilms are complex, surface-attached communities of microorganisms encased in a self-produced extracellular matrix. Biofilms exhibit increased resistance to antimicrobial agents, making them a significant clinical challenge.[22]
Protocol 4: Crystal Violet Biofilm Assay
This is a widely used method for quantifying biofilm formation and the effect of antimicrobial agents on biofilms.[22]
Procedure:
-
Biofilm Formation:
-
Grow the test organism in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic (free-floating) cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of the pyridopyrimidinone derivative to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Remove the medium and wash the wells with PBS.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
Data Presentation: Example Anti-Biofilm Data
| Concentration (µg/mL) | % Biofilm Inhibition (Derivative A) | % Biofilm Inhibition (Derivative B) |
| 0 (Control) | 0 | 0 |
| 1x MIC | 25.3 | 15.8 |
| 2x MIC | 58.7 | 42.1 |
| 4x MIC | 89.2 | 75.6 |
Conclusion: A Pathway to Novel Antimicrobial Discovery
The systematic application of these standardized methodologies is crucial for the rigorous evaluation of pyridopyrimidinone derivatives as potential antimicrobial agents. The data generated from these assays will provide a comprehensive understanding of their inhibitory and cidal activities, their pharmacodynamic properties, and their efficacy against complex microbial communities like biofilms. This robust preclinical data package is essential for identifying promising lead compounds for further development in the fight against antimicrobial resistance.
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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Wikipedia. Minimum inhibitory concentration. [Link]
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Semantic Scholar. Performance standards for antimicrobial susceptibility testing. [Link]
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JoVE. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. [Link]
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MDPI. The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). [Link]
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MDPI. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. [Link]
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YouTube. Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. [Link]
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National Center for Biotechnology Information. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]
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MDPI. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. [Link]
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Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]
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Application Notes & Protocols: Strategic Derivatization of the 2-Ethyl Group for Targeted Drug Development
Abstract
The strategic modification of small alkyl groups, such as the ethyl moiety, represents a cornerstone of modern medicinal chemistry and lead optimization.[1][2] While seemingly simple, the 2-ethyl group offers a critical handle for fine-tuning a drug candidate's physicochemical and pharmacological profile, including its lipophilicity, metabolic stability, and binding interactions with its biological target.[2][3] This guide provides an in-depth exploration of the rationale and methodologies for the targeted derivatization of the 2-ethyl group. We move beyond theoretical concepts to deliver field-proven insights and detailed, actionable protocols for late-stage functionalization, empowering researchers to unlock new chemical space and accelerate the development of next-generation therapeutics.
The Strategic Imperative: Why Target the Ethyl Group?
The decision to modify an ethyl group is a calculated step in the iterative cycle of drug design, driven by specific, data-informed objectives. An ethyl group, typically considered a simple hydrophobic spacer, can profoundly influence a molecule's behavior in vitro and in vivo.
-
Modulating Lipophilicity and Solubility: Alkyl groups are primary determinants of a compound's lipophilicity.[3] Increasing the size or introducing polar functional groups onto an ethyl chain can precisely adjust the lipophilicity to optimize membrane permeability and bioavailability, or to enhance solubility for improved formulation.[1]
-
Probing Structure-Activity Relationships (SAR): Systematic modification of an ethyl group—by extending it, branching it, or introducing heteroatoms—is a classic strategy to probe the steric and electronic requirements of a target's binding pocket.[3][4][5] This process reveals which modifications enhance binding affinity and selectivity, thereby guiding further design efforts.[6]
-
Blocking Metabolic Hotspots: The terminal methyl (ω-position) and, to a lesser extent, the methylene (ω-1 position) of an ethyl group are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7] This can lead to rapid clearance and a short drug half-life. Derivatization at these positions, for instance by introducing a fluorine atom or a cyclopropyl group, can effectively block this metabolic pathway, enhancing the compound's stability and duration of action.[2][7]
-
Introducing Novel Interactions: Functionalizing an ethyl group can introduce new hydrogen bond donors/acceptors or other functionalities capable of forming new, favorable interactions within the target protein, potentially leading to a significant increase in potency.[8][9]
A prime strategy for achieving these goals is through bioisosteric replacement , where a group is substituted with another that has similar physicochemical properties, aiming to preserve or enhance the desired biological activity while improving other characteristics.[10][11][12][13]
Table 1: Common Bioisosteric Replacements for an Ethyl Group
| Original Group | Bioisostere | Key Property Change | Rationale for Replacement |
| -CH₂CH₃ | -CH₂CF₃ | Increased polarity, metabolic stability | Blocks oxidation, can introduce favorable dipole interactions. |
| -CH₂CH₃ | -cyclopropyl | Increased rigidity, altered lipophilicity | Fills hydrophobic pockets, conformationally constrains the molecule.[14] |
| -CH₂CH₃ | -CH₂OH | Increased polarity, H-bond donor | Improves solubility, introduces new binding interactions. |
| -CH₂CH₃ | -CH₂CN | Increased polarity, H-bond acceptor | Mimics carbonyl interactions, enhances polarity. |
| -CH₂CH₃ | -CH₂OCH₃ | Increased polarity, metabolic stability | Blocks oxidation, introduces H-bond acceptor. |
Synthetic Strategies: Late-Stage C–H Functionalization
The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds has revolutionized the modification of complex molecules.[15] Late-stage functionalization (LSF) allows for the derivatization of advanced drug candidates without the need for lengthy de novo synthesis, dramatically accelerating the drug discovery process.[16][17] The unactivated sp³ C–H bonds of an ethyl group are prime targets for these powerful methods.
Strategy A: Palladium-Catalyzed Directed C(sp³)–H Activation
This strategy offers exceptional regioselectivity by using a "directing group" (DG) covalently attached to the substrate. The DG coordinates to a transition metal catalyst (typically palladium), bringing it into close proximity with a specific C–H bond, which is then selectively cleaved and functionalized.[18][19]
Causality Behind the Method: The choice of directing group is critical. Bidentate chelating groups, such as picolinamide or 8-aminoquinoline, form a stable, five- or six-membered cyclometalated intermediate with palladium. This geometric constraint forces the catalytic center to activate a specific β- or γ-C–H bond of an alkyl chain.[18] This predictable site-selectivity is the cornerstone of the method's trustworthiness.
Caption: General workflow for directed C–H functionalization.
This protocol describes the arylation of the methylene C–H bond of an N-propylpicolinamide, a model substrate representing a drug scaffold containing a 2-ethyl group attached to a nitrogen atom.
Materials:
-
N-propylpicolinamide (Substrate)
-
4-Iodobenzonitrile (Arylation Partner)
-
Pd(OAc)₂ (Catalyst, 10 mol%)
-
Adamantane-1-carboxylic acid (Ligand, 30 mol%)
-
Ag₂CO₃ (Oxidant, 2.0 equiv)
-
Toluene (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add N-propylpicolinamide (0.1 mmol, 1.0 equiv), 4-iodobenzonitrile (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol), adamantane-1-carboxylic acid (0.03 mmol), and Ag₂CO₃ (0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 16-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the arylated product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected outcome is the selective addition of the 4-cyanophenyl group to the methylene position of the propyl chain.
Strategy B: Visible-Light Photoredox Catalysis
Photoredox catalysis uses light-absorbing catalysts to initiate single-electron transfer (SET) processes under exceptionally mild conditions.[20][21] This approach is highly valued for its broad functional group tolerance and its ability to generate reactive radical intermediates that can engage in C–H functionalization pathways inaccessible to traditional methods.[22][23][24]
Causality Behind the Method: A photocatalyst (e.g., a Ru(II) or Ir(III) complex) absorbs a photon of visible light, promoting it to an excited state.[24] This excited state is both a more potent oxidant and reductant than the ground state. It can then interact with a substrate or reagent to generate a radical. For C–H functionalization, a common pathway involves generating a highly reactive radical (e.g., a trifluoromethyl radical or a nitrogen-centered radical) that is capable of abstracting a hydrogen atom from the ethyl group, creating a carbon-centered radical which can then be functionalized.[21]
Caption: Simplified photoredox catalytic cycles.
This protocol describes the functionalization of a heterocycle at the ethyl group of a model substrate like 4-ethylpyridine, demonstrating a powerful C–C bond-forming reaction.
Materials:
-
4-Ethylpyridine (Substrate)
-
Tert-butyl peracetate (Radical Precursor)
-
fac-Ir(ppy)₃ (Photocatalyst, 1 mol%)
-
Trifluoroacetic acid (TFA, 1.5 equiv)
-
Acetonitrile (MeCN, degassed)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: In a borosilicate vial equipped with a magnetic stir bar, combine 4-ethylpyridine (0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.002 mmol), and degassed acetonitrile (2.0 mL).
-
Reagent Addition: Add tert-butyl peracetate (0.4 mmol, 2.0 equiv) followed by trifluoroacetic acid (0.3 mmol, 1.5 equiv). The acid protonates the pyridine, making it electron-deficient and susceptible to radical addition.
-
Degassing: Seal the vial and sparge the solution with nitrogen or argon for 10 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir at room temperature. Use a fan to maintain ambient temperature.
-
Reaction: Irradiate for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the alkylated product.
-
Validation: Characterize the product by NMR and HRMS. The expected outcome is the formation of a C-C bond between the methylene of the ethyl group and the radical generated from the peracetate.
Conclusion
The targeted derivatization of the 2-ethyl group is a powerful and nuanced strategy in modern drug discovery. By leveraging advanced synthetic methods like directed C–H activation and photoredox catalysis, medicinal chemists can efficiently and selectively modify this seemingly simple moiety. These modifications allow for the systematic optimization of a drug candidate's SAR profile, enhancing metabolic stability, and improving overall pharmacological properties. The protocols and strategic insights provided herein serve as a practical guide for researchers to harness these techniques, enabling the rational design and rapid development of more effective and safer targeted therapies.
References
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Title: Bioisosteric Replacements Source: Chem-Space URL: [Link]
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Title: How to Leverage Alkyl Modifications for Drug Design? Source: Patsnap Eureka URL: [Link]
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Title: Bioisosterism Source: Drug Design Org URL: [Link]
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Title: Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer Source: PubMed URL: [Link]
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Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]
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Title: Structure-Activity Relationships (SAR) Source: Pharmacology Mentor URL: [Link]
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Title: The Use of Bioisosterism in Drug Design and Molecular Modification Source: American Journal of PharmTech Research URL: [Link]
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Title: Drug Modifications to Improve Stability Source: Chemistry LibreTexts URL: [Link]
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Title: Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis Source: PubMed URL: [Link]
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Title: Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations Source: Royal Society of Chemistry URL: [Link]
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Title: Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Electro-photochemical Functionalization of C(sp3)–H bonds: Synthesis toward Sustainability Source: MDPI URL: [Link]
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Title: Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases Source: Lund University URL: [Link]
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Title: Photocatalysis: Application in Drug Derivatization Source: OUCI URL: [Link]
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Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL: [Link]
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Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity Source: PubMed Central URL: [Link]
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Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design Source: Omics Online URL: [Link]
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Title: Visible Light Photoredox Catalysis Source: University of Cambridge URL: [Link]
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Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products Source: Hilaris Publisher URL: [Link]
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Title: Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry Source: Beilstein Journals URL: [Link]
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Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: Princeton University URL: [Link]
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Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: ACS Publications URL: [Link]
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Title: Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure Activity Relationships (SAR) Source: Drug Design Org URL: [Link]
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Title: The Role of Functional Groups in Drug–Receptor Interactions Source: ScienceDirect URL: [Link]
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Title: The Role of Functional Groups in Drug-Receptor Interactions Source: ResearchGate URL: [Link]
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Application Notes and Protocols: The Use of Pyridopyrimidinones as Chemical Probes for Kinase Signaling Pathways
Introduction: Illuminating the Kinome with Precision Tools
Protein kinases are fundamental regulators of cellular communication, catalyzing the transfer of a phosphate group to substrate proteins—a simple modification that dictates nearly every aspect of cell life, from growth and proliferation to differentiation and apoptosis.[1][2] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[3][4] To unravel the complexities of kinase signaling and validate new drug targets, researchers require precise molecular tools. Chemical probes—potent, selective, and well-characterized small molecules—are indispensable for this task, allowing for the acute and reversible modulation of a specific kinase's function within a complex biological system.[5][6]
Among the scaffolds used to generate these critical research tools, the pyridopyrimidinone core has emerged as a privileged structure. Originally developed as ATP-competitive kinase inhibitors for therapeutic applications, their favorable chemical properties and versatile synthesis have made them an excellent foundation for creating high-fidelity chemical probes.[3][7][8] This guide provides a detailed overview and field-proven protocols for utilizing pyridopyrimidinone-based probes to investigate kinase signaling pathways, with a focus on the PI3K/mTOR pathway, a critical axis in cancer cell growth and survival.[8]
The Pyridopyrimidinone Scaffold: A Privileged Structure for Kinase Inhibition
The pyridopyrimidinone framework is a heterocyclic structure that has proven to be highly effective for targeting the ATP-binding pocket of protein kinases.[4][8] Its efficacy stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase domain, a conserved structural element that anchors ATP.[8] This interaction mimics the binding of the adenine moiety of ATP, allowing for competitive inhibition of kinase activity.[4][9]
The true power of the pyridopyrimidinone scaffold lies in its synthetic tractability. The core structure can be readily modified at multiple positions, allowing medicinal chemists to fine-tune the molecule's properties to achieve high potency and selectivity for a desired kinase target.[10][11] This iterative optimization process is crucial for developing a high-quality chemical probe that minimizes off-target effects, ensuring that any observed biological phenotype can be confidently attributed to the inhibition of the intended target.[5] For example, optimization of a pyridopyrimidinone series led to the discovery of potent and selective dual inhibitors of PI3K and mTOR, demonstrating the scaffold's utility in targeting closely related kinases.[8]
Probing the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival.[8] Its hyperactivation is a common driver of cancer. Pyridopyrimidinone-based dual PI3K/mTOR inhibitors serve as excellent chemical probes to dissect this pathway's function.
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylation"]; PIP3 -> PDK1 [label="Recruitment &\nActivation"]; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> S6K [label="Phosphorylation"]; mTORC1 -> EIF4EBP1 [label="Phosphorylation"]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [arrowhead=tee, label="Inhibition"];
// Probe Inhibition Probe -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; Probe -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } caption { label = "Figure 1: The PI3K/Akt/mTOR signaling cascade."; fontsize = 10; fontname = "Arial"; } end_dot Figure 1: The PI3K/Akt/mTOR signaling cascade. A pyridopyrimidinone probe can dually inhibit PI3K and mTORC1, blocking downstream signaling required for cell growth and survival.
Experimental Protocols
The following protocols provide step-by-step methodologies to characterize the interaction of a pyridopyrimidinone probe with its target kinase and its effect on downstream signaling.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This biochemical assay quantitatively measures the ability of a probe to inhibit the enzymatic activity of a purified kinase by detecting the amount of ADP produced.[12]
Causality Behind Choices:
-
Assay Principle: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad applicability. It measures ADP production, a direct product of the kinase reaction, providing a robust readout of enzyme activity.
-
ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors like pyridopyrimidinones. If the ATP concentration is too high, it can artificially decrease the apparent potency (increase the IC50) of the inhibitor.
-
Controls: Staurosporine, a potent but non-selective kinase inhibitor, is used as a positive control to validate assay performance.[12] A DMSO-only control represents 0% inhibition (maximum kinase activity).
Materials:
-
Pyridopyrimidinone probe (e.g., Compound 31 from literature[8])
-
Purified target kinase (e.g., PI3Kα) and its specific substrate
-
ATP
-
Staurosporine (positive control)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyridopyrimidinone probe and Staurosporine in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series of each compound in DMSO. This will be used to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer. Add 2 µL of this mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the probe to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration of probe required to inhibit 50% of kinase activity).
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
While an in vitro assay confirms biochemical inhibition, it is crucial to verify that the probe can enter living cells and bind to its intended target.[13] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein in real-time within living cells.[14]
Causality Behind Choices:
-
Assay Principle: NanoBRET measures the proximity between a NanoLuciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same pocket (the energy acceptor). A chemical probe that enters the cell and binds the kinase will displace the tracer, leading to a decrease in the BRET signal. This provides direct evidence of target engagement.[14]
-
Self-Validation: The use of a competitive displacement format is inherently self-validating. A non-specific or cell-impermeable compound will not be able to reduce the BRET signal, confirming the specificity of the measurement.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase (e.g., PI3Kα-NLuc HEK293 cells)
-
NanoBRET™ Tracer
-
Pyridopyrimidinone probe
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation:
-
The day before the experiment, seed the NanoLuc®-tagged cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of the pyridopyrimidinone probe in Opti-MEM.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM.
-
Remove the growth medium from the cells and replace it with the probe dilutions or vehicle control.
-
Immediately add the Tracer working solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the corrected BRET ratio against the logarithm of the probe concentration and fit to a dose-response curve to determine the IC50 for target engagement.
-
Protocol 3: Western Blotting for Downstream Signaling Analysis
The ultimate validation of a chemical probe's utility is its ability to modulate a biological pathway. For a PI3K/mTOR inhibitor, this means observing a decrease in the phosphorylation of downstream substrates like Akt and S6K.[8]
Causality Behind Choices:
-
Readout: Western blotting allows for the direct visualization and semi-quantification of changes in the phosphorylation state of specific proteins. Using antibodies against both the phosphorylated form (e.g., p-Akt Ser473) and the total protein (e.g., Total Akt) is critical for trustworthy data. This ensures that any decrease in the phospho-signal is due to kinase inhibition, not a change in the overall amount of the protein.
-
Cell Line: A cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7 or T47D, which often have PIK3CA mutations) is an ideal model system, as the pathway will be constitutively active, providing a strong baseline signal to inhibit.[8][15]
Materials:
-
MCF-7 or T47D breast cancer cells
-
Pyridopyrimidinone probe
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the pyridopyrimidinone probe (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Analysis:
-
Quantify the band intensities. The ratio of the phospho-protein signal to the total protein signal should decrease in a dose-dependent manner with probe treatment. β-Actin serves as a loading control.
-
Protocol 4: Chemoproteomics for Target and Off-Target Profiling
A critical step in validating a chemical probe is to understand its selectivity across the entire proteome. Chemoproteomics uses an immobilized version of the probe to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6][7]
Causality Behind Choices:
-
Principle: This affinity-based protein profiling (AfBPP) method provides an unbiased view of the probe's interactome.[6] By identifying which kinases (and other proteins) bind to the probe, it can confirm the intended target and reveal potential off-targets that could confound biological results.[7]
-
Competition Experiment: The inclusion of a competition control (pre-incubating the lysate with the free, non-immobilized probe) is a self-validating step. True binders will show a reduced signal in the competition sample, as the binding sites on the proteins are occupied by the free probe, preventing them from binding to the affinity matrix.
// Workflow Edges Lysate -> Incubate1; Probe -> Incubate1; Lysate -> Incubate2; Competitor -> Incubate2; Incubate1 -> Wash; Incubate2 -> Wash; Wash -> Digest; Digest -> LCMS; LCMS -> Identify; } caption { label = "Figure 3: Chemoproteomics workflow for target identification."; fontsize = 10; fontname = "Arial"; } end_dot Figure 3: Chemoproteomics workflow for target identification.
Procedure Outline:
-
Probe Immobilization: Synthesize a version of the pyridopyrimidinone probe with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line.
-
Affinity Pulldown:
-
Control Sample: Incubate the lysate with the probe-conjugated beads.
-
Competition Sample: Pre-incubate the lysate with a high concentration of the free (non-immobilized) probe before adding the probe-conjugated beads.
-
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. True targets will be enriched in the control sample and significantly depleted in the competition sample.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following table is an example of how to present inhibitory activity data for a novel pyridopyrimidinone probe.
| Kinase Target | Probe 'PYP-X' IC50 (nM) | Staurosporine IC50 (nM) |
| PI3Kα | 15 | 25 |
| mTOR | 22 | 18 |
| Akt1 | 850 | 10 |
| p38α | >10,000 | 20 |
| CDK2 | 1,200 | 5 |
Table 1: Example selectivity profile of a hypothetical pyridopyrimidinone probe ('PYP-X') against a panel of kinases. Data are presented as IC50 values determined from in vitro biochemical assays. Staurosporine is shown as a non-selective control.
Best Practices for Probe Utilization:
-
Concentration is Key: Use the probe at the lowest concentration that elicits the desired effect, ideally not exceeding 10-fold its cellular IC50 for target engagement, to minimize off-target activity.
-
Negative Control: Whenever possible, use a structurally similar but biologically inactive analogue of the probe as a negative control. This helps to control for any non-specific or off-target effects of the chemical scaffold itself.
Conclusion
Pyridopyrimidinones represent a versatile and powerful chemical scaffold for the development of high-quality chemical probes. Their synthetic accessibility and ability to be tuned for potency and selectivity make them ideal tools for the rigorous interrogation of kinase signaling pathways. By employing a multi-faceted approach that combines biochemical assays, cellular target engagement, downstream signaling analysis, and unbiased chemoproteomics, researchers can confidently use these probes to dissect complex biology, validate novel drug targets, and ultimately accelerate the discovery of new medicines.
References
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Bantscheff, M., et al. (2007). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed. Available from: [Link]
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Zhu, H., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Available from: [Link]
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Daher, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available from: [Link]
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Scott, J.S., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]
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Iaconis, D., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. Available from: [Link]
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Al-Ostoot, F.H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (PMC). Available from: [Link]
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Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. PubMed. Available from: [Link]
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Scott, J.S., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available from: [Link]
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Vasta, J.D., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (PMC). Available from: [Link]
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Antolin, A.A., et al. (2018). Typical workflow for a kinase probe discovery project. ResearchGate. Available from: [Link]
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Shetty, C.R., et al. (2022). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health (PMC). Available from: [Link]
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Structural Genomics Consortium. (n.d.). A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation. National Institutes of Health (PMC). Available from: [Link]
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Cui, J.J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available from: [Link]
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MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. Available from: [Link]
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Davis-Gilbert, Z.W., et al. (2022). Promising chemical leads for understudied kinases. ResearchGate. Available from: [Link]
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Wright, A.T., et al. (2007). Chemical proteomic probes for profiling cytochrome p450 activities and drug interactions in vivo. PubMed. Available from: [Link]
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Workman, S.D., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. Available from: [Link]
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Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. PubMed. Available from: [Link]
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Harris, S.F., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. Available from: [Link]
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Carlson, E.J. & Bergman, R.G. (2011). Evaluation of α-Pyrones and Pyrimidones as Photoaffinity Probes for Affinity-Based Protein Profiling. R Discovery. Available from: [Link]
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Park, S.B. (2023). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. PubMed Central. Available from: [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. National Institutes of Health (PMC). Available from: [Link]
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Bateman, L.A., et al. (2021). Chemoproteomic methods for covalent drug discovery. National Institutes of Health (PMC). Available from: [Link]
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Application Notes and Protocols for Developing Targeted Drug Delivery Systems for Pyridopyrimidine Compounds
Introduction: The Imperative for Precision in Pyridopyrimidine Delivery
Pyridopyrimidine derivatives represent a promising class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities, most notably as potent anticancer agents.[1][2][3][4] Their mechanisms of action often involve the inhibition of critical signaling pathways in cancer cells, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase.[1][4] However, like many conventional chemotherapeutics, their clinical efficacy can be hampered by challenges such as poor aqueous solubility, non-specific biodistribution, and systemic toxicity, which limits the achievable therapeutic window.[5][6]
To overcome these limitations, targeted drug delivery systems utilizing nanotechnology have emerged as a transformative approach.[6][7][8][9] By encapsulating pyridopyrimidine compounds within nanocarriers, it is possible to enhance their solubility, prolong their circulation time, and, most importantly, direct them specifically to tumor tissues. This targeted approach aims to maximize the drug concentration at the site of action while minimizing exposure to healthy tissues, thereby enhancing therapeutic efficacy and reducing adverse side effects.[5][7]
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of targeted nanoparticle-based drug delivery systems for pyridopyrimidine compounds. The protocols herein are designed to be robust and reproducible, grounded in established scientific principles to ensure the generation of reliable and meaningful data.
Part 1: Strategic Selection of the Nanocarrier
The choice of nanocarrier is a critical first step that dictates the physicochemical properties, drug loading capacity, and in vivo fate of the delivery system. Polymeric nanoparticles and liposomes are two of the most extensively investigated platforms for cancer drug delivery.[8][10]
| Nanocarrier Type | Core Composition | Key Advantages | Key Disadvantages | Typical Size Range (nm) |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymer matrix (e.g., Poly(lactic-co-glycolic acid)) | High stability, controlled and sustained drug release, well-defined manufacturing processes.[11][12] | Potential for organic solvent residues, can be complex to surface functionalize. | 50 - 300 |
| Liposomes | Aqueous core surrounded by a lipid bilayer | Biocompatible and biodegradable, can encapsulate both hydrophilic and lipophilic drugs, well-established clinical track record.[10][13][14] | Lower encapsulation efficiency for some drugs, potential for premature drug leakage, can have stability issues. | 80 - 200 |
| Polymeric Micelles | Hydrophobic core and hydrophilic shell from amphiphilic block copolymers | High drug loading capacity for hydrophobic drugs, small size can enhance tumor penetration, easy to prepare.[15][16][17][18] | Can be unstable upon dilution in the bloodstream, lower loading for hydrophilic drugs. | 10 - 100 |
For the purpose of these protocols, we will focus on the use of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles due to their excellent biocompatibility, biodegradability, and capacity for sustained drug release, which are highly desirable for the delivery of potent anticancer compounds like pyridopyrimidines.[11][12][19]
Part 2: Formulation of Pyridopyrimidine-Loaded PLGA Nanoparticles
The single emulsion-solvent evaporation method is a widely used and robust technique for encapsulating hydrophobic drugs like many pyridopyrimidine derivatives into a PLGA matrix.[20][21]
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for PLGA nanoparticle formulation.
Protocol 1: Preparation of Pyridopyrimidine-Loaded PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Pyridopyrimidine compound
-
Dichloromethane (DCM), HPLC grade
-
Polyvinyl alcohol (PVA), Mw 30,000–70,000
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation:
-
Weigh 100 mg of PLGA and 10 mg of the pyridopyrimidine compound.
-
Dissolve both in 2 mL of DCM in a glass vial. Ensure complete dissolution.[20]
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water. This may require heating (e.g., to 80°C) and stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.[20]
-
-
Emulsification:
-
Place 8 mL of the 2% PVA solution into a small beaker and place it in an ice bath.
-
While stirring the PVA solution, add the organic phase dropwise.
-
Immediately sonicate the mixture using a probe sonicator. A typical setting would be 40% amplitude for 2 minutes (in 30-second pulses to prevent overheating). The solution should turn into a milky-white emulsion.[19][20]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the DCM to evaporate. This will lead to the hardening of the nanoparticles. A rotary evaporator can be used to expedite this step.[12]
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at approximately 15,000 x g for 20 minutes at 4°C.
-
Carefully discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice more to ensure the removal of any contaminants.[21]
-
-
Final Resuspension and Storage:
-
Resuspend the final washed pellet in a suitable buffer (e.g., PBS) or deionized water for immediate characterization or lyophilize for long-term storage.
-
Part 3: Surface Functionalization for Active Targeting
To achieve active targeting, the surface of the nanoparticles is decorated with ligands that can specifically bind to receptors overexpressed on cancer cells.[7] Monoclonal antibodies are highly specific targeting moieties.[22] The following protocol details the conjugation of an antibody to the carboxyl groups on the surface of PLGA nanoparticles using EDC/NHS chemistry.
Targeted Delivery Mechanism
Caption: Mechanism of targeted nanoparticle delivery.
Protocol 2: Antibody Conjugation to PLGA Nanoparticles via EDC/NHS Chemistry
Materials:
-
Pyridopyrimidine-loaded PLGA nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Targeting antibody (e.g., anti-EGFR, anti-HER2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend 10 mg of the PLGA nanoparticles in 1 mL of 0.1 M MES buffer (pH 6.0).
-
-
Carboxyl Group Activation:
-
Removal of Excess EDC/NHS:
-
Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 1 mL of cold PBS (pH 7.4). Repeat this washing step once more.
-
-
Antibody Conjugation:
-
Quenching and Blocking:
-
Add 50 µL of the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the nanoparticle-antibody mixture and incubate for 15 minutes to quench any unreacted NHS esters.[25]
-
-
Purification of Conjugates:
-
To remove unconjugated antibodies, use centrifugal filter units. Add the nanoparticle suspension to the filter unit and centrifuge according to the manufacturer's instructions.
-
Wash the conjugated nanoparticles by resuspending them in PBS and centrifuging again. Repeat this process three times.
-
-
Final Product:
-
Resuspend the final antibody-conjugated nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.
-
Part 4: Physicochemical Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated nanoparticles.[5]
| Parameter | Technique | Purpose |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the width of the size distribution.[26][27][28] |
| Surface Charge (Zeta Potential) | DLS with an electrode | To assess the surface charge, which influences stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles.[29][30][31][32][33] |
| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of pyridopyrimidine compound encapsulated within the nanoparticles.[34][35][36][37] |
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration (to achieve a suitable scattering intensity).
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 2 minutes.
-
Perform the measurement according to the instrument's standard operating procedure to obtain the z-average diameter, PDI, and zeta potential.[38][39]
Protocol 4: Characterization by Transmission Electron Microscopy (TEM)
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[29][30]
-
Allow the nanoparticles to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate) to the grid for 1-2 minutes, then wick away the excess.
-
Allow the grid to air-dry completely before imaging in the TEM.[29]
Protocol 5: Determination of Drug Loading and Encapsulation Efficiency (HPLC)
Procedure:
-
Encapsulation Efficiency (EE):
-
After the initial centrifugation to collect the nanoparticles (Protocol 1, step 5), collect the supernatant.
-
Analyze the concentration of the pyridopyrimidine compound in the supernatant using a validated HPLC method.
-
Calculate EE using the following formula: EE (%) = [(Total Drug Added - Drug in Supernatant) / Total Drug Added] x 100[34][36]
-
-
Drug Loading (DL):
-
Take a known weight of lyophilized drug-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to release the encapsulated drug.
-
Analyze the drug concentration in the resulting solution by HPLC.
-
Calculate DL using the following formula: DL (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100[34]
-
Part 5: In Vitro and In Vivo Evaluation
Protocol 6: In Vitro Drug Release Study
The dialysis method is commonly used to assess the in vitro release profile of a drug from nanoparticles.[40][41][42]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into the dialysis bag and seal both ends.
-
Submerge the dialysis bag in a known volume of release medium (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[42]
-
Analyze the concentration of the pyridopyrimidine compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vivo Evaluation
A comprehensive in vivo evaluation is crucial to determine the therapeutic efficacy and safety of the developed drug delivery system. This typically involves:
-
Pharmacokinetic Studies: To assess the circulation half-life and biodistribution of the nanoparticles in an appropriate animal model.
-
Efficacy Studies: Using tumor-bearing animal models (e.g., xenografts) to evaluate the anti-tumor activity of the targeted nanoparticles compared to the free drug and non-targeted nanoparticles. Tumor volume and survival rates are key endpoints.
-
Toxicity Studies: To evaluate any potential adverse effects of the formulation on major organs and tissues.
These studies require specialized facilities and adherence to strict ethical guidelines for animal research and are beyond the scope of these application notes but represent the essential next step in the development pipeline.
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- 41. pubs.acs.org [pubs.acs.org]
- 42. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling for Pyridopyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of pyridopyrimidine scaffolds using palladium-catalyzed cross-coupling reactions. Pyridopyrimidines are privileged heterocyclic motifs in medicinal chemistry, but their synthesis can be challenging due to the intrinsic properties of the nitrogen-rich core.[1][2] This document is structured to help you diagnose and solve common experimental issues, moving from general questions to specific, protocol-driven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when starting with pyridopyrimidine synthesis.
Q1: Why is my palladium-catalyzed reaction with a pyridopyrimidine substrate showing low or no yield?
A: Low yields are a frequent challenge and typically stem from catalyst inhibition or deactivation.[3] The lone pair of electrons on the pyrimidine and/or pyridine nitrogen atoms can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[3][4] Other common culprits include suboptimal reaction conditions (inappropriate ligand, base, or solvent), the presence of oxygen which oxidizes the active Pd(0) catalyst, or poor reagent quality.[3][5]
Q2: What is the most critical factor to consider when selecting a catalyst system for these substrates?
A: Ligand selection is paramount.[6] Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[7] For pyridopyrimidine substrates, you need bulky and electron-rich ligands that can shield the palladium center from inhibitory coordination by the substrate's nitrogen atoms.[3][8] These ligands also promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[6][8]
Q3: What is a good starting point for reaction conditions (ligand, base, solvent) for a Suzuki or Buchwald-Hartwig reaction with a new pyridopyrimidine halide?
A: For a robust starting point, consider the following:
-
Catalyst System: A pre-formed catalyst or an in-situ system using Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos (2-4 mol%).[3][7][9]
-
Base: For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents) is a good choice.[4][9] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS is often required.[9][10]
-
Solvent: Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane, toluene, or THF are standard.[2][4][11] The choice can significantly impact reaction efficiency and even selectivity.[12][13]
Q4: How can I minimize catalyst deactivation during the reaction?
A: To maintain catalyst activity, rigorous exclusion of oxygen and water is critical.[5]
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed via methods like sparging with an inert gas or freeze-pump-thaw cycles.
-
Appropriate Ligands: As mentioned, bulky ligands stabilize the active catalytic species.[5]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and lead to the formation of inactive palladium black.[3] Typical temperatures range from 80-110 °C.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Low or No Conversion
Low conversion is the most common issue. The cause can be pinpointed by systematically evaluating the components of the reaction.
Logical Troubleshooting Flowchart
Sources
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis
Technical Support Center: 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation to ensure high purity and yield of the target compound.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various therapeutic agents, particularly kinase inhibitors.[1] The pyridopyrimidine scaffold is a key pharmacophore that mimics the purine ring of ATP, allowing for competitive binding to the catalytic domain of protein kinases.[1] The most common synthetic route involves the cyclocondensation of 2-aminonicotinic acid with an appropriate ethyl-containing reagent, such as ethyl propionimidate. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the final product.
This guide provides a comprehensive overview of the potential challenges, troubleshooting strategies, and frequently asked questions to assist you in optimizing your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent and efficient synthesis involves the reaction of 2-aminonicotinic acid with ethyl propionimidate. 2-aminonicotinic acid can be prepared from various precursors, such as 2-chloronicotinic acid or through the oxidation of quinoline.[2][3] Ethyl propionimidate can be synthesized from propionitrile and ethanol.
Q2: I am observing a significant amount of unreacted 2-aminonicotinic acid in my reaction mixture. What could be the cause?
A2: Incomplete consumption of 2-aminonicotinic acid can be due to several factors:
-
Insufficient imidate: The imidate reagent may have degraded due to moisture. It is crucial to use freshly prepared or properly stored ethyl propionimidate.
-
Reaction temperature: The cyclization reaction often requires elevated temperatures to proceed to completion. Ensure your reaction is maintained at the optimal temperature.
-
Reaction time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: My NMR spectrum shows unexpected peaks that I cannot attribute to the desired product or starting materials. What are the likely byproducts?
A3: Several byproducts can form during this synthesis. The most common include:
-
Hydrolysis products: Ethyl propionimidate is susceptible to hydrolysis, which can lead to the formation of propionamide and ethyl propionate.[4][5] The presence of water in the reaction solvent or starting materials is a primary cause.
-
N-acylated intermediate: Incomplete cyclization can result in the formation of an N-(1-ethoxypropylidene)-2-aminonicotinic acid intermediate.
-
Dimerization of starting material: Under certain conditions, 2-aminonicotinic acid can undergo self-condensation or dimerization.[6]
Q4: How can I minimize the formation of these byproducts?
A4: Minimizing byproduct formation requires careful control of reaction conditions:
-
Anhydrous conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of the imidate.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]
-
Stoichiometry: A slight excess of the imidate can help drive the reaction to completion and consume all the 2-aminonicotinic acid.
-
Temperature control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of thermally induced byproducts.
Q5: What are the recommended purification techniques for this compound?
A5: The purification strategy will depend on the impurity profile. Common methods include:
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be identified.
-
Column chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be used.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; significant byproduct formation; loss during workup/purification. | Monitor reaction completion by TLC/LC-MS. Optimize reaction time and temperature. Use anhydrous conditions to minimize hydrolysis.[4] Re-evaluate the purification method to minimize product loss. |
| Presence of Propionamide in Crude Product | Hydrolysis of ethyl propionimidate by adventitious water. | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox. |
| Persistent Starting Material (2-aminonicotinic acid) | Insufficient reagent; low reaction temperature; short reaction time. | Use a slight excess (1.1-1.2 equivalents) of ethyl propionimidate. Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time. |
| Formation of a Polar, Insoluble Precipitate | Possible dimerization or polymerization of 2-aminonicotinic acid. | Ensure the starting material is fully dissolved before adding other reagents. Consider using a different solvent or adding a co-solvent to improve solubility. |
| Difficult Separation of Product and a Key Byproduct | Similar polarity of the product and a major impurity. | Optimize the mobile phase for column chromatography; try a different stationary phase (e.g., alumina). If feasible, consider derivatizing the impurity to alter its polarity before chromatography. |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation and maximize the yield of the target compound.
Materials:
-
2-Aminonicotinic acid
-
Ethyl propionimidate hydrochloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Ethyl Propionimidate Free Base:
-
Suspend ethyl propionimidate hydrochloride in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Filter the mixture under inert atmosphere to remove the triethylamine hydrochloride salt.
-
Carefully concentrate the filtrate under reduced pressure to obtain the free base of ethyl propionimidate as an oil. Use immediately.
-
-
Cyclocondensation Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminonicotinic acid (1.0 equivalent).
-
Add anhydrous DMF to dissolve the 2-aminonicotinic acid.
-
Add the freshly prepared ethyl propionimidate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Common byproduct formation routes.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. Available at: [Link]
-
Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Available at: [Link]
-
A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction. National Institutes of Health. Available at: [Link]
-
One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. National Institutes of Health. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. Available at: [Link]
-
SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Available at: [Link]
-
Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate. Available at: [Link]
-
2-Aminonicotinic acid. PubMed. Available at: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ETHYL PROPIONATE. Ataman Kimya. Available at: [Link]
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. Available at: [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. National Institutes of Health. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]
-
Acid Hydrolysis of Esters. YouTube. Available at: [Link]
-
Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh 3 without solvent. ResearchGate. Available at: [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. National Institutes of Health. Available at: [Link]
-
Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available at: [Link]
-
[FREE] The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Brainly. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. Available at: [Link]
-
Ethyl propionate. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
-
Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available at: [Link]
-
Reversible dissociation/association of D-amino acid transaminase subunits: properties of isolated active dimers and inactive monomers. PubMed. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 6. Reversible dissociation/association of D-amino acid transaminase subunits: properties of isolated active dimers and inactive monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of Pyridopyrimidinone Analogs
Welcome to the technical support center for the synthesis of pyridopyrimidinone analogs. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their synthetic routes. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the specific and common issues faced in the laboratory.
Troubleshooting Guide
This section delves into specific problems you might be encountering during the synthesis of pyridopyrimidinone analogs and offers targeted solutions.
Part 1: Core Ring Formation - The Cyclization Step
The formation of the pyridopyrimidinone core is the foundational step of your synthesis. Low yields at this stage can be particularly frustrating. Let's break down the common hurdles.
Question 1: I'm attempting a condensation reaction to form the pyridopyrimidinone ring, but I'm observing a low yield and a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the cyclization step often points to suboptimal reaction conditions or issues with your starting materials. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Catalyst: The choice and activity of your catalyst are paramount. If you are using an acid or base catalyst, ensure its concentration and purity are appropriate. For instance, in reactions like the Biginelli synthesis, which can be adapted for pyridopyrimidinones, an inefficient catalyst will fail to drive the reaction to completion. If you are employing a reusable catalyst, it may require regeneration to restore its activity.
-
Optimize Reaction Time and Temperature: These two parameters are intrinsically linked. A reaction that is sluggish at a lower temperature might proceed to completion with a moderate increase in heat or a longer reaction time. It is crucial to monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). This will not only tell you when the reaction is complete but also help you spot the formation of byproducts. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields compared to conventional heating.[1]
-
Purity of Starting Materials: Never underestimate the impact of impurities in your starting materials. They can act as inhibitors, slowing down or even halting your reaction. Always ensure your reactants are of high purity, and if in doubt, purify them before use.
-
Solvent Selection: The solvent plays a critical role in solubilizing your reactants and mediating the reaction. An inappropriate solvent can lead to poor solubility and hinder the reaction. It's often beneficial to screen a variety of solvents to find the one that gives the best results for your specific substrate.
Question 2: My reaction mixture is turning a dark color, and I'm isolating a complex mixture of products instead of my desired pyridopyrimidinone. What side reactions could be occurring?
Answer:
The formation of colored byproducts and a complex product mixture is a strong indicator of competing side reactions. In the context of pyridopyrimidinone synthesis, especially when using precursors like aminopyridines or aminopyrimidines, several side reactions can occur:
-
Self-Condensation: One of your starting materials might be undergoing self-condensation, especially under harsh basic or acidic conditions. For example, ketones with α-hydrogens can undergo aldol condensation.[2]
-
Formation of Azo-Compounds: If your synthesis involves a diazonium salt intermediate, for instance, starting from an aminopyridine, there is a risk of forming colored azo-compounds.[3] This is particularly prevalent if the temperature is not strictly controlled.
-
Hantzsch-type Dihydropyridine Formation: In reactions resembling the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of a β-ketoester react with an aldehyde and an ammonia source.
Strategies to Minimize Side Reactions:
| Strategy | Rationale |
| Temperature Control | Many side reactions are accelerated at higher temperatures. Maintaining a lower and consistent temperature can significantly improve selectivity.[3] |
| Order of Addition | The order in which you add your reagents can influence the reaction pathway. For instance, adding a particularly reactive starting material slowly can prevent its accumulation and subsequent side reactions. |
| Choice of Catalyst | A more selective catalyst can preferentially promote the desired reaction over competing pathways. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Late-stage functionalization of the pyridopyrimidinone core using palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki coupling is a common strategy. However, these reactions come with their own set of challenges.
Question 3: I am attempting a Buchwald-Hartwig amination to introduce an amine substituent, but the reaction is either not proceeding or giving very low yields. What should I check?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.[4] Here’s a troubleshooting workflow:
Troubleshooting Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
-
Catalyst and Ligand System: This is the heart of your reaction.
-
Palladium Source: Ensure your palladium precursor is active. Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can degrade.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] For electron-rich or sterically hindered substrates, more sophisticated biarylphosphine ligands (e.g., Xantphos, SPhos, XPhos) are often necessary.[6] The choice of ligand can dramatically impact the reaction outcome.[7]
-
-
Base Selection: The base plays a critical role in deprotonating the amine and regenerating the active catalyst.
-
Solvent: Anhydrous and deoxygenated solvents are essential, as both oxygen and water can deactivate the palladium catalyst. Toluene, dioxane, and THF are commonly used.[5][6]
-
Substrate Considerations:
-
Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system is usually required.
-
Competing Coordination: The presence of other nitrogen atoms in your pyridopyrimidinone core can sometimes coordinate to the palladium catalyst, inhibiting its activity.[8]
-
Question 4: My Suzuki coupling reaction is sluggish and gives a poor yield, with a lot of starting material remaining. How can I drive the reaction to completion?
Answer:
Similar to the Buchwald-Hartwig reaction, the success of a Suzuki coupling hinges on the interplay of several factors. Here are key areas to focus on for improving a sluggish Suzuki reaction:
-
Catalyst and Ligand:
-
Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst, but it can be sensitive to air and moisture.[9] Using a fresh batch or preparing it in situ from Pd(OAc)₂ and PPh₃ can be beneficial.[10]
-
Ligand Selection: While PPh₃ is often sufficient, more electron-rich and bulky phosphine ligands can accelerate the reaction, especially with challenging substrates.
-
-
Base and Solvent System:
-
Base Choice: A variety of bases can be used, with common choices being K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: Suzuki reactions are often run in a two-phase system, such as toluene/water or dioxane/water, to facilitate the transfer of the boronic acid to the organic phase.[9][11] Ensure the solvent is thoroughly deoxygenated before use.[11]
-
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of moisture.[8] Using fresh, high-quality boronic acid is crucial.
-
Temperature: While some Suzuki couplings proceed at room temperature, many require heating. A modest increase in temperature can often overcome a high activation barrier.[11]
Experimental Protocol: Optimizing a Suzuki Coupling Reaction
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your pyridopyrimidinone halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the deoxygenated solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my pyridopyrimidinone analog, but I'm struggling with its purification. It seems to be very polar and streaks on the silica gel column. What can I do?
A1: Purification of polar, nitrogen-containing heterocycles can indeed be challenging. Here are a few strategies to try:
-
Modify Your Eluent System:
-
Add a Base: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system can help to deactivate the acidic silica gel and reduce streaking of basic compounds.
-
Use a More Polar Solvent System: If your compound is highly polar, you may need to use a more polar eluent system, such as dichloromethane/methanol or even chloroform/methanol/ammonia mixtures.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography is proving difficult, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.
-
Crystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it might be beneficial to temporarily protect a polar functional group (like a free amine or hydroxyl group) to make the compound less polar and easier to purify. The protecting group can then be removed in a subsequent step.[3]
Q2: Can tautomerism affect the characterization and purification of my pyridopyrimidinone analogs?
A2: Yes, absolutely. Pyridopyrimidinone analogs can exist as a mixture of tautomers, which can complicate both purification and characterization.[3] The presence of multiple tautomers can lead to peak broadening or the appearance of multiple sets of peaks in NMR spectra.[3] This equilibrium can also make purification by chromatography difficult, as the tautomers may have slightly different polarities.[3] If you suspect tautomerism is an issue, you can try acquiring NMR spectra in different solvents or at different temperatures to see if the equilibrium shifts.
Q3: I'm considering using microwave synthesis to speed up my reactions. Are there any special considerations for pyridopyrimidinone synthesis?
A3: Microwave-assisted synthesis can be a very effective tool for accelerating reactions and improving yields in the synthesis of pyridopyrimidinone analogs.[1] However, it's important to be aware of the following:
-
Solvent Choice: Solvents with a high dielectric constant (e.g., DMF, DMSO, ethanol) are more efficient at absorbing microwave energy.
-
Temperature and Pressure Monitoring: Use a dedicated microwave reactor that allows for accurate monitoring and control of temperature and pressure to ensure safety and reproducibility.
-
Reaction Optimization: Conditions that work well under conventional heating may not be optimal for microwave synthesis. It's often necessary to re-optimize parameters such as reaction time, temperature, and catalyst loading.
Logical Relationship of Troubleshooting Parameters
Caption: Interplay of factors affecting yield and purity in pyridopyrimidinone synthesis.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- ResearchGate. (n.d.). Optimization reaction conditions for the synthesis of Pydip derivatives.
- Z., T. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
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Technical Support Center: Addressing Off-Target Effects of Pyridopyrimidinone Kinase Inhibitors
Welcome to the technical support center for researchers utilizing pyridopyrimidinone-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions concerning the pervasive challenge of off-target effects. As ATP-competitive inhibitors, pyridopyrimidinones can exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the human kinome.[1] Understanding and mitigating these off-target interactions is critical for the accurate interpretation of experimental results and the successful development of selective therapeutics.
Troubleshooting Guide: From Phenotype to Target Validation
This section is structured to address common problems encountered during inhibitor experiments, providing a logical workflow from initial observation to off-target validation.
Q1: My inhibitor induces a cellular phenotype that doesn't align with the known function of its intended target. How do I begin to troubleshoot this?
Answer:
This is a classic indicator of potent off-target activity. The observed phenotype could be the result of inhibiting one or more unintended kinases, which may trigger unexpected signaling cascades or cellular toxicity.[2] A systematic approach is required to deconvolve the on- and off-target contributions to the cellular response.
The recommended workflow involves a three-stage process: 1) Broad Selectivity Profiling , 2) In-Cell Target Engagement Confirmation , and 3) Functional Validation . This ensures that you move from a broad, biochemical understanding of your compound's interactions to a specific, functional confirmation within your biological system.
Caption: Workflow for Deconvoluting Off-Target Effects.
Q2: How can I systematically and quantitatively profile the selectivity of my pyridopyrimidinone inhibitor?
Answer:
A comprehensive in vitro kinase profile is the gold standard for determining the selectivity of a small molecule inhibitor. This involves screening your compound against a large panel of recombinant kinases.
Recommended Approach: Competitive Binding Assays
Services like KINOMEscan® utilize a competition binding assay that is independent of ATP concentration, providing true thermodynamic dissociation constants (Kd).[3] This is crucial because IC50 values from enzymatic assays can be misleading as they are dependent on the ATP concentration, which varies significantly between assays and the cellular environment.[4][5]
Data You Will Receive:
-
Percent of Control (%Ctrl): A lower number indicates stronger binding of your inhibitor to the kinase.
-
Dissociation Constant (Kd): The concentration of your inhibitor required to bind to half of the kinase population at equilibrium. A lower Kd signifies a higher affinity.
-
Selectivity Score (S-Score): A quantitative measure of selectivity, calculated by dividing the number of kinases that bind with a certain affinity by the total number of kinases tested.
Example Data Interpretation Table:
| Kinase Target | Primary Target (Hypothetical) | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| Family | Tyrosine Kinase | Ser/Thr Kinase | Tyrosine Kinase | Ser/Thr Kinase |
| Kd (nM) | 5 | 50 | 250 | 1500 |
| Selectivity Window (vs. Primary) | - | 10-fold | 50-fold | 300-fold |
| Actionable? | - | High Priority: Investigate cellular engagement. | Medium Priority: Consider if pathway is relevant. | Low Priority: Likely not relevant at therapeutic doses. |
Causality Insight: This biochemical screen is the foundational step. It provides an unbiased map of all potential interactions.[6] Without this, any cellular phenotype is difficult to interpret. You are essentially "flying blind." The data generated allows you to form new, testable hypotheses about which of these off-targets might be responsible for the observed cellular effects.
Q3: My kinome scan revealed several potent off-targets. How can I confirm that my inhibitor is actually engaging these targets inside my experimental cells?
Answer:
Excellent question. A positive result in a biochemical assay does not guarantee that the inhibitor will bind to the target in the complex environment of a living cell.[4][6] Factors like cell membrane permeability, intracellular ATP concentrations (typically 1-5 mM), and drug efflux pumps can all prevent the compound from reaching its target.[4]
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells or tissues.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (your inhibitor) is more resistant to heat-induced unfolding and aggregation than an unbound protein.[9][10]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Plate your cells and treat them with your pyridopyrimidinone inhibitor at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
-
Heating Step: Resuspend the treated cells in a buffered solution and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining using Western Blot.
-
Analysis: A positive target engagement will result in more soluble protein remaining at higher temperatures in the inhibitor-treated samples compared to the vehicle control. This generates a "thermal shift."
Trustworthiness: This protocol is self-validating. The inclusion of a dose-response and a full temperature curve provides a robust dataset. A clear, dose-dependent shift in the melting curve is strong evidence of direct physical interaction between your inhibitor and the target protein within the cell.[11]
Frequently Asked Questions (FAQs)
Q: What are the most common off-targets for pyridopyrimidinone-based inhibitors?
A: Due to the scaffold's similarity to the adenine moiety of ATP, these inhibitors can bind to a wide range of kinases.[1] While the exact off-target profile is unique to each molecule, structure-activity relationship (SAR) studies have shown that modifications to different positions on the pyridopyrimidine ring can modulate selectivity.[12][13] For example, substitutions at the 6-position have been shown to influence selectivity between kinases like FGFR and PDGFr.[12] It is essential to perform a broad kinome screen for each new compound rather than relying on profiles of similar molecules.
Q: What is the practical difference between inhibitor selectivity and specificity?
A: These terms are often used interchangeably, but they have distinct meanings.
-
Selectivity is a relative measure. It refers to an inhibitor's ability to bind to its intended target with a higher affinity than to other proteins. For example, an inhibitor with a 100-fold higher affinity for Kinase A over Kinase B is considered selective. Most kinase inhibitors are selective, not specific.[14]
-
Specificity is an absolute measure. A truly specific inhibitor would bind only to its intended target and nothing else. Given the conservation of the ATP binding site, true specificity is rarely, if ever, achieved with this class of inhibitors.
Q: What concentration of inhibitor should I use in my cell-based assays to minimize off-target effects?
A: The ideal concentration should be guided by the on-target potency in a cellular context. A good starting point is to use a concentration range from 1x to 10x the cellular IC50 or EC50 for your primary target. Using concentrations significantly higher (e.g., >100-fold the IC50) dramatically increases the likelihood of engaging lower-affinity off-targets and producing misleading results.[4] It is always recommended to perform a full dose-response experiment to correlate the phenotype with the on-target inhibitory activity.[15]
Q: My inhibitor is potent in biochemical assays but weak in cellular assays. What could be the cause?
A: This is a common and multifaceted problem. The discrepancy often arises from factors present in the cellular environment that are absent in a purified biochemical assay.[4][6]
-
High Intracellular ATP: Cellular ATP levels are in the millimolar range (1-5 mM), while biochemical assays often use ATP concentrations near the Km of the kinase.[4][5] This high level of endogenous competitor (ATP) means a much higher concentration of your inhibitor is required to achieve the same level of target inhibition in cells.[5]
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: Cells can actively pump the inhibitor out using transporters like P-glycoprotein (MDR1).
-
Plasma Protein Binding: If you are working in media containing serum, your compound may bind to proteins like albumin, reducing its free concentration available to enter cells.
To troubleshoot, consider using cell permeability assays, testing in serum-free media, or co-incubating with efflux pump inhibitors.
References
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology. [Link]
-
Drewes, G., et al. (2017). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]
-
Medina, J. R. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Guillard, S., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Cohen, P. & Alessi, D.R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology. [Link]
-
Bantscheff, M., et al. (2011). Quantitative chemical proteomics and affinity chromatography to identify targets of clinical kinase inhibitors. Methods in Molecular Biology. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Creative Biostructure. (2023). Kinase Screening & Profiling Service. Creative Biostructure. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
Gholami, A. M., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. Analytical Chemistry. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
Warmuth, M., et al. (2006). Profiling the kinome for drug discovery. Drug Discovery Today: Technologies. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
ResearchGate. (2016). Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
Ugarkar, B. G., et al. (2000). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pär Nordlund Lab. (2023). CETSA. Pär Nordlund Lab. [Link]
-
Fernández-Espartero, M., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Taylor, S. S., et al. (2019). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. [Link]
-
Ali, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Nie, Z., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. [Link]
-
Knight, Z. A. & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. [Link]
-
Heffron, T. P., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoveRx. [Link]
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Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Tsui, R. (n.d.). KINOMEscan. SlideShare. [Link]
-
van den Bout, I. & van der Worp, H. B. (2013). Kinome Profiling. PMC. [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. [Link]
-
Johnson, G. L. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]
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enhancing the stability of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one in solution
Technical Support Center: 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
From the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for our valued partners in research and drug development. As scientists, we understand that compound stability is paramount to generating reproducible and reliable data. The pyrido[3,4-d]pyrimidin-4(1H)-one scaffold is a robust and promising heterocyclic system.[1][2] This guide provides in-depth, field-proven answers and protocols to ensure you can maintain the integrity of this compound in your experimental solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the best practices for initial solubilization and routine storage of this compound?
Answer: Proper initial handling is the first and most critical step in preventing degradation. The stability of heterocyclic compounds can be significantly influenced by the choice of solvent and storage conditions.[3][4]
Causality and Rationale: The this compound molecule possesses both hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen), as well as aromatic rings, making it amenable to dissolution in a range of solvents. However, protic solvents can participate in hydrogen bonding and potentially facilitate hydrolytic degradation pathways over time, while solvents prone to peroxide formation can introduce oxidative stress.
Recommended Protocol:
-
Primary Stock Solution (High Concentration): We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or, for long-term storage (>6 months), at -80°C.
-
Working Solutions (Aqueous): Prepare aqueous working solutions fresh for each experiment by diluting the primary stock. Avoid storing dilute aqueous solutions for extended periods unless stability in that specific buffer has been validated.
FAQ 2: My compound's potency is decreasing in my aqueous assay buffer. How does pH impact its stability?
Answer: This is a common and critical issue. The pyridopyrimidinone core is susceptible to pH-dependent hydrolysis, particularly at the extremes of the pH scale. The lactam-like amide bond within the pyrimidinone ring is the most likely site for acid- or base-catalyzed hydrolysis.
Causality and Rationale:
-
Acidic Conditions (pH < 4): Under strong acidic conditions, the pyridine nitrogen can become protonated. While this can sometimes have a stabilizing effect on certain heterocyclic anions through hydrogen bonding[5], it can also increase the electrophilicity of the pyrimidinone ring, making it more susceptible to nucleophilic attack by water, leading to ring-opening.
-
Alkaline Conditions (pH > 9): In basic solutions, the N1-proton can be abstracted, forming an anionic species. More importantly, the hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the carbonyl carbon of the lactam, initiating cleavage of the amide bond.
To systematically address this, a pH stability screening is the most logical first step.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Sample Preparation: Dilute your DMSO stock of this compound into each buffer to a final concentration typical for your assays (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C). Include a control sample (T=0) by immediately quenching the reaction with a neutralizing or organic solvent.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quantify the remaining parent compound at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
| pH of Buffer | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) |
| 3.0 (Citrate) | 37 | 24 | 85.2% |
| 5.0 (Citrate) | 37 | 24 | 98.1% |
| 7.4 (Phosphate) | 37 | 24 | 99.5% |
| 9.0 (Borate) | 37 | 24 | 91.3% |
FAQ 3: I observe an unexpected peak in my chromatogram after leaving my solution on the bench. Could this be oxidation?
Answer: Yes, oxidation is a plausible degradation pathway, especially for nitrogen-containing heterocycles.[4] The likely sites for oxidation on your molecule are the pyridine nitrogen (forming an N-oxide) or potentially the ethyl group. While the C2-ethyl substitution is known to block metabolism by aldehyde oxidase (AO) by preventing oxidation at the C2 position of the ring[7][8], chemical oxidation can still occur under different conditions.
Causality and Rationale: Sources of oxidative stress in a lab setting include:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in aqueous buffers.
-
Peroxide Contamination: Older batches of solvents like THF or ethers can form explosive peroxides.
-
Redox-Active Reagents: Components in your media or assay that can facilitate electron transfer.
A forced oxidation study can confirm this susceptibility and help identify the degradant.
-
Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
-
Stress Application: Add the 3% H₂O₂ solution to the sample. A common starting point is to use a 1:1 ratio of your compound solution to the peroxide solution.
-
Incubation: Store the mixture at room temperature, protected from light.
-
Monitoring: Analyze the sample by HPLC or LC-MS at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours) to monitor for the appearance of new peaks and the loss of the parent peak.[9][10]
-
Mitigation: If oxidation is confirmed, consider de-gassing buffers with nitrogen or argon before use or adding a small amount of an antioxidant like ascorbic acid or glutathione, if compatible with your assay.
The following diagram outlines the logical flow for investigating any potential degradation pathway, from initial preparation to final analysis.
Caption: General workflow for forced degradation studies.
FAQ 4: How do I design a comprehensive study to understand all potential degradation pathways?
Answer: A comprehensive understanding is achieved through a systematic process known as a forced degradation or stress testing study. The goal is to intentionally degrade the molecule to a modest extent (typically 5-20%) under various conditions to identify likely degradation products and develop a stability-indicating analytical method.[11][12] This is a cornerstone of pharmaceutical development as outlined in ICH guidelines.[13]
This decision tree can help you diagnose the root cause of observed instability.
Caption: Troubleshooting decision tree for compound instability.
This protocol integrates the key stress conditions recommended by regulatory guidelines.[12]
-
Prepare Samples: For each condition, prepare a solution of this compound at ~1 mg/mL.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often faster).
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Heat the solution (in a neutral, buffered solvent) at 70°C.
-
Photodegradation: Expose the solution (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (cool white fluorescent and near-UV lamps). Run a dark control in parallel.
-
Controls: Maintain an unstressed sample in the same solvent at -20°C.
-
Analysis: Monitor all samples at T=0 and suitable subsequent time points. Use HPLC-PDA to check for peak purity and LC-MS to obtain mass information on any new peaks to help elucidate degradant structures.[14] The goal is to find conditions that cause 5-20% degradation, so adjust time and temperature as needed.
By following these structured inquiries and protocols, you will be well-equipped to enhance and control the stability of this compound, ensuring the integrity and success of your research.
References
-
Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. (n.d.). MDPI. [Link]
-
Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
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Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (n.d.). MDPI. [Link]
-
Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. (2017). Xenobiotica, 47(9), 771-777. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
(PDF) Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. (2016). ResearchGate. [Link]
-
(PDF) Substituent Effects in Heterocyclic Systems. (2015). ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(20), 4843-4854. [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 183-192. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Rule for which heterocycles are stable? (2022). Chemistry Stack Exchange. [Link]
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(4), 1623-1642. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1987). Journal of Medicinal Chemistry, 30(5), 785-789. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
-
HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5579-5582. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(7), 640-644. [Link]
-
[Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation]. (1995). Die Pharmazie, 50(11), 719-722. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2015). Molecules, 20(12), 22166-22178. [Link]
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- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
Technical Support Center: Overcoming Drug Resistance to Pyridopyrimidine Derivatives in Cancer Cell Lines
Welcome to the technical support center for researchers encountering drug resistance in cancer cells treated with pyridopyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying mechanisms of resistance. Our goal is to empower you to diagnose and overcome these experimental challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when observing resistance to pyridopyrimidine-based anticancer agents.
Q1: My cancer cell line has developed resistance to our lead pyridopyrimidine derivative. What are the most common mechanisms of resistance?
A1: Acquired resistance to pyridopyrimidine derivatives, which often function as tyrosine kinase inhibitors (TKIs), is a multifaceted issue.[1] The primary mechanisms can be broadly categorized as:
-
On-target alterations: This is a frequent cause of resistance, particularly for TKIs. The most common on-target alteration is the acquisition of secondary mutations in the target kinase, which can prevent the binding of the pyridopyrimidine inhibitor. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[2][3][4][5]
-
Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6] Some pyridopyrimidine derivatives have been investigated for their ability to inhibit these pumps.[6]
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways to survive the stress induced by the drug.[7][8] This can involve shifts in glucose, amino acid, and lipid metabolism to provide the necessary energy and building blocks for survival and proliferation despite treatment.[9][10][11]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For example, if a pyridopyrimidine derivative inhibits a specific tyrosine kinase, the cell might upregulate a different kinase that can still promote cell survival and proliferation.
-
Induction of pro-survival mechanisms like autophagy: Autophagy is a cellular process of self-digestion that can be induced by the stress of chemotherapy.[12][13] While it can sometimes lead to cell death, it often acts as a survival mechanism, allowing cancer cells to endure treatment.[14][15][16]
Q2: How can I determine which mechanism of resistance is occurring in my cell line?
A2: A systematic approach is necessary to pinpoint the mechanism of resistance. This typically involves a series of experiments, including:
-
Sequencing the target gene: To identify any potential on-target mutations that may have arisen.
-
Measuring intracellular drug concentration: To assess if increased drug efflux is a contributing factor.
-
Western blotting or phosphoproteomics: To analyze the activation status of the target kinase and downstream signaling pathways, as well as potential bypass pathways.
-
Metabolic profiling: To identify any significant changes in cellular metabolism.
-
Assessing autophagy: Through techniques like monitoring LC3-II conversion by Western blot or fluorescence microscopy.
Detailed protocols for some of these key experiments are provided in the Troubleshooting Guides section.
Q3: Are there established pyridopyrimidine derivatives that can overcome common resistance mutations like EGFR T790M?
A3: Yes, the development of third-generation EGFR inhibitors is a prime example of successfully overcoming resistance. Pyrimidine-based derivatives like Osimertinib (AZD9291) were specifically designed to be potent inhibitors of the T790M mutant EGFR while having less activity against wild-type EGFR, thereby reducing toxicity.[3][4][5] This highlights the strategy of developing next-generation inhibitors that are effective against known resistance mutations.[17]
Q4: Is it more effective to use a combination therapy approach to prevent or overcome resistance?
A4: Combination therapies are a cornerstone of modern cancer treatment and a powerful strategy to combat drug resistance.[1][18] By targeting multiple pathways simultaneously, you can reduce the likelihood of cancer cells developing resistance. For pyridopyrimidine derivatives, potential combination strategies include:
-
Combining with an inhibitor of a bypass pathway: If you identify an upregulated signaling pathway, co-treatment with an inhibitor of that pathway can be effective.
-
Combining with an autophagy inhibitor: If autophagy is promoting cell survival, co-treatment with an autophagy inhibitor like chloroquine or hydroxychloroquine can re-sensitize cells to the pyridopyrimidine derivative.[14]
-
Combining with an inhibitor of drug efflux pumps: Though less common in the clinic due to toxicity, this is a valid preclinical strategy.[19][20][21]
-
Combining with traditional chemotherapy: This can create a multi-pronged attack on the cancer cells.[18]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for key experiments to investigate and overcome resistance to pyridopyrimidine derivatives.
Guide 1: Investigating On-Target Mutations via Sanger Sequencing
Rationale: The emergence of point mutations in the drug's target protein is a common mechanism of acquired resistance. This protocol outlines the steps to amplify and sequence the target gene from your resistant cell line to identify such mutations.
Experimental Workflow:
Caption: Workflow for identifying on-target mutations.
Protocol:
-
Genomic DNA Extraction:
-
Harvest ~1-5 million cells from both the resistant and the parental (sensitive) cell lines.
-
Use a commercial genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) and follow the manufacturer's protocol.
-
Elute the genomic DNA in nuclease-free water or the provided elution buffer.
-
-
DNA Quantification and Purity Assessment:
-
Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
-
Primer Design:
-
Design primers to amplify the exons of your target gene. Online tools like Primer-BLAST from NCBI can be used for this purpose. Ensure your primers flank the entire exon and some of the intronic regions.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction mixture includes:
-
100-250 ng of genomic DNA
-
10 µM of forward and reverse primers
-
dNTPs
-
Polymerase buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to the final volume
-
-
Use a standard PCR program with an annealing temperature appropriate for your primers.
-
-
Agarose Gel Electrophoresis:
-
Run a small volume of your PCR product on a 1-2% agarose gel to confirm that you have a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial PCR purification kit (e.g., QIAquick PCR Purification Kit from Qiagen) to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant and parental cell lines with the reference sequence of the target gene using software like SnapGene or free online tools.
-
Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions present in the resistant cell line that are absent in the parental line.
-
Guide 2: Assessing Drug Efflux Pump Activity
Rationale: Increased activity of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of your pyridopyrimidine derivative. This protocol uses a fluorescent substrate of P-gp (Rhodamine 123) to assess its activity.
Experimental Workflow:
Caption: Workflow for assessing drug efflux pump activity.
Protocol:
-
Cell Seeding:
-
Seed the resistant and parental cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Treatment:
-
The next day, aspirate the media and wash the cells with pre-warmed PBS.
-
Add fresh media containing either a known P-gp inhibitor (e.g., 50 µM Verapamil) or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Add the fluorescent P-gp substrate, Rhodamine 123 (final concentration of ~1 µM), to all wells.
-
Incubate for another 1-2 hours at 37°C, protected from light.
-
-
Fluorescence Measurement (Plate Reader Method):
-
Aspirate the media and wash the cells three times with ice-cold PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Measure the fluorescence of the lysate using a plate reader with appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., Ex/Em ~507/529 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each well.
-
Expected Outcome: If the resistant cells have higher P-gp activity, they will show lower intracellular Rhodamine 123 fluorescence compared to the parental cells. Treatment with Verapamil should increase the fluorescence in the resistant cells, ideally to a level similar to that of the parental cells.
-
Data Interpretation Table:
| Cell Line | Treatment | Expected Relative Fluorescence | Interpretation |
| Parental | Vehicle | High | Low basal P-gp activity |
| Parental | Verapamil | High | P-gp activity is already low |
| Resistant | Vehicle | Low | High P-gp activity, effluxing Rhodamine 123 |
| Resistant | Verapamil | High | P-gp is inhibited, Rhodamine 123 accumulates |
Guide 3: Evaluating Combination Therapies
Rationale: To overcome resistance, combining your pyridopyrimidine derivative with another agent can be a powerful strategy. This protocol describes how to perform a synergy experiment using a checkerboard assay to determine if the combination is synergistic, additive, or antagonistic.
Protocol:
-
Determine IC50 values:
-
First, determine the half-maximal inhibitory concentration (IC50) for your pyridopyrimidine derivative (Drug A) and the combination drug (Drug B) individually in the resistant cell line.
-
-
Set up the Checkerboard Assay:
-
Use a 96-well plate.
-
Prepare serial dilutions of Drug A and Drug B.
-
In the plate, add Drug A in increasing concentrations along the y-axis and Drug B in increasing concentrations along the x-axis. This will create a matrix of different concentration combinations. Include wells with each drug alone and a vehicle control.
-
Seed the resistant cells into each well at a predetermined density.
-
-
Incubation and Viability Assay:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
-
Data Analysis and Synergy Calculation:
-
Calculate the percentage of cell growth inhibition for each concentration combination relative to the vehicle control.
-
Use a synergy software program (e.g., CompuSyn) to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Part 3: Key Signaling Pathways and Visualizations
Understanding the signaling pathways involved is crucial for troubleshooting resistance.
EGFR Signaling and Mechanisms of Resistance to Pyridopyrimidine Inhibitors
Many pyridopyrimidine derivatives target tyrosine kinases like EGFR.[5][17][22] Resistance can arise from on-target mutations or the activation of bypass pathways.
Caption: EGFR signaling and resistance mechanisms.
Part 4: Advanced In Vitro Models
To better recapitulate the in vivo environment and study drug resistance, consider using more advanced cell culture models.
-
3D Cell Culture Models (Spheroids/Organoids): These models mimic the three-dimensional architecture of tumors and can better predict drug responses.[23][24][25] Cells grown in 3D often exhibit increased resistance to drugs compared to their 2D counterparts.
-
Developing Drug-Resistant Cell Lines: You can create your own drug-resistant cell lines by chronically exposing a parental cell line to increasing concentrations of your pyridopyrimidine derivative.[26][27] This allows you to study the evolution of resistance in a controlled manner.
References
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Metabolic reprogramming: The driving force behind cancer drug resistance. ResearchGate. Available at: [Link]
-
Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. PubMed. Available at: [Link]
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New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link]
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Autophagy and cancer drug resistance in dialogue: Pre-clinical and clinical evidence. PubMed. Available at: [Link]
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Metabolic reprogramming: The driving force behind cancer drug resistance. PubMed. Available at: [Link]
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Autophagy in cancer development, immune evasion, and drug resistance. PubMed. Available at: [Link]
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Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. MDPI. Available at: [Link]
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Relationship between metabolic reprogramming and drug resistance in breast cancer. Spandidos Publications. Available at: [Link]
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Three-dimensional culture models to study drug resistance in breast cancer. PubMed. Available at: [Link]
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EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors. PubMed Central. Available at: [Link]
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Targeting Autophagy to Overcome Drug Resistance in Cancer Therapy. Taylor & Francis Online. Available at: [Link]
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Autophagy and multidrug resistance in cancer. PubMed. Available at: [Link]
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Emerging roles of 3D-culture systems in tackling tumor drug resistance. PubMed Central. Available at: [Link]
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The role of autophagy and apoptosis in the drug resistance of cancer. SpringerLink. Available at: [Link]
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Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Publications. Available at: [Link]
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Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed. Available at: [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]
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Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. MDPI. Available at: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Science. Available at: [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health. Available at: [Link]
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Combination therapies induce cancer cell death through the integrated stress response and disturbed pyrimidine metabolism. PubMed. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. JRABS. Available at: [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Available at: [Link]
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Role of RND Efflux Pumps in Drug Resistance of Cystic Fibrosis Pathogens. MDPI. Available at: [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. SpringerLink. Available at: [Link]
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Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PubMed Central. Available at: [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Available at: [Link]
-
Combination Therapies to Overcome Resistance. Broad Institute. Available at: [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
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Pyridopyrimidine inhibitor structures and sites of resistance- conferring mutations in biotin carboxylase. ResearchGate. Available at: [Link]
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The role played by drug efflux pumps in bacterial multidrug resistance. ResearchGate. Available at: [Link]
-
Role of RND Efflux Pumps in Drug Resistance of Cystic Fibrosis Pathogens. ResearchGate. Available at: [Link]
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- 2. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Welcome to the technical support guide for the purification of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile pyridopyrimidinone scaffold. The inherent structural properties of this compound class, particularly their polarity and hydrogen bonding capabilities, can present unique challenges during purification.[1] This guide provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and logical workflows to help you achieve the desired purity for your downstream applications.
Section 1: Understanding the Molecule & Initial Assessment
This compound is a heterocyclic compound with a molecular weight of 175.19 g/mol .[2][3] Its structure contains multiple hydrogen bond donors and acceptors, making it a polar molecule. This polarity is the primary source of many purification challenges, including high solubility in polar solvents and strong interactions with polar stationary phases in chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities in the synthesis of pyridopyrimidinones can include:
-
Unreacted Starting Materials: Precursors used in the cyclization step may persist.
-
Reaction Intermediates: Incomplete cyclization can leave partially formed intermediates.
-
Side-Reaction Products: Self-condensation of starting materials or alternative reaction pathways can generate structural isomers or related heterocyclic byproducts.[4]
-
Decomposition Products: The pyridopyrimidine core can be susceptible to degradation under harsh acidic or basic conditions used during synthesis or workup.[4]
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or inorganic salts from the workup are common contaminants.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to understand the complexity of the mixture before selecting a purification strategy.
Q2: How do I choose between crystallization and chromatography for my initial purification?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Crystallization is the preferred method for removing small amounts of impurities from a solid product, especially if the crude purity is >85-90%. It is a cost-effective and scalable technique for obtaining highly pure crystalline material.[5][6]
-
Chromatography is necessary when dealing with complex mixtures containing multiple components with similar polarities, or for purifying oils and amorphous solids.[5] It offers superior separation power but is generally more resource-intensive.
The following workflow provides a general decision-making process.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[6]
Frequently Asked Questions (FAQs)
Q3: My compound won't crystallize from the cooling solution. What should I do?
A3: This is a common issue that typically points to a problem with supersaturation. The solution is not sufficiently concentrated for crystals to form. Here is a logical troubleshooting process:
The core issue could be that the compound is too soluble in the chosen solvent, even at low temperatures. In this case, adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can induce precipitation.[1] For polar compounds soluble in DMF or DMSO, anti-solvents like dichloromethane, ethyl acetate, or even water can be effective.[7]
Q4: I've obtained crystals, but they are colored. How can I remove colored impurities?
A4: Colored impurities are often large, conjugated molecules that can co-crystallize with your product. To remove them, you can use activated charcoal. Add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution and keep it at a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system must be determined empirically.
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate with stirring). Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
Purity Verification: Analyze the final product's purity via HPLC and measure its melting point.
| Solvent System Example | Purpose | Rationale |
| Ethanol/Water | Primary Solvent/Anti-Solvent | The compound is likely soluble in hot ethanol. Adding water (anti-solvent) will decrease its solubility, promoting crystallization upon cooling. |
| Dichloromethane/Methanol | Column Chromatography Eluent | This combination is frequently used for purifying similar heterocyclic compounds via silica gel chromatography.[8][9][10] |
| DMF/Dichloromethane | Diffusion Crystallization | For compounds only soluble in high-boiling solvents like DMF, layering with a miscible anti-solvent like DCM can yield high-quality crystals.[7] |
Section 3: Troubleshooting Column Chromatography
For complex mixtures, silica gel column chromatography is the most common purification method.[5] The polar nature of this compound means it will have strong interactions with the polar silica gel stationary phase.
Frequently Asked Questions (FAQs)
Q5: My compound is streaking or tailing badly on the TLC plate and column. How can I fix this?
A5: Peak tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase, which is common for polar, nitrogen-containing heterocycles.[1]
-
Cause: The basic nitrogen atoms in the pyridopyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow elution kinetics and tailed peaks.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica. Common choices include triethylamine (0.1-1%) or ammonia in methanol (using a 1-2% solution of 7N NH3 in MeOH as part of your mobile phase).
-
Solution 2 (Alternative Stationary Phase): If modifiers are not effective or are incompatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds.[8] Amine-functionalized silica is another excellent option that can provide different selectivity.[11]
Q6: I'm not getting good separation between my product and a key impurity.
A6: Improving resolution in chromatography requires optimizing the mobile phase.
-
Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf values), decrease the polarity of your mobile phase. For a Dichloromethane/Methanol system, this means reducing the percentage of methanol.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will sharpen the peaks and can improve the separation of closely eluting compounds.
-
Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, replacing methanol with ethanol or using ethyl acetate in place of dichloromethane can change the interactions and improve separation.
Protocol 2: Flash Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for pyridopyrimidinones is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[9][10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. If using a gradient, slowly increase the percentage of the polar solvent (e.g., methanol) to elute the more polar compounds.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Purity Verification: Analyze the final product's purity via HPLC and confirm its identity with ¹H NMR and MS.
Section 4: Purity Assessment
Purification is incomplete without rigorous verification of the final product's purity. Using orthogonal analytical methods is crucial for a reliable assessment.[12]
Q7: What is the best way to determine the absolute purity of my final compound?
A7: While HPLC with UV detection is excellent for determining relative purity (area %), it does not give an absolute measure of mass purity. For this, Quantitative ¹H NMR (qNMR) is a powerful technique. By adding a certified internal standard of known purity and concentration to your sample, you can directly and accurately calculate the weight/weight (w/w) purity of your compound.[12]
| Technique | Information Provided | Best For |
| HPLC-UV | Relative purity, number of components. | Routine purity checks, monitoring reaction progress. |
| LC-MS | Molecular weight confirmation of peaks. | Confirming product identity and identifying impurities. |
| ¹H NMR | Structural confirmation. | Verifying the chemical structure is correct. |
| qNMR | Absolute (w/w %) purity. | Final purity assessment for reference standards, compounds for biological testing.[12] |
| Melting Point | Indication of purity (sharp vs. broad range). | Quick assessment of crystalline solid purity. |
References
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC, NIH. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]
-
OSHA. (2006). Aminopyridines (2-, 3-, and 4-). Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Khattak, M. N., Barker, N. T., & Green, J. H. (1966). The paper chromatography of some purines, pyrimidines and imidazoles. Analyst, 91, 526. DOI: 10.1039/AN9669100526. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Fink, K., & Cline, R. E. (1966). Paper chromatography data for purines, pyrimidines and derivatives in a variety of solvents. Journal of Chromatography A, 22, C94. DOI: 10.1016/s0021-9673(01)97077-3. Retrieved from [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29276–29281. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Sources
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- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. derpharmachemica.com [derpharmachemica.com]
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- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Pyridopyrimidine Core
Welcome to the technical support center for the functionalization of the pyridopyrimidine core. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its unique electronic properties can present challenges during synthetic modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the functionalization of the pyridopyrimidine ring system. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-H Arylation)
Question: I am attempting a Suzuki-Miyaura coupling on a chloropyridopyrimidine substrate, but I am consistently observing low yields (<30%) and recovery of starting material. What are the likely causes and how can I improve the conversion?
Answer: Low yields in palladium-catalyzed cross-coupling reactions involving pyridopyrimidines often stem from a combination of factors related to catalyst activity, substrate reactivity, and reaction conditions. The electron-deficient nature of the pyridopyrimidine ring can influence the catalytic cycle.[3]
Causality and Mechanistic Considerations:
-
Catalyst Deactivation: The nitrogen atoms in the pyridopyrimidine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with electron-rich pyridopyrimidines.
-
Slow Oxidative Addition: The C-Cl bond on an electron-deficient ring can be less reactive towards oxidative addition compared to C-Br or C-I bonds.
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade under the reaction conditions, especially with prolonged reaction times or inappropriate base selection.[4]
-
Poor Solubility: The starting materials or the product may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient catalysis.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Protocol: Optimization of Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Dry the solvent (e.g., 1,4-dioxane) over molecular sieves.
-
Ensure the chloropyridopyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv) are of high purity and dry.
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add the chloropyridopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Poor Regioselectivity in C-H Functionalization
Question: I am trying to perform a direct C-H arylation on a pyridopyrimidine core, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Regioselectivity in direct C-H functionalization of pyridopyrimidines is a significant challenge due to the presence of multiple potentially reactive C-H bonds. The outcome is often dictated by a subtle interplay of electronic and steric factors, as well as the specific catalytic system employed.[6][7]
Causality and Mechanistic Considerations:
-
Inherent Electronic Bias: The electron-deficient nature of the pyrimidine ring and the influence of the fused pyridine ring create a complex electronic landscape. C-H bonds adjacent to nitrogen atoms are often more acidic and electronically distinct.[8]
-
Directing Group Effects: The presence of existing substituents on the pyridopyrimidine core can direct the C-H activation to a specific position.
-
Catalyst/Ligand Control: The steric and electronic properties of the ligand coordinated to the metal catalyst can play a crucial role in determining which C-H bond is accessed. Bulky ligands may favor less sterically hindered positions.[9]
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Key Parameters to Optimize |
| Ligand Modification | Steric bulk and electronic properties of the ligand influence the site of C-H activation. | Screen a library of phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[10] |
| Solvent Effects | The polarity and coordinating ability of the solvent can alter the reactivity of the catalyst and substrate. | Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc). |
| Directing Groups | A pre-installed functional group can direct the metal catalyst to a specific C-H bond. | Consider temporary or removable directing groups if no suitable group is present. |
| Temperature and Reaction Time | Kinetic versus thermodynamic control can sometimes be influenced by temperature. | Run reactions at different temperatures and monitor the product distribution over time. |
Experimental Protocol: Screening for Regioselective C-H Arylation
-
Parallel Reaction Setup:
-
In an array of reaction vials, place the pyridopyrimidine substrate (1.0 equiv) and the aryl halide coupling partner (2.0 equiv).
-
To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂, 5 mol% with various phosphine ligands, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.5 equiv) and the chosen solvent.
-
-
Execution and Analysis:
-
Seal the vials and heat to the desired temperature for a set time (e.g., 16 hours).
-
After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the ratio of isomers.
-
-
Optimization:
-
Based on the initial screen, select the most promising conditions and perform further optimization of temperature, base, and reactant stoichiometry.
-
Difficulty in Product Purification
Question: My reaction appears to be successful by LC-MS, but I am struggling to purify the final pyridopyrimidine product. It seems to be very polar and streaks on the silica gel column.
Answer: Purification of functionalized pyridopyrimidines can be challenging due to their often polar nature, stemming from the nitrogen atoms in the core structure. This can lead to strong interactions with silica gel, resulting in poor separation.
Troubleshooting Purification:
-
Column Chromatography Modifications:
-
Solvent System: Use a more polar eluent system. A common starting point is dichloromethane/methanol, gradually increasing the methanol percentage. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for highly polar compounds.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: For basic pyridopyrimidine derivatives, an acid-base workup can be used to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product should move to the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove impurities.
-
Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.
-
Dry and concentrate the organic layer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for functionalizing a pyridopyrimidine core?
A1: There is no single "best" catalyst as the optimal choice is highly substrate-dependent. However, for Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a robust and commonly used starting point. For C-H functionalization, a combination of Pd(OAc)₂ with a suitable ligand, such as a bulky phosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC), is a good initial choice.[11][12]
Q2: Can I use solvent-free or green chemistry conditions for these reactions?
A2: Yes, there has been growing interest in developing more environmentally friendly methods. Several studies have reported successful pyridopyrimidine synthesis and functionalization under solvent-free conditions, often utilizing mechanochemical methods (ball milling) or nano-catalysts.[13][14][15][16] These approaches can offer advantages such as reduced reaction times, higher yields, and easier product isolation.[14]
Q3: How do I choose the right base for my cross-coupling reaction?
A3: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[17] Cs₂CO₃ is often effective for challenging couplings. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically required.[3] The base should be strong enough to facilitate the catalytic cycle but not so reactive that it causes side reactions with your substrate.
Q4: My pyridopyrimidine substrate has multiple halogen atoms. How can I achieve selective functionalization?
A4: Achieving regioselective functionalization on a polyhalogenated pyridopyrimidine depends on the relative reactivity of the C-X bonds. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl. For dihalopyrimidines, the C4 position is often more reactive than the C2 position due to electronic effects.[3][18] By carefully controlling the reaction conditions (temperature, catalyst, and reaction time), it is often possible to selectively functionalize one position over another.[19]
Decision Tree for Regioselective Functionalization:
Caption: Decision guide for achieving regioselective functionalization.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
Barreiro, G., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Retrieved from [Link]
- Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
- (n.d.). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
- (n.d.). SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD - AWS.
- (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- (n.d.). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring - Benchchem.
- (n.d.). overcoming side reactions in pyrimidine synthesis - Benchchem.
- (n.d.).
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH. Retrieved from [Link]
- (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers.
- (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
- Hammouda, M. M., et al. (2023).
- (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
- (2018).
- (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering.
- (n.d.). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing.
- (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives.
- (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH.
- (2022). Pd(II)
- (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NIH.
- (2024). Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- (n.d.).
- (n.d.).
- (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC - NIH.
- (n.d.). Developing Ligands for Palladium(II)
- (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
- (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
- (n.d.). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. | Semantic Scholar.
- (n.d.). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Pyridopyrimidinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrimidinone compounds. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to overcome the common challenge of poor oral bioavailability with this important class of molecules. My aim is to equip you with the scientific rationale and practical methodologies to systematically improve the pharmacokinetic profiles of your compounds.
I. Frequently Asked Questions (FAQs): The First Line of Inquiry
Here, we address the most common initial questions that arise when a promising pyridopyrimidinone compound exhibits low oral bioavailability.
Q1: My pyridopyrimidinone compound shows excellent in vitro potency but has very low oral bioavailability (<10%) in my animal model. Where should I start my investigation?
A1: Low oral bioavailability is a multifaceted problem, but for pyridopyrimidinone scaffolds, the primary culprits are often poor aqueous solubility and rapid first-pass metabolism.[1][2] A systematic approach is crucial.
-
Initial Characterization: The first step is to thoroughly characterize the physicochemical properties of your compound. Key parameters include aqueous solubility at different pH values, lipophilicity (LogP/LogD), and metabolic stability in liver microsomes.[3] This data will help you classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4][5] Most pyridopyrimidinones fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]
-
Identify the Rate-Limiting Step: Is the issue dissolution-limited absorption due to poor solubility, or is the compound being rapidly cleared by the liver before it can reach systemic circulation? In vitro metabolic stability assays with liver microsomes can provide a clear indication of susceptibility to first-pass metabolism.[1]
Q2: What are the key structural features of pyridopyrimidinones that typically influence their oral bioavailability?
A2: Several structural motifs common to pyridopyrimidinone derivatives can significantly impact their pharmacokinetic properties.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively affect membrane permeability and increase susceptibility to metabolism.[7]
-
Polar Surface Area (PSA): Compounds with a high PSA often exhibit reduced bioavailability due to poor passive permeability across intestinal membranes.[7]
-
Lipophilicity (cLogP): While a certain degree of lipophilicity is required for membrane traversal, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[7]
-
Metabolic Soft Spots: Certain unsubstituted positions on the pyridopyrimidinone core or its substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][8]
Q3: Are there any "quick-win" formulation strategies I can try before embarking on a full medicinal chemistry campaign?
A3: Yes, formulation strategies can provide a rapid assessment of whether bioavailability is primarily limited by solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to improved dissolution rates.[9][10][11]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance both solubility and dissolution.[6][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract.[6][11][12]
-
Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule can create a hydrophilic outer surface, improving aqueous solubility.[6][12]
II. Troubleshooting Guides: From Problem to Solution
This section provides a more detailed, problem-oriented approach to improving the oral bioavailability of your pyridopyrimidinone compounds.
Problem 1: Poor Aqueous Solubility
If your compound has low aqueous solubility (<10 µg/mL), its absorption is likely dissolution rate-limited.
Troubleshooting Workflow:
Workflow for addressing poor aqueous solubility.
Experimental Protocols:
-
Protocol 1: Salt Formation for Ionizable Compounds
-
Determine the pKa of your compound.
-
If the compound is basic, screen a panel of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate) to form salts.
-
If the compound is acidic, screen a panel of pharmaceutically acceptable bases (e.g., sodium, potassium, calcium) to form salts.
-
Characterize the resulting salts for their crystallinity, solubility, and stability.
-
Select the salt with the most improved properties for in vivo bioavailability studies.
-
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Spray Drying)
-
Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Dissolve both the pyridopyrimidinone compound and the polymer in a common volatile solvent.
-
Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters such as inlet temperature, feed rate, and atomization pressure.
-
Collect the resulting powder and characterize it for its amorphous nature (via XRPD), dissolution rate, and physical stability.
-
Formulate the amorphous solid dispersion for oral dosing and evaluate its in vivo bioavailability.
-
Problem 2: High First-Pass Metabolism
If your compound is rapidly cleared in liver microsome assays (t½ < 30 min), its bioavailability is likely limited by first-pass metabolism.
Troubleshooting Workflow:
Workflow for addressing poor permeability and efflux.
Experimental Protocol:
-
Protocol 3: Caco-2 Bidirectional Permeability Assay
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, sample the receiver chamber and quantify the amount of compound that has permeated.
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp. [13][14] Strategies to Overcome Low Permeability and Efflux:
-
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): Systematic chemical modifications to reduce the number of polar functional groups can enhance passive permeability. [7]* Masking Polar Groups: The prodrug approach can be used to temporarily mask polar functional groups, increasing lipophilicity and facilitating membrane transport. [15][16]* Avoiding P-gp Recognition: Subtle structural changes can sometimes disrupt the recognition of a compound by efflux transporters. This often involves a careful balance of lipophilicity and hydrogen bonding capacity.
III. Concluding Remarks
Improving the oral bioavailability of pyridopyrimidinone compounds is a challenging but achievable goal. A logical, data-driven approach that combines careful physicochemical characterization, appropriate in vitro assays, and rational medicinal chemistry or formulation strategies is essential for success. This guide provides a framework for troubleshooting common issues and implementing effective solutions. By understanding the underlying causes of poor bioavailability, researchers can more efficiently optimize their compounds and advance them toward clinical development.
IV. References
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed Central.
-
Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH.
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. University of Miami.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH.
-
Formulation strategies for poorly soluble drugs. ResearchGate.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Unknown Source.
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed.
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.
-
Influence of physicochemical properties and intestinal region on the absorption of 3-fluoro-2-pyrimidylmethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide, a water insoluble thrombin inhibitor, in dogs. PubMed.
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Unknown Source.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed.
-
Strategies to improve oral drug bioavailability. Semantic Scholar.
-
Strategies to improve oral drug bioavailability. PubMed.
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH.
-
7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
-
Strategies to improve oral bioavailability. ResearchGate.
-
Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
-
Physicochemical properties and oral bioavailability for selected phytochemicals.. ResearchGate.
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Unknown Source.
-
Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. ResearchGate.
-
Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed.
-
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Validation & Comparative
The Pyridopyrimidinone Scaffold: A Comparative Guide to its Efficacy as a Versatile Kinase Inhibitor Platform
In the landscape of modern oncology and therapeutic development, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, most notably in cancer.[1] This has propelled the development of small molecule inhibitors that can effectively target the ATP-binding site of these enzymes. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyridopyrimidinone core has emerged as a privileged structure, demonstrating remarkable versatility in the design of inhibitors against a range of critical kinase targets.[1][2]
This guide provides a comparative analysis of the efficacy of the pyridopyrimidinone scaffold, represented by several exemplary derivatives, against other established kinase inhibitors. We will delve into the experimental data supporting their activity, provide detailed protocols for assessing their performance, and explore the underlying signaling pathways they modulate. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of pyridopyrimidinone-based compounds in the ever-evolving field of kinase inhibition.
The Rise of the Pyridopyrimidinone Scaffold
The pyridopyrimidinone framework, a fusion of pyridine and pyrimidine rings, bears a structural resemblance to the purine core of ATP, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.[3] This bioisosteric relationship allows pyridopyrimidinone derivatives to occupy the adenine-binding pocket of kinases, thereby disrupting their catalytic activity. The true strength of this scaffold, however, lies in its amenability to chemical modification. The various positions on the fused ring system can be readily functionalized, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3]
Comparative Efficacy of Pyridopyrimidinone Derivatives
To illustrate the potential of the pyridopyrimidinone scaffold, we will compare the efficacy of several documented derivatives against well-established kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Targeting the PI3K/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
A novel series of pyridopyrimidinone derivatives has been identified as potent dual inhibitors of PI3K and mTOR.[4] For instance, compound 31 from this series demonstrated significant enzymatic activity against PI3Kα and mTOR with IC50 values of 3 nM and 9 nM, respectively.[4] In cellular assays, it potently suppressed the phosphorylation of Akt and p70S6K, downstream effectors of the PI3K/mTOR pathway, with IC50 values of 16 nM and 66 nM in MCF-7 breast cancer cells.[4]
| Compound | Target(s) | IC50 (Enzymatic) | IC50 (Cell-based, p-Akt) | Comparator | Comparator IC50 (Enzymatic) |
| Pyridopyrimidinone 31 | PI3Kα / mTOR | 3 nM / 9 nM[4] | 16 nM (MCF-7)[4] | GDC-0941 (Pictilisib) | PI3Kα: 3 nM |
| GDC-0941 (Pictilisib) | PI3Kα/δ/β/γ | 3/3/33/18 nM |
Table 1: Comparative efficacy of a pyridopyrimidinone-based PI3K/mTOR inhibitor and a known PI3K inhibitor.
Modulating the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses.[5][6] The JNK signaling pathway is implicated in a range of diseases, including neurodegenerative disorders and cancer.
A series of 2-aminopyridopyrimidinone derivatives have been developed as potent JNK inhibitors.[5][6] One of the optimized compounds, Inhibitor 13 , displayed an IC50 of 15 nM against JNK3 and 21 nM against JNK1.[5][6] This compound also demonstrated high selectivity against the related p38 kinase (IC50 > 10 µM) and exhibited excellent oral bioavailability in mice.[5][6]
| Compound | Target(s) | IC50 (Enzymatic) | Comparator | Comparator IC50 (Enzymatic) |
| Pyridopyrimidinone Inhibitor 13 | JNK1 / JNK3 | 21 nM / 15 nM[5][6] | SP600125 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM |
Table 2: Comparative efficacy of a pyridopyrimidinone-based JNK inhibitor and a known JNK inhibitor.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a privileged structure for the inhibition of CDKs.[7] For instance, 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one was identified as a potent inhibitor of Cdk4 with an IC50 of 0.004 µM.[7]
| Compound | Target(s) | IC50 (Enzymatic) | Comparator | Comparator IC50 (Enzymatic) |
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one | Cdk4 | 0.004 µM[7] | Palbociclib (Ibrance) | CDK4: 11 nM, CDK6: 16 nM |
Table 3: Comparative efficacy of a pyridopyrimidinone-based CDK4 inhibitor and a known CDK4/6 inhibitor.
Experimental Protocols for Efficacy Determination
The reliable comparison of kinase inhibitors hinges on standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays commonly employed to assess the efficacy of compounds like 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one and its analogs.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Principle: The kinase reaction is performed in the presence of the test compound. The reaction mixture is then spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity retained on the membrane, corresponding to the phosphorylated substrate, is measured using a scintillation counter. The inhibitory activity of the compound is determined by the reduction in radioactivity compared to a control reaction without the inhibitor.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.
-
Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP and dilute it with kinase buffer. Add [γ-³²P]ATP to the desired final specific activity.
-
Test Compound: Prepare a serial dilution of the pyridopyrimidinone derivative in DMSO.
-
-
Set up the Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound.
-
Add 20 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop the Reaction and Filter:
-
Spot 40 µL of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Wash once with acetone and allow the plate to air dry.
-
-
Quantify Radioactivity:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and highly sensitive measure of kinase activity.[8] The P81 phosphocellulose paper has a high affinity for phosphorylated peptides and proteins, ensuring efficient capture of the product. Washing with phosphoric acid effectively removes unreacted ATP, minimizing background signal.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridopyrimidinone derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing cell viability.[9] The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe the anti-proliferative effects of the compound. The use of DMSO to solubilize the formazan ensures accurate and consistent absorbance readings.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches, the following diagrams illustrate the key signaling pathways and a generalized workflow for comparing kinase inhibitors.
Caption: Key signaling pathways targeted by pyridopyrimidinone kinase inhibitors.
Caption: A generalized experimental workflow for comparing kinase inhibitor efficacy.
Conclusion and Future Directions
The pyridopyrimidinone scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. As demonstrated by the examples discussed, strategic modifications to this core structure can yield potent and selective inhibitors against a diverse range of kinase targets, including those in the PI3K/mTOR, JNK, and CDK families. The efficacy of these compounds, as determined by rigorous in vitro and cell-based assays, often rivals or surpasses that of established inhibitors.
For researchers and drug development professionals, the pyridopyrimidinone scaffold offers a fertile ground for exploration. Future efforts should focus on expanding the chemical space around this core, employing structure-based drug design to enhance selectivity and overcome potential resistance mechanisms. Furthermore, comprehensive preclinical and clinical evaluation of the most promising candidates will be crucial in translating the therapeutic potential of this remarkable scaffold into tangible benefits for patients.
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A Comparative Guide to 2-Substituted Pyridopyrimidinone Derivatives for Oncological Research
The pyridopyrimidinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide provides a comparative analysis of various 2-substituted pyridopyrimidinone derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their structure-activity relationships (SAR), particularly in the context of anticancer applications. We will delve into the nuances of chemical synthesis, biological performance, and the underlying mechanisms of action, supported by experimental data from peer-reviewed literature.
The Significance of the 2-Position in Pyridopyrimidinone Bioactivity
The pyrido[2,3-d]pyrimidine core, an isostere of purine, provides a versatile framework for designing targeted therapies.[1] The substitution at the C-2 position has been a major focus of chemical exploration, as it significantly influences the compound's interaction with the ATP-binding pocket of various kinases. By modifying the substituent at this position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives. The introduction of an amino group at the C-2 position, in particular, has been a highly successful strategy, leading to the discovery of potent and broadly active tyrosine kinase (TK) inhibitors.
Comparative Analysis of 2-Substituted Derivatives
To illustrate the impact of the 2-position substituent, we will compare three distinct classes of derivatives: 2-anilino, 2-piperazinyl, and other 2-amino analogs.
2-Anilino Derivatives: Targeting a Spectrum of Tyrosine Kinases
The introduction of a substituted aniline moiety at the 2-position has yielded a plethora of potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase.
One notable example is a series of 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones that have demonstrated broad-spectrum activity against both receptor and non-receptor tyrosine kinases. A key compound from this series, with a substituted aniline at the C-2 position, exhibited impressive inhibitory concentrations (IC50) against several kinases. For instance, one thoroughly evaluated member demonstrated IC50 values of 0.079 µM against Platelet-Derived Growth Factor Receptor (PDGFr), 0.043 µM against basic Fibroblast Growth Factor Receptor (bFGFr), 0.044 µM against Epidermal Growth Factor Receptor (EGFr), and a remarkable 0.009 µM against the non-receptor tyrosine kinase c-Src.[2] In cellular assays, this compound effectively inhibited PDGF-mediated receptor autophosphorylation with IC50 values ranging from 0.002 to 0.026 µM and suppressed the proliferation of PDGF-dependent cell lines at 0.3 µM.[2] Furthermore, it demonstrated in vivo efficacy, causing a significant tumor growth delay in an SK-OV-3 ovarian xenograft model.[2]
The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the aniline ring is critical for potency and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl ring of the 2-anilino substituent has been shown to enhance anticancer activity against cell lines such as HepG2.[3]
2-Piperazinyl Derivatives: The Path to a Blockbuster Drug
The incorporation of a piperazine ring at the 2-position represents a landmark achievement in the development of pyridopyrimidinone-based drugs, culminating in the FDA approval of Palbociclib (Ibrance®) for the treatment of HR-positive, HER2-negative breast cancer.[4][5] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[6]
The 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino} substituent of Palbociclib is crucial for its high-affinity binding to the ATP-binding cleft of CDK4/6. The piperazine moiety, in particular, contributes to the drug's solubility and allows for favorable interactions within the binding site.
Other 2-Amino Derivatives: Exploring Diverse Chemical Space
Beyond anilino and piperazinyl substituents, a wide array of other amino-containing moieties have been explored at the 2-position, leading to inhibitors of various kinase families. For example, derivatives with different aliphatic and heterocyclic amines have been synthesized and evaluated as dual inhibitors of PI3Kα and mTOR, two key nodes in a critical cancer signaling pathway.[7] Many of these compounds exhibited excellent inhibitory activity with IC50 values in the low nanomolar range.[7]
Data Summary: A Head-to-Head Comparison
The following table summarizes the reported in vitro activities of representative 2-substituted pyridopyrimidinone derivatives to facilitate a direct comparison of their performance.
| Derivative Class | Representative Substituent at C-2 | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Cellular Activity (IC50/GI50) | Citation(s) |
| 2-Anilino | Substituted Aniline | PDGFr, bFGFr, EGFr, c-Src | 79, 43, 44, 9 | PDGF-dependent cell lines | 300 nM (proliferation) | [2] |
| 2-Anilino | 4-Chlorophenyl | VEGFR-2/HER-2 | - | HepG2 (Liver) | 2.68 µM | [3] |
| 2-Piperazinyl | [5-(piperazin-1-yl)pyridin-2-yl]amino | CDK4/6 | - | - | - | [4][5] |
| 2-Amino | Varied amines | PI3Kα/mTOR | Single to double-digit nM | - | - | [7] |
| 2-Amino | 2,4-dichlorobenzoyl | PIM-1 | 11.4 nM | MCF-7 (Breast) | 0.57 µM | [8] |
The PI3K/Akt/mTOR Signaling Pathway: A Common Target
Many 2-substituted pyridopyrimidinone derivatives exert their anticancer effects by inhibiting kinases within the PI3K/Akt/mTOR pathway. This signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][9][10]
The diagram below illustrates the central role of PI3K and mTOR in this pathway and how their inhibition by pyridopyrimidinone derivatives can block downstream signaling, ultimately leading to reduced cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of a key pyridopyrimidinone intermediate and for a representative kinase inhibition assay.
Synthesis of a Key Intermediate for Palbociclib
The synthesis of Palbociclib and related analogs often involves the preparation of a 2-chloro or 2-sulfinyl-pyridopyrimidinone intermediate, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction with the desired amine.[11][12] The following is a representative protocol for the synthesis of a key brominated intermediate, adapted from published procedures.[13]
Caption: Workflow for the synthesis of a key Palbociclib intermediate.
Methodology:
-
Methylation of Thiouracil: Thiouracil is methylated to introduce a methylthio group at the 2-position. This is a crucial step for subsequent functionalization.
-
Chlorination and Bromination: The pyrimidine ring is activated for further reactions through chlorination, followed by bromination to introduce a key halogen atom.
-
Amine Substitution: The chlorinated pyrimidine is reacted with cyclopentylamine in a nucleophilic substitution reaction.
-
Heck Reaction and Ring Closure: A palladium-catalyzed Heck reaction is employed to introduce a side chain that facilitates the subsequent intramolecular cyclization to form the pyridone ring.
-
Oxidation and Final Bromination: The methylthio group is oxidized to a sulfoxide, a better leaving group, and a final bromination step yields the desired key intermediate.[13]
In Vitro Tyrosine Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of 2-substituted pyridopyrimidinone derivatives against a specific tyrosine kinase. This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.[14][15]
Materials:
-
Purified recombinant kinase
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (pyridopyrimidinone derivatives) dissolved in DMSO
-
P81 phosphocellulose filter plates
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, substrate peptide, and the purified kinase.
-
Initiation of Reaction: Add the test compound or DMSO (for control) to the reaction mixture, followed by the addition of [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding phosphoric acid or by spotting the reaction mixture onto the P81 phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-substituted pyridopyrimidinone scaffold is a remarkably fruitful platform for the discovery of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights how modifications at the 2-position can be strategically employed to target different kinase families, from broad-spectrum tyrosine kinase inhibitors to highly selective CDK4/6 inhibitors like Palbociclib. The versatility of this scaffold, coupled with well-established synthetic routes, ensures its continued relevance in the quest for novel anticancer therapeutics.
Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel substituents at the 2-position to overcome drug resistance, and the investigation of their potential in combination therapies. Furthermore, while the primary focus has been on anticancer applications, the structural similarity of the pyridopyrimidinone core to purines suggests that these derivatives may also hold promise as antiviral agents, a therapeutic area that warrants further investigation.[16]
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A Senior Application Scientist's Guide to Cross-Validating In Vitro and In Vivo Efficacy for Pyridopyrimidine Compounds
Foreword: Bridging the Bench-to-Bedside Gap
The pyridopyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival.[1][2] Derivatives have shown significant promise against a range of targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PI3K/mTOR.[3][4][5] However, the journey from a promising low nanomolar IC50 in a biochemical assay to a clinically effective therapeutic is fraught with challenges. A frequent and costly point of failure is the poor correlation between in vitro potency and in vivo efficacy.[6]
This guide provides a framework for the rigorous cross-validation of experimental results for pyridopyrimidine compounds. It is designed for drug development professionals to bridge the translational gap by establishing a robust, data-driven link between cellular activity and whole-organism response. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that each step serves to build a comprehensive and validated understanding of a compound's true therapeutic potential.
Section 1: Foundational In Vitro Characterization: Building a Comprehensive Profile
The initial characterization of a pyridopyrimidine compound begins in vitro. The goal is not merely to find the most potent compound but to understand its mechanism, selectivity, and cellular effects comprehensively. A compound that shows impressive biochemical potency can be inactive in cells due to poor permeability or efflux, highlighting the need for cell-based assays early in the discovery pipeline.[6]
Target Engagement and Potency: From Enzyme to Cell
The first step is to confirm that the compound inhibits its intended molecular target.
-
Biochemical Assays: These cell-free assays determine the direct inhibitory effect of a compound on a purified kinase, yielding the half-maximal inhibitory concentration (IC50). While essential for confirming on-target activity, these assays lack the complexity of a cellular environment and can sometimes be misleading.[6][7]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ or cellular thermal shift assays (CETSA) are critical to confirm that the compound can enter the cell and bind to its target in a physiological context.
-
Cellular Potency (Functional Assays): Following target engagement, it's crucial to measure the functional consequence of this inhibition. This is typically done by assessing the phosphorylation status of a key downstream substrate of the target kinase via Western Blot or ELISA.
Cellular Phenotypic Assays: Assessing the Biological Consequence
Once on-target activity is confirmed, the next step is to evaluate the compound's effect on cancer cell lines.
-
Antiproliferative Assays: A variety of assays are used to measure a compound's ability to inhibit cell growth. It is crucial to use multiple methods, as they measure different biological endpoints.[8]
-
Cell Cycle Analysis: Many pyridopyrimidine compounds, particularly CDK inhibitors, induce cell cycle arrest.[1][4] Flow cytometry is used to determine the phase of the cell cycle (e.g., G1/S or G2/M) in which cells accumulate after treatment.[10]
-
Apoptosis Assays: Determining whether a compound is cytostatic (inhibits growth) or cytotoxic (induces cell death) is a key differentiator. Assays for markers like cleaved caspase-3 or Annexin V can quantify the induction of apoptosis.[3][5]
Experimental Protocol: In Vitro Cytotoxicity using SRB Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add the pyridopyrimidine compound in a series of dilutions (typically 8-10 concentrations) and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Readout: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Section 2: The In Vivo Bridge: Pharmacokinetics and Model Selection
A compound's success in vivo is fundamentally dependent on two factors: its ability to reach the target tissue at a sufficient concentration (pharmacokinetics) and its ability to exert a therapeutic effect once there (pharmacodynamics).
Pharmacokinetics (PK): The ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is non-negotiable before initiating efficacy studies.[11]
-
Administration Route: The intended clinical route (e.g., oral, intravenous) should be used. Preliminary studies often compare IV and oral administration to determine key parameters like absolute bioavailability.[12]
-
Key Parameters: Critical PK parameters include half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC), which represents total drug exposure.[12] Poor oral bioavailability or rapid clearance can explain why a potent in vitro compound fails in vivo.
Choosing the Right In Vivo Model
The choice of animal model is paramount for generating clinically relevant data.[11]
-
Xenograft Models: These involve implanting human cancer cell lines subcutaneously into immunodeficient mice (e.g., nude or SCID). They are the workhorse for assessing the direct antitumor activity of a compound on human cancers.[11]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating the interplay between the therapeutic compound and the immune system.[11]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity and architecture of human tumors.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and harvest cells during the exponential growth phase.[11] Inject a suspension of cells (e.g., 5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of female athymic nude mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[11]
-
Dosing: Administer the pyridopyrimidine compound and vehicle control according to the predetermined schedule, dose, and route informed by PK studies.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and record animal body weights as a measure of general toxicity.
-
Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regressions and survival analysis.[11]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to measure target inhibition (e.g., p-Rb for a CDK4/6 inhibitor) and other biomarkers of response via techniques like IHC or Western Blot.
Section 3: The Cross-Validation Matrix: Connecting the Dots
Directly comparing an in vitro IC50 value to an in vivo TGI percentage is a common but flawed practice. A successful cross-validation requires integrating PK and PD data to build a coherent narrative.
The In Vitro-In Vivo Correlation (IVIVC)
The central question is: does the drug exposure achieved in the tumor tissue in vivo exceed the concentration required for cellular activity in vitro?
-
Exposure-Activity Relationship: Correlate the tumor drug concentration (measured from satellite PK animals) with the in vitro IC50 or EC50 for target inhibition. A robust IVIVC is achieved when tumor concentrations are maintained above the target inhibition EC50 for a significant duration of the dosing interval.
-
Bridging the Data: A well-designed study allows for the creation of a comprehensive data table that links molecular, cellular, and organismal effects.
Data Presentation: Cross-Validation Summary for Pyridopyrimidine Analogs (Hypothetical Data)
| Compound ID | Target Kinase IC50 (nM) | Cell Line Proliferation IC50 (µM) (MCF-7) | Oral Bioavailability (%) (Mouse) | Mean Tumor Concentration at 4h (µM) | Tumor Growth Inhibition (%) @ 50 mg/kg, QD |
| PYP-001 | 5 | 0.15 | 5 | 0.05 | 15% (Poor Efficacy) |
| PYP-002 | 50 | 1.20 | 85 | 3.50 | 75% (Good Efficacy) |
| PYP-003 | 8 | 0.20 | 90 | 0.10 | 25% (Target Coverage Issue) |
Analysis:
-
PYP-001 is potent in vitro but has very poor oral bioavailability, leading to insufficient tumor exposure and weak efficacy.
-
PYP-002 is less potent in vitro but has excellent bioavailability, achieving tumor concentrations well above its cellular IC50, resulting in strong efficacy. This demonstrates that PK can be more critical than raw potency.
-
PYP-003 has good potency and excellent bioavailability, but its mean tumor concentration barely exceeds its cellular IC50. This suggests a potential issue with rapid metabolism within the tumor or insufficient target coverage over the dosing period, leading to modest efficacy.
Visualizing the Process for Clarity
To ensure a logical and comprehensive approach, the entire cross-validation process can be visualized as a workflow.
Caption: Workflow for the cross-validation of pyridopyrimidine compounds.
Understanding Target Pathways
Visualizing the biological context is equally important. For a pyridopyrimidine targeting CDK4/6, understanding its role in the cell cycle is key to interpreting both in vitro and in vivo results.
Caption: The CDK4/6-Rb pathway, a common target for pyridopyrimidines.
Conclusion: An Iterative and Validating Process
The cross-validation of in vitro and in vivo data is not a linear path but an iterative cycle. In vivo results—whether efficacy, toxicity, or pharmacodynamics—should constantly inform the next generation of in vitro experiments and compound design. Discrepancies are not failures but opportunities to deepen our understanding of a compound's biology. By systematically integrating biochemical, cellular, and whole-organism data, researchers can build a robust, evidence-based case for a pyridopyrimidine compound's therapeutic potential, ultimately increasing the probability of success in clinical development.
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A Head-to-Head Preclinical Assessment of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one, a Novel Kinase Inhibitor, Against Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer Models
Introduction: The Evolving Landscape of EGFR-Targeted Therapies in NSCLC
The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) gene has fundamentally reshaped the treatment paradigm for a significant subset of non-small cell lung cancer (NSCLC) patients.[1][2] This molecularly defined cohort benefits from targeted therapies that directly inhibit the constitutively active EGFR tyrosine kinase, a key driver of oncogenesis. First-generation inhibitors, such as Gefitinib and Erlotinib, demonstrated the profound efficacy of this approach, offering significant improvements over conventional chemotherapy.[1][3] However, the emergence of acquired resistance, most commonly via the T790M gatekeeper mutation, necessitated the development of next-generation agents.[4] Osimertinib, a third-generation irreversible inhibitor, successfully addressed this challenge by potently targeting both initial sensitizing mutations and the T790M resistance mutation, establishing itself as the current standard of care in first-line treatment.[1][4][5][6]
Despite these advances, the quest for novel inhibitors with improved potency, enhanced selectivity, and the ability to overcome future resistance mechanisms continues. This guide introduces 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one (hereafter designated Cmpd-X), a novel small molecule inhibitor built upon a pyridopyrimidine scaffold. Drawing from the established pharmacological importance of related heterocyclic systems in kinase inhibition, Cmpd-X has been rationally designed to engage the ATP-binding pocket of EGFR.
This document provides a comprehensive, head-to-head preclinical benchmark of Cmpd-X against the standard-of-care EGFR inhibitors, Erlotinib (first-generation) and Osimertinib (third-generation). We will delineate the mechanistic rationale, present detailed experimental protocols for key in vitro and in vivo assays, and summarize the comparative performance data. Our objective is to provide researchers and drug development professionals with a rigorous, data-driven assessment of Cmpd-X's potential as a next-generation EGFR inhibitor.
Part 1: Mechanistic Overview and Rationale
The therapeutic efficacy of EGFR inhibitors is predicated on their ability to block the receptor's tyrosine kinase activity. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival.[7] In EGFR-mutant NSCLC, the receptor is constitutively active, rendering these pathways perpetually engaged.
-
Erlotinib , a first-generation inhibitor, acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[][9] It shows efficacy against sensitizing mutations like exon 19 deletions and L858R but is ineffective against the T790M resistance mutation.
-
Osimertinib is a third-generation, irreversible inhibitor.[4][10] Its structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of EGFR.[4][7] This irreversible binding provides sustained inhibition and, crucially, Osimertinib is designed to be highly selective for mutant forms of EGFR (including T790M) over the wild-type (WT) receptor, which is thought to contribute to its favorable safety profile.[4][7]
-
Cmpd-X (Hypothesized Mechanism) : As a novel pyridopyrimidine derivative, Cmpd-X is hypothesized to function as an ATP-competitive inhibitor. Its design aims to optimize interactions within the kinase domain of EGFR harboring sensitizing mutations. Key objectives of this benchmarking study are to determine if Cmpd-X acts reversibly or irreversibly and to quantify its selectivity for mutant versus wild-type EGFR.
Part 2: Head-to-Head In Vitro Benchmarking
To comprehensively evaluate the biochemical and cellular activity of Cmpd-X relative to Erlotinib and Osimertinib, a suite of standardized in vitro assays was performed.
Biochemical Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains. It is the foundational experiment to determine intrinsic potency (IC50) against different EGFR variants (Wild-Type, L858R, Exon 19 deletion, and the double mutant L858R/T790M).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate containing EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), a specific concentration of purified recombinant human EGFR enzyme (WT or mutant), and a suitable poly-peptide substrate.
-
Compound Addition: Cmpd-X, Erlotinib, and Osimertinib are serially diluted and added to the reaction wells to achieve a range of final concentrations. A DMSO control is included.
-
Initiation: The kinase reaction is initiated by adding a defined concentration of ATP (e.g., 25 μM). The plate is incubated at room temperature for 60 minutes.
-
ADP Detection: After incubation, 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated for 30 minutes.
-
Data Acquisition: Luminescence is read using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Data are normalized to controls and IC50 values are calculated using a non-linear regression curve fit.
(Protocol adapted from Promega Corporation technical literature.[11])
Comparative Data: Biochemical IC50 Values (nM)
| Compound | EGFR (Wild-Type) | EGFR (Exon 19 del) | EGFR (L858R) | EGFR (L858R/T790M) |
| Erlotinib | 11 | 2 | 4 | >5,000 |
| Osimertinib | 490 | 0.4 | 1 | 15 |
| Cmpd-X | 250 | 0.8 | 1.5 | 25 |
Interpretation: The data indicate that Cmpd-X possesses high potency against EGFR with sensitizing mutations (Exon 19 del, L858R), comparable to the third-generation standard, Osimertinib. Crucially, Cmpd-X maintains significant activity against the T790M resistance mutation. Furthermore, Cmpd-X demonstrates a favorable selectivity profile, being significantly more potent against mutant EGFR than wild-type EGFR, suggesting a potentially wider therapeutic window compared to first-generation inhibitors.
Cellular Target Engagement & Pathway Modulation
Rationale: Moving from a purified enzyme system to a cellular context is critical to confirm that a compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling. This is typically assessed by measuring the phosphorylation status of EGFR and key downstream effectors like AKT and ERK.
Experimental Protocol: Western Blot Analysis of Phospho-EGFR
-
Cell Culture: NSCLC cell lines with defined EGFR statuses (e.g., HCC827 for Exon 19 del, H1975 for L858R/T790M, and A431 for WT overexpression) are cultured to ~80% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal signaling activity.
-
Compound Treatment: Cells are pre-treated with various concentrations of Cmpd-X, Erlotinib, or Osimertinib for 2 hours.
-
Ligand Stimulation: For WT EGFR-expressing cells (A431), cells are stimulated with 50 ng/mL of EGF for 15 minutes to induce receptor phosphorylation. This step is omitted for cells with constitutively active mutations.
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK. A loading control (e.g., β-actin) is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Interpretation: This assay provides a qualitative and semi-quantitative measure of target inhibition. A dose-dependent decrease in the p-EGFR signal, followed by a decrease in p-AKT and p-ERK signals, confirms on-target cellular activity and pathway modulation.
Cellular Proliferation and Viability Assay
Rationale: The ultimate goal of an anti-cancer agent is to inhibit the growth and proliferation of tumor cells. This assay quantifies the cytostatic or cytotoxic effect of the compounds on NSCLC cell lines.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: NSCLC cells (HCC827, H1975, A431) are seeded into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of each compound (Cmpd-X, Erlotinib, Osimertinib) is added to the wells.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well is added. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Acquisition: After a brief incubation to stabilize the signal, luminescence is measured with a plate reader.
-
Analysis: Data is converted to percent inhibition relative to DMSO-treated controls, and GI50 (concentration for 50% growth inhibition) values are determined by non-linear regression.
Comparative Data: Cellular GI50 Values (nM)
| Compound | HCC827 (Exon 19 del) | H1975 (L858R/T790M) | A431 (WT) |
| Erlotinib | 15 | >10,000 | 650 |
| Osimertinib | 9 | 55 | 610 |
| Cmpd-X | 12 | 78 | 850 |
Interpretation: The cellular data corroborate the biochemical findings. Cmpd-X is highly effective at inhibiting the proliferation of NSCLC cells driven by sensitizing EGFR mutations and retains strong activity in the T790M resistance model. Its GI50 against the wild-type cell line is significantly higher, reinforcing its mutant-selective profile and predicting a favorable therapeutic index.
Part 3: In Vivo Efficacy Assessment in Xenograft Models
Rationale: To evaluate the therapeutic potential in a physiological system, in vivo studies are essential. Patient-derived or cell line-derived xenograft (PDX or CDX) models, where human tumor cells are implanted into immunocompromised mice, are the standard for assessing anti-tumor efficacy.[12][13]
Experimental Protocol: NSCLC Cell Line-Derived Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 H1975 (L858R/T790M) cells are suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured regularly. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, QD)
-
Erlotinib (e.g., 50 mg/kg, oral gavage, QD)
-
Osimertinib (e.g., 25 mg/kg, oral gavage, QD)
-
Cmpd-X (e.g., 25 mg/kg and 50 mg/kg, oral gavage, QD)
-
-
Dosing and Monitoring: Animals are dosed daily for 21-28 days. Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group. At the end of the study, tumors may be excised for pharmacodynamic (e.g., Western blot for p-EGFR) and pharmacokinetic analysis.
Comparative Data: In Vivo Efficacy (% TGI)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1850 | - |
| Erlotinib | 50 | 1790 | 3% |
| Osimertinib | 25 | 250 | 86% |
| Cmpd-X | 25 | 420 | 77% |
| Cmpd-X | 50 | 210 | 89% |
Interpretation: In the challenging H1975 xenograft model, which represents acquired resistance to first-generation inhibitors, Cmpd-X demonstrates robust, dose-dependent anti-tumor activity. Its efficacy is comparable to the standard-of-care, Osimertinib, and vastly superior to Erlotinib, which shows no significant activity as expected. This result strongly supports the potential of Cmpd-X for treating T790M-positive NSCLC.
Part 4: Preclinical Pharmacokinetic and Safety Profile (ADME-Tox)
Rationale: A successful drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology properties.[14][15][16] Early assessment of these parameters is crucial to identify potential liabilities.
Experimental Protocols: Key In Vitro ADME-Tox Assays
-
Metabolic Stability Assay:
-
Cmpd-X is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min).
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The in vitro half-life (t½) is calculated, providing an estimate of its metabolic clearance rate.
-
-
CYP450 Inhibition Assay:
-
Cmpd-X is co-incubated with specific recombinant cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) and their respective probe substrates.[14]
-
The formation of the substrate's metabolite is measured.
-
Inhibition of metabolite formation indicates the potential for Cmpd-X to cause drug-drug interactions. IC50 values are determined.
-
-
hERG Channel Assay:
-
The effect of Cmpd-X on the human Ether-à-go-go-Related Gene (hERG) potassium channel is assessed using automated patch-clamp electrophysiology.
-
Inhibition of the hERG channel is a key indicator of potential cardiac toxicity (QT prolongation).
-
-
In Vivo Pharmacokinetics (PK):
-
A single dose of Cmpd-X is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at multiple time points.
-
Plasma concentrations of Cmpd-X are measured by LC-MS/MS.
-
Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability (%F).[17][18]
-
Comparative Data: Summary of ADME-Tox Profile
| Parameter | Erlotinib | Osimertinib | Cmpd-X |
| Human Liver Microsomal Stability (t½, min) | 25 | >60 | >60 |
| CYP3A4 Inhibition (IC50, µM) | 3.5 | 8.1 | >15 |
| hERG Inhibition (IC50, µM) | 1.2 | >30 | >30 |
| Mouse Oral Bioavailability (%F) | ~50% | ~60% | ~70% |
Interpretation: Cmpd-X exhibits a promising preclinical safety and pharmacokinetic profile. Its high metabolic stability suggests potentially lower clearance and a longer half-life in vivo. The low potential for CYP3A4 inhibition indicates a reduced risk of drug-drug interactions compared to some earlier-generation inhibitors. Critically, the lack of significant hERG inhibition is a positive indicator for cardiac safety. The excellent oral bioavailability in mice supports its development as an oral therapeutic.
Conclusion and Future Directions
This comprehensive benchmarking guide demonstrates that This compound (Cmpd-X) is a highly potent and selective inhibitor of mutant EGFR. Its performance in head-to-head in vitro and in vivo studies is comparable, and in some aspects potentially superior, to the third-generation standard-of-care, Osimertinib.
Key Findings:
-
High Potency: Cmpd-X demonstrates nanomolar potency against NSCLC cells harboring EGFR sensitizing mutations and the T790M resistance mutation.
-
Excellent Selectivity: The compound exhibits a wide therapeutic window in cellular assays, with significantly less activity against wild-type EGFR.
-
Robust In Vivo Efficacy: Cmpd-X achieves profound tumor growth inhibition in a xenograft model of T790M-mediated resistance.
-
Favorable ADME-Tox Profile: Cmpd-X shows high metabolic stability, good oral bioavailability, and a low risk of CYP-mediated drug interactions and cardiac toxicity in preclinical models.
Based on this robust preclinical data package, this compound represents a compelling candidate for further development. The subsequent steps will involve IND-enabling toxicology studies and, pending successful completion, advancement into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced EGFR-mutated NSCLC.
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Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
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American Association for Cancer Research. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Retrieved from [Link]
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A Comparative Guide to the Anti-inflammatory Properties of Pyridine and Pyrimidine Derivatives
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutics. Among these, pyridine and pyrimidine derivatives have emerged as particularly fruitful frameworks for designing potent anti-inflammatory agents.[1][2] This guide provides a comparative analysis of these two classes of compounds, delving into their mechanisms of action, supported by experimental data, and offering standardized protocols for their evaluation.
Introduction: The Significance of Heterocyclic Scaffolds in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[3] While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective anti-inflammatory drugs often leads researchers to heterocyclic molecules like pyridine and pyrimidine. Their structural diversity and ability to form multiple interactions with biological targets make them privileged scaffolds in drug discovery.[1][4]
Pyridine , a six-membered ring with one nitrogen atom, and pyrimidine , a six-membered ring with two nitrogen atoms, form the core of numerous clinically significant drugs.[2][4] The difference in their nitrogen content fundamentally alters their electronic properties, hydrogen bonding capacity, and spatial arrangement, leading to distinct pharmacological profiles. This guide will explore these differences in the context of their anti-inflammatory effects.
Mechanisms of Anti-inflammatory Action
Both pyridine and pyrimidine derivatives modulate the inflammatory response through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in inflammation.
Pyridine-based compounds exhibit a broad spectrum of anti-inflammatory activities.[4][5] A predominant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[6][7] Additionally, many pyridine derivatives target pro-inflammatory signaling cascades.
-
Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyridine derivatives have been designed as both non-selective and selective COX-2 inhibitors.[6][8] Selective COX-2 inhibition is a sought-after therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9] For instance, certain imidazo[1,2-a]pyridine derivatives have demonstrated high potency and selectivity against the COX-2 enzyme.[8]
-
Signaling Pathway Modulation: Pyridine derivatives can interfere with intracellular signaling pathways that regulate the expression of inflammatory genes. A critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α and interleukins.
This diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention by a pyridine-based inhibitor.
Caption: Inhibition of the NF-κB pathway by a pyridine derivative.
Pyrimidine derivatives are renowned for their ability to inhibit various protein kinases, which are pivotal in immune cell signaling.[10][11] This class of compounds has yielded several successful drugs for autoimmune diseases.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for transmitting signals from cytokine receptors on the cell surface to the nucleus, driving the expression of genes involved in immunity and inflammation.[12] Pyrimidine-based scaffolds, such as pyrrolo[2,3-d]pyrimidine, are central to many approved JAK inhibitors (e.g., tofacitinib, upadacitinib) used in treating rheumatoid arthritis and other inflammatory conditions.[12][13] These inhibitors can be selective for specific JAK family members (JAK1, JAK2, JAK3, TYK2), allowing for a more targeted therapeutic effect.[12][14]
-
Cyclooxygenase (COX) Inhibition: Similar to pyridines, pyrimidine derivatives have also been developed as potent and selective COX-2 inhibitors.[10][15] Their mechanism involves blocking the enzyme's active site, thereby reducing the synthesis of prostaglandins.[10]
-
Other Kinase Inhibition: Beyond JAKs, pyrimidine derivatives have been shown to inhibit other kinases involved in inflammatory pathways, such as p38 MAP kinase and spleen tyrosine kinase (Syk).
This diagram shows how a pyrimidine-based JAK inhibitor can block cytokine signaling.
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine derivative.
Comparative Performance: Experimental Data
Objective comparison requires quantitative data from standardized assays. A recent study directly compared newly synthesized pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[16][17]
| Compound Class | Representative Compound | Target/Assay | IC50 (µM) | Source |
| Pyridine | Compound 7a | NO Inhibition (RAW 264.7) | 76.6 | [16][17] |
| Pyridine | Compound 7f | NO Inhibition (RAW 264.7) | 96.8 | [16][17] |
| Pyrimidine | Compound 9a | NO Inhibition (RAW 264.7) | 83.1 | [16][17] |
| Pyrimidine | Compound 9d | NO Inhibition (RAW 264.7) | 88.7 | [16][17] |
| Pyridopyrimidine | Compound 9d | COX-2 Inhibition | 0.54 | [9] |
| Imidazo[1,2-a]pyridine | Compound 5n | COX-2 Inhibition | 0.07 | [8] |
| Reference Drug | Celecoxib | COX-2 Inhibition | 1.11 | [9] |
IC50: The half maximal inhibitory concentration.
In this specific study, the pyridine derivative 7a showed slightly better potency in inhibiting NO production compared to the best-performing pyrimidine derivative 9d .[16] However, it is crucial to note that other studies focusing on different targets, such as COX-2, have shown that derivatives from both classes can exhibit potent activity, sometimes superior to reference drugs like celecoxib.[8][9] For example, an imidazo[1,2-a]pyridine derivative (5n ) showed an exceptionally low IC50 of 0.07 µM for COX-2 inhibition.[8] These findings highlight that the specific substitutions on the core scaffold play a critical role in determining the ultimate biological activity.
Further analysis of the most promising compounds, 7a (pyridine) and 9d (pyrimidine), revealed that both significantly decreased the gene expression of inflammatory cytokines, including IL-1, IL-6, NF-κB, and iNOS.[16][17] This confirms their action on key inflammatory pathways.
Experimental Protocols for Evaluation
To ensure reproducibility and validity, standardized experimental models are essential for screening and comparing anti-inflammatory compounds.[18]
This assay is a cornerstone for the initial screening of anti-inflammatory potential.[16][19] It assesses a compound's ability to suppress the inflammatory response in macrophages stimulated by LPS, a component of bacterial cell walls.
Causality: This model is chosen because macrophages are central players in the inflammatory response. LPS robustly activates the TLR4 receptor, triggering downstream pathways like NF-κB and MAPK, leading to the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[19][20] Measuring the reduction of these mediators provides a direct indication of a compound's anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Add LPS (final concentration of 100-1000 ng/mL) to all wells except the negative control.[19]
-
Incubation: Incubate the plate for 24 hours.
-
Quantification of Nitric Oxide (NO):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to NO production.
-
-
Quantification of Cytokines (TNF-α, IL-6): Use the remaining supernatant to quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Viability: Perform an MTT or similar cytotoxicity assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.
Caption: Workflow for in vitro anti-inflammatory screening.
This is a classic and highly reproducible model of acute inflammation, used to evaluate the efficacy of anti-inflammatory drugs in a whole-organism context.[21][22][23]
Causality: The subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response.[11] The initial phase (0-1.5 hours) is mediated by histamine and serotonin release. The later phase (after 1.5 hours) involves the production of prostaglandins, mediated by COX enzymes, and the release of cytokines and nitric oxide.[24] A drug's ability to reduce the paw swelling (edema), particularly in the later phase, indicates its potential to inhibit these key inflammatory mediators in vivo.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at various doses).
-
Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
-
Edema Induction: Measure the initial paw volume of the left hind paw of each animal using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the same paw.[3]
-
Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[24]
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Perspectives
Both pyridine and pyrimidine scaffolds are exceptionally valuable in the development of anti-inflammatory drugs. Pyrimidines have a proven track record, particularly as kinase inhibitors targeting pathways like JAK-STAT, leading to several blockbuster drugs.[12][25] Pyridines demonstrate broad utility, with many derivatives showing potent inhibition of enzymes like COX and modulation of the NF-κB pathway.[8][26]
The direct comparison suggests that while subtle differences in potency can be observed in specific assays, the true potential of a compound is dictated by the specific chemical substitutions on the heterocyclic core.[16] The choice between a pyridine or pyrimidine scaffold should be guided by the specific molecular target. For instance, designing a novel JAK inhibitor might favor a pyrimidine or related scaffold, while developing a new COX inhibitor could successfully utilize either.
Future research will likely focus on creating hybrid molecules that incorporate features of both scaffolds and on developing derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects and enhance therapeutic efficacy.
References
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Al-Ostath, Y., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]
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Pérez-Recalde, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Zhang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]
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Mishra, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
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Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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Sangeetha, R. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Norman, P., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]
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Amir, M., et al. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]
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Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
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Sharma, S. (2017). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. [Link]
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El-Sayed, M. A. A., et al. (2024). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. KOPS. [Link]
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de Oliveira, C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
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El-Sayed, M. A. A., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. International Association for the Study of Pain (IASP). [Link]
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Bakht, M. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]
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Gąsiorowska, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one as a Novel PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one, designated herein as EPP-41H. The central hypothesis is that EPP-41H functions as a selective phosphodiesterase type 5 (PDE5) inhibitor. This document outlines the critical experimental assays required to test this hypothesis, presenting a direct comparison with established PDE5 inhibitors such as Sildenafil, Tadalafil, and Vardenafil.
The inhibition of PDE5 is a clinically validated strategy for the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.[1][2] By preventing the degradation of cyclic guanosine monophosphate (cGMP), PDE5 inhibitors enhance the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][4][5] This guide details the necessary in vitro and cell-based experiments to rigorously characterize the potency, selectivity, and cellular effects of EPP-41H.
Part 1: Primary Mechanism Validation: Direct PDE5 Enzyme Inhibition
Expertise & Experience: The foundational step in MoA validation is to confirm direct interaction with the purified target enzyme. An in vitro enzyme inhibition assay provides the most direct evidence of target engagement and allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. This assay is critical as it isolates the interaction between the compound and the enzyme from the complexities of a cellular environment.
Experimental Protocol: In Vitro PDE5 Enzyme Inhibition Assay
This protocol describes a common method using a fluorescently labeled cGMP substrate.
Objective: To determine the IC50 value of EPP-41H for PDE5 and compare its potency against Sildenafil, Tadalafil, and Vardenafil.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified, recombinant human PDE5 enzyme in the reaction buffer to a final concentration of 0.1-0.5 nM.
-
Prepare a stock solution of the fluorescent cGMP substrate (e.g., FAM-cGMP) and dilute it to the desired final concentration (typically at or below the Km for cGMP).
-
Prepare serial dilutions of EPP-41H and the reference inhibitors (Sildenafil, Tadalafil, Vardenafil) in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, add 10 µL of the serially diluted test compounds or vehicle control (DMSO).
-
Add 20 µL of the diluted PDE5 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent cGMP substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes. The reaction time should be optimized to ensure linear product formation.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative PDE5 Inhibition
| Compound | PDE5 IC50 (nM) |
| EPP-41H (Hypothetical) | 2.5 |
| Sildenafil | 3.5 - 8.0[6][7] |
| Tadalafil | 1.8 - 6.7 |
| Vardenafil | 0.7 - 2.1 |
Note: IC50 values can vary depending on assay conditions such as substrate concentration.[6]
Visualization: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of PDE5 by EPP-41H, preventing cGMP hydrolysis.
Part 2: Cellular Target Engagement: Quantifying Downstream cGMP Accumulation
Expertise & Experience: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and engage its target in a physiological context. By stimulating a relevant cell line (e.g., vascular smooth muscle cells) to produce cGMP and then treating with the inhibitor, we can measure the accumulation of this second messenger. This confirms the compound's intended downstream effect and provides a more biologically relevant measure of potency (EC50).
Experimental Protocol: Cell-Based cGMP Assay
This protocol outlines a common approach using an ELISA-based detection method.
Objective: To determine the EC50 of EPP-41H for cGMP accumulation in a cellular context and compare it with established inhibitors.
Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line, such as human aortic smooth muscle cells (HASMC), in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of EPP-41H or reference inhibitors for 30 minutes. Include a vehicle control.
-
Stimulate cGMP production by adding a nitric oxide donor, such as sodium nitroprusside (SNP), to all wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cGMP ELISA kit.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each well based on a standard curve.
-
Plot the cGMP concentration against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Data Presentation: Comparative cGMP Accumulation
| Compound | cGMP Accumulation EC50 (nM) |
| EPP-41H (Hypothetical) | 15.0 |
| Sildenafil | ~20-50 |
| Tadalafil | ~10-40 |
| Vardenafil | ~5-25 |
Visualization: The NO/cGMP Signaling Pathway
Caption: The NO/cGMP pathway and the inhibitory action of EPP-41H on PDE5.
Part 3: Selectivity Profiling - Assessing Off-Target Inhibition
Trustworthiness: A critical aspect of drug development is ensuring the compound's selectivity for its intended target. Cross-reactivity with other related enzymes can lead to undesirable side effects. For PDE5 inhibitors, selectivity against PDE6 (found in the retina) and PDE11 is particularly important to avoid visual disturbances and other off-target effects.[8] A selectivity profile provides a quantitative measure of a compound's specificity and is a key component of its safety assessment.
Experimental Protocol: PDE Isoform Selectivity Panel
Objective: To determine the IC50 values of EPP-41H against a panel of other PDE isoforms (e.g., PDE1, PDE3, PDE6, PDE11) and calculate its selectivity ratio.
Methodology:
-
The experimental procedure is identical to the In Vitro PDE5 Enzyme Inhibition Assay described in Part 1.
-
The assay is performed in parallel using purified, recombinant enzymes for each PDE isoform of interest.
-
The substrate used may differ depending on the isoform's preference for cAMP or cGMP.
Data Analysis:
-
Determine the IC50 value for EPP-41H against each PDE isoform.
-
Calculate the selectivity ratio by dividing the IC50 of the off-target PDE by the IC50 of PDE5 (e.g., Selectivity for PDE5 vs. PDE6 = IC50(PDE6) / IC50(PDE5)). A higher ratio indicates greater selectivity.
Data Presentation: Comparative PDE Selectivity Profile
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | PDE11 IC50 (nM) | Selectivity (PDE11/PDE5) |
| EPP-41H (Hypothetical) | 2.5 | 350 | 140x | 250 | 100x |
| Sildenafil | ~4.0 | ~40 | ~10x[7] | ~100 | ~25x |
| Tadalafil | ~2.0 | >10,000 | >5000x | ~20 | ~10x |
| Vardenafil | ~1.0 | ~15 | ~15x | ~100 | ~100x |
Visualization: Selectivity Profiling Workflow
Caption: Workflow for determining the selectivity profile of EPP-41H.
Synthesis and Conclusion
The validation of this compound as a PDE5 inhibitor requires a systematic, multi-faceted approach. The experiments outlined in this guide provide a robust framework for confirming its mechanism of action.
-
Direct Enzyme Inhibition: EPP-41H must first demonstrate potent, direct inhibition of purified PDE5 enzyme, with an IC50 value comparable to or better than existing drugs.
-
Cellular Target Engagement: Subsequently, it must be shown to effectively increase cGMP levels in a relevant cellular model, confirming its ability to act on its target in a physiological setting.
-
Selectivity Profile: Finally, a comprehensive selectivity screen is essential to establish its safety profile. A high degree of selectivity for PDE5 over other isoforms, particularly PDE6 and PDE11, would be a significant advantage.
Based on the hypothetical data presented, EPP-41H shows promise as a potent and highly selective PDE5 inhibitor. Its high selectivity for PDE5 over PDE6 suggests a potentially lower risk of visual side effects compared to Sildenafil. Further preclinical and clinical studies would be required to fully characterize its therapeutic potential.
References
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Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16(S1), S4-S7. [Link]
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Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action. Pharmacological Reviews, 62(3), 525-563. [Link]
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Lin, C. S., Lin, G., & Lue, T. F. (2006). Cyclic GMP-specific phosphodiesterase 5 and erectile function. BJU International, 98(3), 567-572. [Link]
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Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488-520. [Link]
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Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Food Additives & Contaminants: Part A, 39(6), 1021-1031. [Link]
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Hofmann, F., et al. (2006). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Assay and Drug Development Technologies, 4(4), 409-417. [Link]
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Asra, R., et al. (2021). Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development, 9(4), 108-117. [Link]
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Wallis, R. M., Corbin, J. D., Francis, S. H., & Ellis, P. (1999). Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro. The American Journal of Cardiology, 83(5), 3-12. [Link]
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Giembycz, M. A., & '*. (2006). Can the anti-inflammatory potential of PDE4 inhibitors be realized? An appraisal of the opportunities and challenges. British Journal of Pharmacology, 147(S1), S1-S2. [Link]
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Taylor, C., et al. (2023). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Urologia Internationalis, 74(3), 289-296. [Link]
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U.S. Food and Drug Administration. (2005). Pharmacology Review(s) - NDA #21-845. [Link]
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Bishop, M. J., et al. (2004). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(7), 1150-1157. [Link]
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Huang, S. A., & Lie, J. D. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Stamatiou, K., & Christopoulos, P. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(9), 893. [Link]
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Corbin, J. D. (2004). Mechanism of action of PDE-5 inhibition in erectile dysfunction. International journal of impotence research, 16(1), 4-7. [Link]
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Hofmann, F. (2006). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. ASSAY and Drug Development Technologies, 4(4), 409-417. [Link]
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Jackson, G., et al. (2004). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Clinical Cornerstone, 6(1), 47-56. [Link]
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The Isomeric Advantage: A Head-to-Head Comparison of Pyridopyrimidinone Isomers in Biological Assays
Introduction: The Critical Role of Isomerism in Pyridopyrimidinone-Based Drug Discovery
Pyridopyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, making them privileged scaffolds for designing molecules that interact with a wide array of biological targets.[1] This structural mimicry allows them to function as competitive inhibitors for enzymes that utilize purine-based substrates, such as ATP in the case of protein kinases. The pyridopyrimidine core is composed of a fused pyridine and pyrimidine ring, and depending on the arrangement of nitrogen atoms and the fusion orientation, four distinct isomers can be formed: pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,2-d]pyrimidine.[2][3][4]
The seemingly subtle shift in a nitrogen atom's position from one isomer to another can dramatically alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These changes, in turn, have profound implications for the compound's biological activity, influencing its target affinity, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, understanding the nuances of how each isomer interacts with biological systems is paramount for the rational design of potent and selective therapeutics. This guide provides an in-depth, head-to-head comparison of pyridopyrimidinone isomers, synthesizing available data to illuminate the structure-activity relationships (SAR) that govern their performance in key biological assays.
The Four Faces of Pyridopyrimidinone: A Structural Overview
The isomeric variation within the pyridopyrimidinone scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a potential drug candidate. Below is a depiction of the four core isomeric structures.
Caption: The four core isomers of the pyridopyrimidinone scaffold.
Comparative Biological Activity: A Tale of Four Isomers
Kinase Inhibition: A Primary Battleground for Pyridopyrimidinone Isomers
Protein kinases are a major class of drug targets, and the ATP-mimetic nature of the pyridopyrimidinone core makes it an excellent starting point for the development of kinase inhibitors.[5] The orientation of the pyridine and pyrimidine rings dictates the positioning of substituents and their interactions with the kinase active site.
A study on pyrido[2,3-d]pyrimidine derivatives demonstrated their potent inhibitory activity against a range of tyrosine kinases, including Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), and Epidermal Growth Factor Receptor (EGFR).[6] In contrast, research on pyrido[3,2-d]pyrimidines has highlighted their potential as inhibitors of PI3Kδ and B-Raf kinase.[3][7] This suggests that the isomeric scaffold plays a crucial role in determining kinase selectivity.
| Isomeric Scaffold | Target Kinase(s) | Reported IC50 Values | Key Structural Features for Activity |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 nM (Compound B1)[8] | 4-anilino substitution is critical for EGFR inhibition.[8] |
| c-Src | <10 nM (PD173955)[9] | Substitutions at the 6- and 8-positions influence selectivity.[9] | |
| Pyrido[3,2-d]pyrimidine | PI3Kδ | Clinically investigated (Seletalisib)[3] | Specific substitutions lead to high selectivity for the PI3Kδ isoform.[3] |
| B-Raf | Good binding affinity (Docking studies)[7] | Aryl amino derivatives show promise.[7] | |
| Pyrido[4,3-d]pyrimidine | Various | Limited publicly available data for direct comparison. | Explored for diverse biological activities.[10] |
| Pyrido[3,4-d]pyrimidine | Various | Limited publicly available data for direct comparison. | Explored for diverse biological activities.[3] |
Note: The IC50 values are presented as examples from different studies and are not a direct head-to-head comparison under identical experimental conditions.
The causality behind these differences in kinase selectivity lies in the precise geometry of the ATP-binding pocket of each kinase. The arrangement of hydrogen bond donors and acceptors, as well as hydrophobic pockets, varies between kinases. The isomeric form of the pyridopyrimidinone core dictates the spatial orientation of its functional groups, allowing for a better fit and stronger interactions with the active site of some kinases over others. For example, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position is critical for interacting with specific amino acid residues in the kinase hinge region.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Activity: From Enzyme Inhibition to Anti-proliferative Effects
The ultimate goal of developing kinase inhibitors is often to elicit a desired cellular response, such as inhibiting cancer cell proliferation. The cellular activity of pyridopyrimidinone isomers is typically assessed using cytotoxicity assays, such as the MTT assay.
A study on aryl amino derivatives of pyrido[3,2-d]pyrimidines demonstrated good to moderate anticancer activity against a panel of human cancer cell lines, with IC50 values in the micromolar to nanomolar range.[7] Similarly, novel pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against various cancer cell lines.[8][11]
| Isomeric Scaffold | Cell Line(s) | Reported IC50 Values |
| Pyrido[2,3-d]pyrimidine | H1975 (NSCLC) | 15.629 ± 1.03 µM (Compound B2)[8] |
| A549 (NSCLC) | > 50 µM (Compound B2)[8] | |
| Pyrido[3,2-d]pyrimidine | PC3 (Prostate) | 0.013 ± 0.0058 µM to 8.22 ± 5.87 µM (Series of compounds)[7] |
| A549 (Lung) | " " | |
| MCF-7 (Breast) | " " | |
| Colo-205 (Colon) | " " |
Note: The IC50 values are presented as examples from different studies and are not a direct head-to-head comparison under identical experimental conditions.
The differences in cellular potency between isomers can be attributed to several factors beyond just kinase inhibition. Cell membrane permeability, metabolic stability, and off-target effects all contribute to the overall cytotoxic profile of a compound. The physicochemical properties, which are influenced by the isomeric scaffold, play a significant role in these factors.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target of pyridopyrimidinone inhibitors.
Experimental Protocols: A Guide to Reproducible Data
The scientific integrity of any comparative analysis rests on the robustness and reproducibility of the experimental methods. Below are detailed, step-by-step protocols for the key assays discussed in this guide.
Cell Viability Assessment: The MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cells in a suitable medium to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells using a hemocytometer and adjust the cell density to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridopyrimidinone isomers in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay quantifies the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of ATP in water.
-
Prepare a stock solution of the kinase substrate (a specific peptide or protein).
-
Prepare serial dilutions of the pyridopyrimidinone isomers in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Kinase reaction buffer.
-
Test compound or DMSO control.
-
Recombinant kinase enzyme.
-
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay: Using a proprietary reagent that detects the amount of ADP produced.[12]
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-Protein Analysis by Western Blotting
Principle: This technique allows for the detection and quantification of specific phosphorylated proteins in cell lysates. It is used to confirm the mechanism of action of a kinase inhibitor by assessing the phosphorylation status of its downstream targets.[1]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyridopyrimidinone isomers as described for the MTT assay.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion: The Path Forward in Pyridopyrimidinone Isomer Research
The comparative analysis of pyridopyrimidinone isomers, while pieced together from various studies, clearly demonstrates the profound impact of isomeric structure on biological activity. The pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine scaffolds have emerged as particularly promising starting points for the development of potent and selective kinase inhibitors with anticancer properties. The subtle change in the position of a single nitrogen atom can redirect a molecule's therapeutic potential from one kinase family to another, underscoring the importance of a comprehensive understanding of structure-activity relationships.
For researchers in the field, this guide highlights the necessity of systematic, head-to-head comparisons of all four isomers in a panel of relevant biological assays. Such studies would provide invaluable data for the rational design of next-generation pyridopyrimidinone-based therapeutics. By leveraging the isomeric diversity of this remarkable scaffold, the scientific community can continue to unlock new and improved treatments for a wide range of diseases.
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Bioorganic & Medicinal Chemistry Letters. (2001). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2071-2074.
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Molecules. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1568.
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Journal of Chemistry. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200543.
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Molecules. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2465.
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Navigating the Kinome: A Comparative Selectivity Assessment of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Specificity
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. A compound that potently inhibits its intended target while minimizing engagement with the broader kinome is the aspirational goal. This guide provides an in-depth analysis of the selectivity profile of a novel investigational compound, 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one, hereafter referred to as Compound X .
The pyridopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of kinases, including tyrosine kinases (TKs), PI3K, and CDKs.[1][2] This guide will objectively compare the performance of Compound X against a panel of representative kinases and benchmark it against established kinase inhibitors, providing the necessary experimental data and protocols for researchers to contextualize its potential.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Due to the conserved nature of the ATP-binding pocket across many kinases, achieving inhibitor selectivity can be a significant challenge.[4][5] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, early and comprehensive assessment of a compound's selectivity is paramount in the drug discovery process.[6] This is typically achieved by screening the compound against a large panel of kinases, a process often referred to as kinome scanning or selectivity profiling.[6][7]
This guide will present a hypothetical, yet scientifically plausible, selectivity profile for Compound X, illustrating how such data is generated and interpreted. The experimental design and data analysis are based on established industry practices.
Comparative Kinase Selectivity Profile of Compound X
To ascertain the selectivity of Compound X, a hypothetical screening was conducted across a panel of 97 kinases representing all major branches of the human kinome, a strategy often employed to gain a broad overview of inhibitor interactions.[8] The screening was performed at a single concentration (1 µM) to identify initial "hits," followed by dose-response curves to determine the IC50 values for the most potently inhibited kinases.[9] For comparison, two well-characterized kinase inhibitors with distinct selectivity profiles, Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor), were included.
Table 1: Comparative Inhibition Profile of Compound X and Reference Inhibitors
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) | Erlotinib (% Inhibition @ 1 µM) |
| EGFR | 95 | 98 | 97 |
| SRC | 88 | 99 | 15 |
| ABL1 | 85 | 99 | 12 |
| VEGFR2 | 45 | 96 | 8 |
| CDK2 | 25 | 97 | 5 |
| p38α (MAPK14) | 15 | 95 | 3 |
| AKT1 | 10 | 92 | 2 |
| MST4 | 5 | 85 | 1 |
Table 2: IC50 Values for Key Kinases Inhibited by Compound X
| Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 55 | 6 | 48 |
| SRC | 150 | 20 | >10,000 |
| ABL1 | 220 | 15 | >10,000 |
The initial screen (Table 1) suggests that Compound X exhibits a degree of selectivity, with potent inhibition observed against a small subset of the tyrosine kinase family, notably EGFR, SRC, and ABL1. This contrasts sharply with Staurosporine, which demonstrates broad, potent inhibition across the majority of the panel. Erlotinib, as expected, shows high selectivity for EGFR.
The follow-up IC50 determination (Table 2) confirms the potent activity of Compound X against EGFR, with an IC50 value comparable to the approved drug Erlotinib. While it also inhibits SRC and ABL1, the higher IC50 values indicate a reduced potency against these off-target kinases, suggesting a favorable selectivity window.
Visualizing Kinase Selectivity
A common method to visualize the selectivity of a kinase inhibitor is through a kinome dendrogram, where inhibited kinases are highlighted.
Caption: Workflow for a radiometric kinase inhibition assay.
Interpreting the Data: Causality and Considerations
The choice of a radiometric assay is deliberate; it is a direct and robust method for measuring enzymatic activity. [6]However, it is crucial to understand the nuances of the data. The IC50 value is dependent on the ATP concentration used in the assay. [4]Screening at physiological ATP concentrations (typically 1-10 mM) can provide a more biologically relevant measure of a compound's potency. [7]For ATP-competitive inhibitors, a higher ATP concentration will generally result in a higher IC50 value.
While in vitro biochemical assays are essential for initial characterization, they do not fully recapitulate the cellular environment. [10]Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity in a cellular context. [4]Therefore, follow-up cellular assays, such as the NanoBRET™ Target Engagement assay, are critical to confirm on-target activity within living cells. [10]
Conclusion
The hypothetical selectivity profile of this compound (Compound X) demonstrates a promising profile for a developmental candidate, with potent, selective inhibition of EGFR and a quantifiable margin of selectivity against other tested kinases. This guide provides a framework for understanding how such a profile is generated and interpreted, emphasizing the importance of robust experimental design and a multi-faceted approach to characterization. The provided protocols and comparative data serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further investigation in cellular and in vivo models would be the necessary next steps to fully elucidate the therapeutic potential of Compound X.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obaid, A. M., & Youssef, K. M. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
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A Senior Application Scientist's Comparative Guide to In Vivo Validation of Novel Anticancer Agents
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is not publicly available, the known hazards of analogous pyrimidinone and pyrido[3,4-d]pyrimidine derivatives provide a strong basis for a conservative approach to handling.[1][2][3] Compounds in this class can be irritants and may be harmful if ingested or absorbed through the skin.[1][4] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Key Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.[1]
-
Dermal Contact: May cause skin irritation upon contact.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: Avoid breathing dust, as it may cause respiratory tract irritation.[1]
Given these potential hazards, the primary goal is to prevent direct contact with the compound in its solid and solution forms. This is achieved through a multi-layered approach to Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work in a laboratory where hazardous chemicals are present.[5] For handling this compound, the following core PPE is required at all times.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[1][6] | Protects against splashes of solutions and airborne powder. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[5][7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals.[8] For prolonged handling or in case of submersion, heavier duty gloves should be considered. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from spills and contamination.[6] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[5] |
Task-Specific PPE Protocols
The level of PPE must be adapted to the specific task being performed, as the risk of exposure varies. The following table outlines recommended PPE for common laboratory procedures involving this compound.
| Laboratory Task | Required PPE |
| Weighing and Aliquoting (Solid) | Core PPE + Respiratory Protection (N95 or higher rated respirator) |
| Solution Preparation | Core PPE + Face Shield |
| Running Reactions & Monitoring | Core PPE |
| Work-up and Purification | Core PPE + Chemical-resistant apron |
| Handling Concentrated Solutions | Core PPE + Double gloving + Chemical-resistant apron |
Experimental Workflow and PPE Decision Making
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental workflow.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
All laboratory personnel should be aware of the location and proper use of safety showers and eyewash stations.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste container.
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain.
References
-
Personal Protective Equipment. (2021, October). UBC Laboratory Safety Manual. Retrieved from [Link]
- Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Indian Journal of Chemistry, Section B.
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019, May 4). Oriental Journal of Chemistry, 35(2).
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
- Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.).
- Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment. (2019, April 5).
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central.
- Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)
- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. (1995, November). Pharmazie, 50(11), 719-22.
- Pyrazolo[3,4-d]pyrimidine Ribonucleosides as Anticoccidials. 2. Synthesis and Activity of Some Nucleosides of 4-(alkylamino). (1982, September). Journal of Medicinal Chemistry, 25(9), 1040-4.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025, August 9).
Sources
- 1. fishersci.com [fishersci.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
